Ciramadol
描述
属性
IUPAC Name |
3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTLONZTPXCUPU-ZNMIVQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018412 | |
| Record name | Ciramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63269-31-8 | |
| Record name | Ciramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ciramadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAMADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ciramadol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciramadol (WY-15,705) is a centrally acting analgesic with a unique pharmacological profile that distinguishes it from conventional opioid analgesics. Developed in the late 1970s, it is structurally related to tramadol (B15222), tapentadol, and venlafaxine (B1195380), suggesting a complex mechanism of action.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interactions with opioid receptors and its potential influence on monoamine reuptake systems. While specific quantitative data on its binding affinities and functional potencies are not extensively available in public literature, this guide outlines the established general pharmacology and details the standard experimental protocols used to characterize such a compound.
Core Mechanism of Action: A Dual-Pronged Approach
This compound's primary mechanism of action is centered on its interaction with the μ-opioid receptor (MOR) , where it functions as a mixed agonist-antagonist .[1][2][3] This dual activity is a key characteristic, contributing to its analgesic effects while potentially mitigating some of the undesirable side effects associated with full opioid agonists, such as respiratory depression and abuse potential.[1][2]
Quantitative Pharmacological Profile
A comprehensive understanding of a drug's mechanism of action relies on quantitative data from in vitro assays. The following tables summarize the key pharmacological parameters for this compound. It is important to note that specific values for this compound are not widely reported in publicly available scientific literature; therefore, these tables serve as a template for the types of data required for a full pharmacological characterization.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| This compound | Not Available | Not Available | Not Available |
| Morphine (Reference) | ~1-5 | ~50-100 | ~20-50 |
Table 2: Opioid Receptor Functional Activity (EC50 / Emax)
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| This compound | MOR | GTPγS Binding | Not Available | Not Available |
| This compound | MOR | Adenylyl Cyclase Inhibition | Not Available | Not Available |
| DAMGO (Reference Agonist) | MOR | GTPγS Binding | ~10-50 | 100 |
Table 3: Monoamine Transporter Inhibition (IC50)
| Compound | Serotonin (B10506) Transporter (SERT) IC50 (nM) | Norepinephrine (B1679862) Transporter (NET) IC50 (nM) |
| This compound | Not Available | Not Available |
| Venlafaxine (Reference) | ~25-50 | ~50-100 |
Signaling Pathways
The interaction of this compound with the μ-opioid receptor is expected to initiate a cascade of intracellular signaling events characteristic of Gi/o-coupled protein receptors. The agonist component of its activity would lead to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and analgesia.
References
a-dimethylamino-m-hydroxybenzyl)cyclohexanol properties
An in-depth technical guide on the properties of Tramadol and its primary active metabolite, O-Desmethyltramadol, is detailed below, tailored for researchers, scientists, and drug development professionals.
Introduction
Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. Its analgesic effects are attributed to its activity as a weak µ-opioid receptor agonist and its ability to inhibit the reuptake of serotonin (B10506) and norepinephrine. The compound is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which contribute to its overall pharmacological profile through different mechanisms. A significant portion of its analgesic activity comes from its primary active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the µ-opioid receptor. This guide provides a comprehensive overview of the physicochemical and pharmacological properties of Tramadol and O-Desmethyltramadol, along with relevant experimental protocols and pathway visualizations.
Physicochemical Properties
The fundamental physicochemical characteristics of Tramadol and its active metabolite, O-Desmethyltramadol, are summarized in the table below. These properties are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.
| Property | Tramadol | O-Desmethyltramadol (M1) |
| IUPAC Name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | (1R,2R)-1-(3-Hydroxyphenyl)-2-[(dimethylamino)methyl]cyclohexan-1-ol |
| Molecular Formula | C₁₆H₂₅NO₂ | C₁₅H₂₃NO₂ |
| Molecular Weight | 263.38 g/mol | 249.35 g/mol |
| Melting Point | 180-181 °C (Hydrochloride salt) | Data not readily available |
| pKa | 9.41 | 9.6 (amine), 10.5 (phenol) |
| LogP | 2.62 | 1.35 |
| Solubility | Freely soluble in water and ethanol | Soluble in methanol (B129727) |
Pharmacological Properties
The pharmacological profile of Tramadol is complex, involving multiple mechanisms of action that contribute to its analgesic effects.
| Property | Tramadol | O-Desmethyltramadol (M1) |
| Mechanism of Action | Weak µ-opioid receptor agonist; Serotonin-norepinephrine reuptake inhibitor (SNRI) | Potent µ-opioid receptor agonist |
| Receptor Affinity (Ki) | µ-opioid: ~2.1 µM | µ-opioid: ~0.003 µM |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4. O-demethylation by CYP2D6 to O-desmethyltramadol (M1) is a key pathway. | Further metabolized by N-demethylation and glucuronidation. |
| Elimination Half-Life | 6.3 hours | 7.4 hours |
| Protein Binding | ~20% | ~20% |
Signaling Pathways
Tramadol and O-Desmethyltramadol exert their primary analgesic effects through the µ-opioid receptor signaling pathway. The binding of the agonist leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive transmission.
Caption: µ-Opioid receptor signaling cascade initiated by O-Desmethyltramadol.
Experimental Protocols
Synthesis of Tramadol Hydrochloride
A common laboratory-scale synthesis involves a Grignard reaction, followed by a Mannich reaction.
Caption: Workflow for the synthesis of racemic Tramadol HCl.
Methodology:
-
Grignard Reagent Formation: Magnesium turnings are activated in anhydrous tetrahydrofuran (B95107) (THF). 3-Bromoanisole is added dropwise to initiate the formation of 3-methoxyphenylmagnesium bromide.
-
Grignard Reaction: The prepared Grignard reagent is cooled, and a solution of cyclohexanone in anhydrous THF is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and concentrated to yield 1-(3-methoxyphenyl)cyclohexanol.
-
Mannich Reaction: The intermediate alcohol is reacted with dimethylamine hydrochloride and paraformaldehyde in the presence of an acid catalyst. The mixture is heated to drive the reaction to completion.
-
Workup and Purification: The reaction mixture is basified, and the product is extracted with an organic solvent. The solvent is evaporated, and the resulting crude Tramadol base is purified, often by column chromatography.
-
Salt Formation: The purified base is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in isopropanol is added to precipitate Tramadol hydrochloride. The salt is then collected by filtration and dried.
Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Tramadol and O-Desmethyltramadol in plasma or urine.
Methodology:
-
Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analytes from the biological matrix and remove interfering substances. An internal standard (e.g., deuterated Tramadol) is added prior to extraction.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Caption: Analytical workflow for LC-MS/MS quantification of Tramadol.
Conclusion
Tramadol and its active metabolite, O-Desmethyltramadol, represent a complex yet effective analgesic system. A thorough understanding of their distinct physicochemical properties, pharmacokinetics, and dual mechanism of action is essential for their safe and effective use in clinical practice and for guiding future drug development efforts. The provided protocols and pathways serve as a foundational guide for researchers in this field.
In-Depth Technical Guide to the Synthesis and Stereochemistry of Ciramadol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway and critical stereochemical aspects of ciramadol, a potent opioid analgesic. The document details the multi-step synthesis, including the key chemical transformations and the stereochemical control required to obtain the pharmacologically active isomer. Quantitative data from the synthesis is summarized, and detailed experimental protocols for the pivotal reactions are provided. Furthermore, the guide elucidates the stereochemistry of this compound and discusses the pharmacological significance of its specific configuration, drawing parallels with the well-understood stereochemical pharmacology of the related analgesic, tramadol. Visualizations of the synthesis pathway and stereochemical relationships are presented using Graphviz diagrams to facilitate a clear understanding of the core concepts.
Introduction
This compound, chemically known as (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol, is a synthetic opioid analgesic developed in the late 1970s.[1] It exhibits a mixed agonist-antagonist profile at the μ-opioid receptor, contributing to its analgesic efficacy with a reduced potential for abuse and respiratory depression compared to traditional opioids.[1] The therapeutic activity of this compound is intrinsically linked to its specific stereochemistry, with the (-)-cis-(1R,2R,R) isomer being the active enantiomer. This guide delves into the chemical synthesis of this complex molecule and explores the nuances of its three-dimensional structure that are crucial for its biological function.
Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials and involves several key organic reactions. The overall pathway is outlined below.
Step 1: Claisen-Schmidt Condensation
The synthesis commences with a Claisen-Schmidt condensation between 3-(methoxymethoxy)benzaldehyde (B1366918) and cyclohexanone (B45756).[1] This reaction forms the α,β-unsaturated ketone intermediate, 2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one.
Step 2: Michael Addition
The second step involves a Michael addition of dimethylamine (B145610) to the α,β-unsaturated ketone.[1] This reaction introduces the dimethylamino group and sets up the stereochemistry at one of the chiral centers. The product of this step is 2-((3-(methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-one.
Step 3: Stereospecific Reduction
A critical step in the synthesis is the stereospecific reduction of the ketone in the aminoketone intermediate. This reduction is carried out using a reducing agent that favors the formation of the cis-aminoalcohol.[1] This step is crucial for establishing the relative stereochemistry between the hydroxyl and the substituted benzyl (B1604629) groups on the cyclohexane (B81311) ring.
Step 4: Hydrolysis of the Protecting Group
The final step is the removal of the methoxymethyl (MOM) protecting group from the phenolic hydroxyl group under mild acidic conditions to yield this compound.[1]
Synthesis Pathway of this compound
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound and its hydrochloride salt. Please note that specific yields for each synthetic step are not consistently reported in the publicly available literature and can vary based on the specific reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |
| This compound | C₁₅H₂₃NO₂ | 249.35 | 191-193[2] | -46.92° (c=1.061 in methanol)[2] |
| This compound HCl | C₁₅H₂₄ClNO₂ | 285.81 | 255-257 (effervescence)[2] | -15.31° (c=1.067 in methanol)[2] |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound, based on general procedures for these reaction types as detailed in the primary literature.
Synthesis of 2-(3-(Methoxymethoxy)benzylidene)cyclohexan-1-one (Intermediate C)
Reaction: Claisen-Schmidt Condensation
-
Materials: 3-(Methoxymethoxy)benzaldehyde, Cyclohexanone, Sodium Hydroxide (B78521), Ethanol (B145695).
-
Procedure: A solution of 3-(methoxymethoxy)benzaldehyde (1 equivalent) and cyclohexanone (1.1 equivalents) in ethanol is cooled in an ice bath. An aqueous solution of sodium hydroxide (2 equivalents) is added dropwise with stirring, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is collected by filtration, washed with cold ethanol and water, and dried under vacuum.
Synthesis of 2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-one (Intermediate D)
Reaction: Michael Addition
-
Materials: 2-(3-(Methoxymethoxy)benzylidene)cyclohexan-1-one, Dimethylamine (aqueous solution), Ethanol.
-
Procedure: To a solution of 2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one (1 equivalent) in ethanol, an excess of aqueous dimethylamine (e.g., 40% solution, 3-5 equivalents) is added. The mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product, which can be purified by column chromatography.
Synthesis of cis-2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-ol (Intermediate E)
Reaction: Stereospecific Reduction
-
Materials: 2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-one, Sodium Borohydride (B1222165), Methanol (B129727).
-
Procedure: The aminoketone (1 equivalent) is dissolved in methanol and the solution is cooled to 0 °C. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield the cis-aminoalcohol. The stereoselectivity of this reduction is crucial for obtaining the desired cis-isomer.
Synthesis of this compound (Final Product F)
Reaction: Hydrolysis of Methoxymethyl Ether
-
Materials: cis-2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-ol, Hydrochloric Acid, Methanol.
-
Procedure: The MOM-protected aminoalcohol (1 equivalent) is dissolved in methanol. A catalytic amount of concentrated hydrochloric acid is added, and the solution is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude this compound can be purified by crystallization.
Stereochemistry of this compound
This compound has three chiral centers, leading to a possibility of eight stereoisomers. The pharmacologically active form is the (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol, with the absolute configuration of (1R, 2R, R).[2]
Stereochemical Relationship in this compound
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ciramadol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ciramadol hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Introduction
This compound (also known as WY-15,705) is an opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist at the μ-opioid receptor.[1][2][3] This dual activity is thought to contribute to its analgesic effects while potentially offering a safer profile with a ceiling on respiratory depression and a lower abuse potential compared to full opioid agonists.[1][2] Developed in the late 1970s, it is structurally related to compounds like tramadol (B15222) and tapentadol.[1][2] The hydrochloride salt is a common form used in research and development due to its improved solubility and stability.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound and its hydrochloride salt are summarized below. These properties are critical for formulation development, pharmacokinetic studies, and understanding its behavior in biological systems.
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | 3-[(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | 3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol;hydrochloride |
| CAS Number | 63269-31-8[4] | 63323-46-6[4] |
| Molecular Formula | C₁₅H₂₃NO₂[1][4] | C₁₅H₂₃NO₂·HCl[4] |
| Molecular Weight | 249.35 g/mol [1][4][5] | 285.81 g/mol [4][6] |
| Appearance | Crystalline solid from acetone/hexane[4] | Crystalline solid from acetone/methanol[4] |
| Melting Point | 191-193 °C[4][7] | 255-257 °C (with effervescence)[4] |
| pKa (predicted) | 9.84 ± 0.10[7] | Not applicable |
| Optical Rotation | [α]D²⁵ = -46.92° (c=1.061 in methanol)[4] | [α]D²⁵ = -15.31° (c=1.067 in methanol)[4] |
Signaling Pathway
This compound exerts its primary analgesic effect through interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR). As a mixed agonist-antagonist, its binding can elicit a partial agonist response while also blocking the effects of other full agonists. The agonistic action initiates a signaling cascade that ultimately leads to reduced neuronal excitability and pain transmission.
Caption: μ-opioid receptor signaling pathway activated by this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate characterization of a drug substance. Below are methodologies for determining key physicochemical properties of this compound hydrochloride.
The melting point is a crucial indicator of purity.[8] For a crystalline solid like this compound hydrochloride, a sharp melting range is expected.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with a calibrated thermometer.[9]
-
Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 1-2 mm.[10][11]
-
Methodology:
-
Perform a preliminary rapid heating run (10-20 °C/min) to determine an approximate melting range.[9]
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.[9]
-
Place a new sample in the apparatus and heat at a slow, controlled rate (1-2 °C/min) approaching the expected melting point.[9]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[10]
-
The melting range is reported as T1-T2. For this compound hydrochloride, this is expected to be around 255-257 °C, with observation of effervescence.[4]
-
Thermodynamic solubility is a key parameter influencing drug dissolution and bioavailability. The shake-flask method is considered the "gold standard" for its determination.[12]
-
Materials: this compound hydrochloride, purified water (or relevant buffer, e.g., PBS pH 7.4), vials, thermostatically controlled shaker, filtration system (e.g., 0.22 µm syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV).[12]
-
Methodology:
-
Add an excess amount of this compound hydrochloride to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed.[13]
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
After incubation, allow the vials to stand for a short period to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[12]
-
The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
The ionization constant (pKa) is critical for predicting a drug's behavior at different physiological pH values, which affects its absorption, distribution, and target engagement.[14][15]
-
Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, and a burette for precise titrant delivery.[16][17]
-
Reagents: this compound hydrochloride, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (B78521) (NaOH), and a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[16]
-
Methodology:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]
-
Dissolve a precisely weighed amount of this compound hydrochloride in a known volume of purified water containing the ionic strength adjuster.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.[16]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH of the solution after each addition, ensuring the reading has stabilized.[16]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).
-
Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[17]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the thermodynamic aqueous solubility of a compound like this compound hydrochloride.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound [chemeurope.com]
- 4. This compound [drugfuture.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride, (1R-(1alpha(R*),2alpha))- | C15H24ClNO2 | CID 44462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 63269-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. alnoor.edu.iq [alnoor.edu.iq]
- 11. westlab.com [westlab.com]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Formula of Ciramadol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and pharmacological properties of Ciramadol. It is intended for researchers, scientists, and professionals involved in drug development and related fields.
Core Molecular and Chemical Properties
This compound is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile at the μ-opioid receptor.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃NO₂ | [1][2][4][5] |
| Molar Mass | 249.35 g/mol | [1][2][4][5] |
| IUPAC Name | 3-{(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]}methyl]phenol | [1][2] |
| CAS Number | 63269-31-8 | [1][2][4] |
| Synonyms | WY-15,705, (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol | [1][4] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 191-193 °C | [4][5] |
| Optical Rotation | [α]D²⁵ -46.92° (c = 1.061 in methanol) | [4][5] |
Molecular Structure and Stereochemistry
This compound possesses a complex stereochemistry with three chiral centers, which is crucial for its pharmacological activity. The absolute configuration has been determined to be (1R, 2R, R).[6] The molecule consists of a phenol (B47542) ring linked to a cyclohexanol (B46403) ring through a dimethylaminomethyl bridge. The cyclohexane (B81311) ring adopts a chair conformation, with the hydroxyl group in an axial position and cis to the bond connecting to the central carbon atom.[6]
The structural formula of this compound is presented below:
Caption: 2D representation of the molecular structure of this compound.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from 3-(methoxymethoxy)benzaldehyde (B1366918) and cyclohexanone (B45756).[2][3]
Experimental Protocol Summary
The synthesis can be summarized in the following key steps:
-
Claisen-Schmidt Condensation: 3-(methoxymethoxy)benzaldehyde is reacted with cyclohexanone in the presence of a base to form an α,β-unsaturated ketone.[2]
-
Michael Addition: Dimethylamine is added to the α,β-unsaturated ketone via a Michael reaction to introduce the dimethylamino group.[2]
-
Ketone Reduction: The ketone functional group is stereospecifically reduced to a hydroxyl group, yielding the cis-aminoalcohol.[2]
-
Hydrolysis: The methoxymethyl (MOM) protecting group on the phenolic hydroxyl is removed under mild acidic conditions to yield the final product, this compound.[2]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of this compound.
Mechanism of Action
This compound exerts its analgesic effects primarily through its interaction with the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[2][4] It is classified as a mixed agonist-antagonist, meaning it can both activate and block the receptor, which may contribute to its lower abuse potential and ceiling effect on respiratory depression compared to full agonists like morphine.[2][3]
Signaling Pathway
The binding of this compound to the μ-opioid receptor initiates a cascade of intracellular events:
-
Receptor Binding: this compound binds to the extracellular domain of the μ-opioid receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi). The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[4]
-
Downstream Effects:
-
The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release from the presynaptic terminal. It can also activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuron and decreased excitability.[4]
-
These actions collectively result in a reduction in the transmission of pain signals.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.
Experimental Data and Protocols
Numerous studies have investigated the pharmacological properties of this compound. Below is a summary of key findings and an overview of the experimental methodologies employed.
Pharmacokinetic and Efficacy Data
| Study Focus | Dosage | Key Findings | Experimental Protocol Summary | Source(s) |
| Postoperative Pain | 30 mg and 60 mg (intramuscular) | This compound 60 mg showed a faster onset and longer duration of analgesia compared to morphine 10 mg. A dose-response relationship was observed. | Double-blind, placebo-controlled study in 100 patients. Analgesia assessed using visual analog and categorical scales. | [7] |
| Postoperative Pain | 30 mg and 60 mg (oral) | 30 mg oral dose was found to be more effective than 60 mg, and significantly better than pentazocine (B1679294) 50 mg and aspirin (B1665792) 650 mg. | Comparison of 30 mg and 60 mg this compound with pentazocine, aspirin, and placebo in 153 patients. Analgesic efficacy assessed over 6 hours. | [8] |
| Chronic Cancer Pain | Single oral doses | This compound produced significantly more pain relief than placebo, with a dose-dependent effect. Peak activity was at approximately 2 hours. | Double-blind, crossover study in 15 patients. Pain intensity and relief assessed hourly for 4 hours. | [9] |
| Renal Colic | 20 mg (intravenous) | Provided total or very good pain relief in 26 out of 30 patients. Side effects included nausea and dizziness. | Open-label investigation in 30 patients with severe pain from renal colic. | [10] |
| Pharmacokinetics | 30 mg (intravenous) | The disposition of this compound followed a two-compartment open model. The average elimination half-life was 3.85 hours. | Study in 8 healthy volunteers. Plasma concentrations were measured using high-performance liquid chromatography (HPLC). | [11] |
Structural Determination Protocol Summary
The absolute stereochemistry of this compound was determined using X-ray crystallography.[6]
-
Crystal Preparation: A hydrobromide salt of this compound was prepared and a single crystal (0.55 x 0.3 x 0.3 mm) was selected.
-
Data Collection: The crystal was mounted on a Syntex P21 automatic diffractometer. Data were collected using graphite-monochromated Cu Kα radiation with the θ-2θ scan technique.
-
Structure Solution and Refinement: The structure was solved using Patterson superposition and Fourier procedures. The positions of the bromide ions were determined, followed by the elucidation of the positions of the other non-hydrogen atoms. The absolute configuration was then determined.[6]
Conclusion
This compound is a structurally complex analgesic with a distinct pharmacological profile as a mixed agonist-antagonist at the μ-opioid receptor. Its specific stereochemistry is fundamental to its activity. The synthetic pathway, while involving several steps, allows for the stereospecific production of the desired isomer. Its mechanism of action through the Gi-coupled μ-opioid receptor leads to effective analgesia with a potentially favorable side-effect profile compared to full opioid agonists. Clinical studies have demonstrated its efficacy in various pain models, and its pharmacokinetic properties are well-characterized. This guide provides a foundational understanding of the key molecular and pharmacological aspects of this compound for professionals in the field of drug discovery and development.
References
- 1. pnas.org [pnas.org]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. scispace.com [scispace.com]
- 7. Comparative evaluation of this compound (WY-15.705), morphine and placebo for treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral this compound: a new analgesic for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic effect of this compound in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new potent analgesic, used intravenously in renal colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary pharmacokinetics of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ciramadol, Tramadol, and Tapentadol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol, tramadol (B15222), and tapentadol (B1681240) represent a fascinating triad (B1167595) of centrally acting analgesics that, while structurally related, exhibit distinct pharmacological profiles. This technical guide provides an in-depth comparative analysis of these three compounds, focusing on their chemical structures, mechanisms of action, receptor binding affinities, metabolic pathways, and pharmacokinetic and pharmacodynamic properties. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of analgesics and pain management.
Chemical Structures and Relationships
This compound, tramadol, and tapentadol are synthetic, centrally acting analgesics.[1] Tramadol and tapentadol share a similar chemical backbone, with tapentadol being a simpler, non-racemic molecule.[1] this compound is also structurally related.[1]
Table 1: Chemical Properties of this compound, Tramadol, and Tapentadol
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 3-[(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | C₁₅H₂₃NO₂ | 249.35 |
| Tramadol | (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | C₁₆H₂₅NO₂ | 263.38 |
| Tapentadol | 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol | C₁₄H₂₃NO | 221.34 |
Mechanism of Action
The analgesic effects of these compounds are mediated through a combination of opioid and non-opioid mechanisms, with notable differences in their receptor interactions.
Opioid Receptor Activity
All three compounds interact with the μ-opioid receptor (MOR), a key target in pain modulation. However, their modes of interaction differ significantly.
-
This compound is a mixed agonist-antagonist at the μ-opioid receptor.[1] This dual activity may contribute to its ceiling effect on respiratory depression, a significant safety advantage over full MOR agonists.[1]
-
Tramadol itself has a relatively low affinity for the μ-opioid receptor. Its primary opioid-mediated analgesia comes from its active metabolite, O-desmethyltramadol (M1), which exhibits a much higher affinity for the MOR.[2]
-
Tapentadol is a direct agonist of the μ-opioid receptor, and unlike tramadol, does not rely on metabolic activation for its opioid effects.[3]
Monoamine Reuptake Inhibition
In addition to their opioid activity, tramadol and tapentadol also modulate monoaminergic systems by inhibiting the reuptake of norepinephrine (B1679862) (NE) and, in the case of tramadol, serotonin (B10506) (5-HT). This dual mechanism of action contributes to their analgesic efficacy, particularly in neuropathic pain states.[4][5]
-
Tramadol is a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] The racemic mixture of tramadol consists of two enantiomers with distinct activities: the (+)-enantiomer preferentially inhibits serotonin reuptake, while the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake.[2]
-
Tapentadol primarily inhibits the reuptake of norepinephrine with negligible effects on serotonin reuptake.[3][7] This more selective action on the noradrenergic system may contribute to a different side-effect profile compared to tramadol.
Below is a Graphviz diagram illustrating the signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data for the receptor binding affinities, analgesic potency, and pharmacokinetic parameters of this compound, tramadol, and tapentadol.
Table 2: Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | Data not available | Data not available | Data not available |
| Tramadol | 2100[1] | 790[8] | 990[8] |
| O-desmethyltramadol (M1) | 3.4[9] | - | - |
| Tapentadol | 96[3] | 480[3] | 2370[3] |
Table 3: Analgesic Potency (ED₅₀, mg/kg)
| Compound | Mouse Hot Plate Test | Mouse/Rat Tail Flick Test |
| This compound | Data not available | Data not available |
| Tramadol | 21.4 (s.c., 48°C)[1] | 22.8 (s.c.)[1] |
| Tapentadol | Data not available in comparable format | Data not available in comparable format |
Table 4: Pharmacokinetic Parameters in Humans
| Compound | Half-life (t₁/₂, h) | Time to Max. Concentration (Tₘₐₓ, h) | Max. Concentration (Cₘₐₓ, ng/mL) | Area Under the Curve (AUC, ng·h/mL) |
| This compound | 3.85[10] | - | - | - |
| Tramadol | ~6[2] | ~2[11] | ~308 (100 mg oral)[12] | ~2390 (100 mg oral)[12] |
| Tapentadol | ~4[13] | ~1.25[13] | ~155 (100 mg oral) | ~785 (100 mg oral) |
Metabolic Pathways
The metabolism of these compounds is a critical determinant of their clinical efficacy and potential for drug-drug interactions.
-
This compound: The desmethyl metabolite of this compound has been identified, but it was not detected in plasma after intravenous administration in one study.[10]
-
Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] O-demethylation by CYP2D6 produces the active metabolite M1, which is crucial for its opioid-mediated analgesia. N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4.[2]
-
Tapentadol undergoes extensive phase II metabolism, primarily through glucuronidation, to form inactive metabolites.[3] Unlike tramadol, it is not significantly metabolized by the cytochrome P450 system, reducing the potential for clinically relevant drug-drug interactions.[3]
Below is a Graphviz diagram illustrating the metabolic pathways.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO).
-
Test compound (this compound, tramadol, or tapentadol).
-
Naloxone (B1662785) (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand at a fixed concentration (near its Kd), and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Below is a Graphviz diagram illustrating the experimental workflow.
Hot Plate Test for Analgesia in Rodents
This protocol describes the hot plate test, a common method for assessing the analgesic efficacy of compounds against thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer.
-
Test animals (e.g., mice or rats).
-
Test compound (this compound, tramadol, or tapentadol) or vehicle control.
-
Timer.
Procedure:
-
Habituate the animals to the testing room and apparatus.
-
Set the hot plate temperature to a noxious level (e.g., 52-55°C).
-
Administer the test compound or vehicle to the animals at a predetermined time before testing.
-
Place an animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as paw licking, jumping, or vocalization.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.
-
Compare the latencies of the treated groups to the control group to determine the analgesic effect.
Tail-Flick Test for Analgesia in Rodents
This protocol describes the tail-flick test, another widely used method for evaluating analgesic activity against a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Test animals (e.g., mice or rats).
-
Test compound (this compound, tramadol, or tapentadol) or vehicle control.
-
Timer.
Procedure:
-
Gently place the animal in the restrainer, leaving the tail exposed.
-
Position the tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
Observe for a rapid flick or withdrawal of the tail from the heat.
-
Stop the timer at the moment of the tail flick and record the latency.
-
A cut-off time should be set to prevent tissue damage.
-
Administer the test compound or vehicle and repeat the test at specified time points to assess the time course of the analgesic effect.
-
Compare the latencies of the treated groups to the control group.
Conclusion
This compound, tramadol, and tapentadol are structurally related analgesics with distinct and complex pharmacological profiles. Tramadol and tapentadol exhibit a dual mechanism of action involving both μ-opioid receptor agonism and monoamine reuptake inhibition, with key differences in their reliance on metabolic activation and their effects on the serotonergic system. This compound's mixed agonist-antagonist activity at the μ-opioid receptor presents a unique profile with potential safety benefits. A thorough understanding of these differences is crucial for the rational design and development of novel analgesics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the quantitative pharmacological properties of this compound to allow for a more complete comparative analysis.
References
- 1. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preliminary pharmacokinetics of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetic evaluation of tapentadol extended-release tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Ciramadol to Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciramadol, a synthetic opioid analgesic, exhibits a complex pharmacological profile characterized by its mixed agonist-antagonist activity at the µ-opioid receptor. A comprehensive understanding of its interaction with the triad (B1167595) of classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—is paramount for elucidating its mechanism of action and guiding further drug development. This technical guide provides a detailed overview of the in vitro binding affinity of this compound and its enantiomers to these receptors. It consolidates quantitative binding data from key studies, outlines the experimental methodologies employed for their determination, and visually represents the associated biochemical pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of a compound for a receptor is a critical determinant of its potency and potential pharmacological effects. In the context of opioid research, this is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of a radioligand. A lower Kᵢ value signifies a higher binding affinity.
The stereochemistry of this compound plays a pivotal role in its receptor interaction. The following tables summarize the in vitro binding affinities of the enantiomers of this compound for the µ, δ, and κ opioid receptors, as determined by radioligand displacement assays.
Table 1: In Vitro Binding Affinity (Kᵢ, nM) of (-)-Ciramadol at Opioid Receptors
| Opioid Receptor Subtype | Kᵢ (nM) | 95% Confidence Limits (nM) |
| Mu (µ) | 2.5 | 1.8 - 3.5 |
| Delta (δ) | 184 | 121 - 280 |
| Kappa (κ) | 1.8 | 1.1 - 2.9 |
Table 2: In Vitro Binding Affinity (Kᵢ, nM) of (+)-Ciramadol at Opioid Receptors
| Opioid Receptor Subtype | Kᵢ (nM) | 95% Confidence Limits (nM) |
| Mu (µ) | 25.8 | 18.2 - 36.6 |
| Delta (δ) | 162 | 105 - 250 |
| Kappa (κ) | 29.2 | 20.6 - 41.4 |
Data sourced from Aceto, M. D., et al. (1999). Louis S. Harris Memorial Tribute. A tribute to a true opioid pharmacologist. Problems of Drug Dependence, 1998, 269.
Experimental Protocols
The determination of this compound's binding affinity to opioid receptors is achieved through competitive radioligand binding assays. This section details a generalized yet comprehensive protocol based on established methodologies in the field.
Materials and Reagents
-
Receptor Source: Homogenates of guinea pig brain tissue or cell lines (e.g., CHO, HEK293) stably expressing recombinant human or rodent µ, δ, or κ opioid receptors.
-
Radioligands:
-
For µ receptors: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
For δ receptors: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)
-
For κ receptors: [³H]U69,593 ((+)-(5α,7α,8β)-N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide)
-
Non-selective antagonist for determining non-specific binding: Naloxone (B1662785)
-
-
Test Compounds: (-)-Ciramadol hydrochloride and (+)-Ciramadol hydrochloride, dissolved in an appropriate solvent (e.g., DMSO, distilled water).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for detecting tritium.
-
Instrumentation:
-
Homogenizer
-
Centrifuge (refrigerated)
-
Liquid scintillation counter
-
96-well microplates
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B)
-
Preparation of Brain Homogenates
-
Euthanize guinea pigs according to institutionally approved protocols.
-
Rapidly dissect the brains and place them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Homogenize the tissue using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Resuspend the pellet in fresh, ice-cold Tris-HCl buffer.
-
Incubate the suspension at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids.
-
Centrifuge again at high speed and resuspend the final pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or Lowry assay).
Competitive Binding Assay Procedure
-
Prepare serial dilutions of (-)-Ciramadol and (+)-Ciramadol in the assay buffer.
-
In a 96-well microplate, add the following components in triplicate for each receptor type:
-
Total Binding: Assay buffer, the respective radioligand (at a concentration close to its Kd), and the membrane preparation.
-
Non-specific Binding: A high concentration of naloxone (e.g., 10 µM), the radioligand, and the membrane preparation.
-
Competitive Binding: A specific concentration of the this compound enantiomer, the radioligand, and the membrane preparation.
-
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound enantiomer) concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathway of a G-protein Coupled Opioid Receptor
The Glucuronidation of Ciramadol: A Technical Overview of its Metabolism and Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a critical role in the phase II metabolism of a wide array of xenobiotics and endogenous compounds.[1][2][3] By catalyzing the covalent attachment of glucuronic acid to a substrate, UGTs increase the water solubility of the compound, facilitating its excretion from the body.[4] This process, known as glucuronidation, is a major detoxification pathway and can significantly influence the pharmacokinetic and pharmacodynamic properties of many drugs.[5] Understanding the interaction of therapeutic agents with UGT enzymes is therefore paramount in drug development to predict potential drug-drug interactions (DDIs) and ensure patient safety.[2][6]
Ciramadol, a centrally acting analgesic, undergoes significant metabolism, with glucuronidation being a key elimination pathway.[7] This technical guide provides a comprehensive overview of the current knowledge regarding the glucuronidation of this compound, with a focus on quantitative data, experimental methodologies, and the potential for DDIs. While direct evidence of this compound actively modulating UGT activity is limited, its role as a UGT substrate makes it susceptible to interactions with co-administered drugs that can inhibit these enzymes.
Quantitative Data on this compound Glucuronidation
In vitro studies utilizing human and dog liver microsomes have provided valuable quantitative data on the kinetics of this compound glucuronidation and its inhibition by other compounds. The following table summarizes the key findings from these studies.
| Parameter | Species | Value | Compound | Notes |
| Vmax | Human | 1.56 nmol/min/mg microsomal protein | This compound | Rate of this compound glucuronidation.[7] |
| Vmax | Dog | 5.40 nmol/min/mg microsomal protein | This compound | Rate of this compound glucuronidation.[7] |
| Ki | Human | 3-4 times higher than diazepam's Ki | Lorazepam | Inhibition constant for this compound glucuronidation.[7] |
| Ki | Human | 3-4 times higher than diazepam's Ki | Oxazepam | Inhibition constant for this compound glucuronidation.[7] |
| Inhibition Type | Human | Competitive | Lorazepam, Oxazepam, Diazepam | Mode of inhibition of this compound glucuronidation.[7] |
Experimental Protocols
The investigation of this compound's glucuronidation and its inhibition has employed both in vitro and in vivo methodologies.
In Vitro UGT Inhibition Assay
-
Objective: To determine the kinetic parameters of this compound glucuronidation and the inhibitory potential of co-administered drugs.
-
Materials:
-
Human and dog liver microsomes
-
This compound hydrochloride
-
UDP-glucuronic acid (UDPGA)
-
Inhibitor compounds (e.g., Diazepam, Lorazepam, Oxazepam)
-
Buffer solution (e.g., Tris-HCl with MgCl2)
-
HPLC system for analysis
-
-
Procedure:
-
Liver microsomes are incubated with varying concentrations of this compound in the presence and absence of potential inhibitors.
-
The enzymatic reaction is initiated by the addition of UDPGA.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The formation of the this compound glucuronide metabolite is quantified using a validated HPLC method.
-
Kinetic parameters (Vmax, Km) and inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate graphical methods (e.g., Lineweaver-Burk plots).
-
In Vivo Drug Interaction Study in a Canine Model
-
Objective: To assess the impact of a potential UGT inhibitor on the pharmacokinetics of this compound in a living organism.
-
Materials:
-
Beagle dogs
-
This compound for intravenous and oral administration
-
Inhibitor drug (e.g., Diazepam, Lorazepam) for pre-treatment
-
Blood collection supplies
-
Analytical method for quantifying this compound and its metabolites in plasma
-
-
Procedure:
-
A baseline pharmacokinetic profile of this compound is established in the dogs following intravenous and oral administration.
-
The dogs are then pre-treated with the inhibitor drug for a specified period.
-
This compound is re-administered (intravenously or orally) to the pre-treated dogs.
-
Blood samples are collected at various time points post-Ciramadol administration.
-
Plasma concentrations of this compound and its glucuronide metabolite are determined.
-
Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated and compared between the baseline and inhibitor-treated phases to assess the extent of the drug interaction.[7]
-
Visualizations
Metabolic Pathway of this compound
References
- 1. Modulation of UDP-glucuronosyltransferase activity by endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic inhibitors of UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 6. criver.com [criver.com]
- 7. Inhibition of this compound glucuronidation by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Absolute Configuration of Ciramadol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol, scientifically known as (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol, is a potent analgesic agent with a complex stereochemical profile that dictates its pharmacological activity. As a mixed agonist-antagonist at the μ-opioid receptor, the spatial arrangement of its three chiral centers is critical to its interaction with biological targets. This technical guide provides an in-depth exploration of the absolute configuration of this compound's enantiomers, detailing the experimental methods used for its determination, its synthesis and resolution, and the stereoselective nature of its pharmacological action.
Chemical Structure and Absolute Configuration
This compound possesses three chiral centers, leading to the possibility of eight stereoisomers. The pharmacologically active enantiomer has been unequivocally identified through X-ray crystallography.
The absolute configuration of the active enantiomer of this compound is (-)-(1R,2R)-2-[(R)-α-(Dimethylamino)-m-hydroxybenzyl]cyclohexanol .[1] Its Chemical Abstracts Service (CAS) name is 3-[(R)-(Dimethylamino)[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol.[1]
Diagram of this compound's Absolute Configuration
References
Ciramadol CAS number 63269-31-8
An In-depth Technical Guide to Ciramadol (CAS Number: 63269-31-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as WY-15,705) is a synthetic opioid analgesic developed in the late 1970s.[1][2] Structurally, it is a benzylamine (B48309) derivative related to compounds such as tramadol (B15222) and tapentadol.[1][3] Pharmacologically, this compound is characterized as a mixed agonist-antagonist at the μ-opioid receptor.[1][3][4] This profile suggests a potential for providing analgesia with a reduced risk of abuse and a ceiling effect on respiratory depression, making it a compound of significant interest in pain management research.[1][2] Clinical studies have shown its analgesic potency to be slightly greater than codeine but less than morphine, with efficacy in treating postoperative and chronic pain.[1][5][6][7]
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, synthesis, and analytical methodologies related to this compound, intended as a resource for professionals in drug development and pharmacology.
Chemical and Physical Properties
This compound is a crystalline solid. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 63269-31-8 | [1][8][9] |
| IUPAC Name | 3-{(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]}methyl]phenol | [1][3] |
| Other Names | WY-15,705, (-)-cis-2-(a-dimethylamino-m-hydroxybenzyl)cyclohexanol | [8] |
| Molecular Formula | C₁₅H₂₃NO₂ | [1][8] |
| Molar Mass | 249.354 g·mol⁻¹ | [1] |
| Melting Point | 191-193 °C | [8] |
| Appearance | Crystals from acetone/hexane | [8] |
| SMILES | OC1=CC=CC(--INVALID-LINK--N(C)C)=C1 | [1] |
| InChI Key | UVTLONZTPXCUPU-ZNMIVQPWSA-N | [1] |
Pharmacology
Mechanism of Action
This compound's primary mechanism of action is through its interaction with the μ-opioid receptor, where it exhibits mixed agonist-antagonist activity.[1][3] As a partial agonist, it binds to and activates the receptor but produces a submaximal response compared to full agonists like morphine.[3] This property is believed to contribute to its ceiling effect on respiratory depression and lower abuse potential.[1][2] Some sources also suggest a potential dual action as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to tramadol, which would contribute to its analgesic effect by modulating descending inhibitory pain pathways, though this is less characterized than its opioid activity.[10]
Receptor Binding Profile
| Compound | Receptor | Kᵢ (nM) | Reference(s) |
| (±)-Tramadol | hMOR | 2400 | [6] |
| (+)-M1 (metabolite) | hMOR | 3.4 | [6] |
| (-)-M1 (metabolite) | hMOR | 240 | [6] |
Note: This data is for tramadol, not this compound, and is presented for comparative purposes only.
Pharmacokinetics
A preliminary pharmacokinetic study of a 30 mg intravenous dose of this compound in eight healthy human volunteers revealed the following parameters. The disposition of the drug was described by a two-compartment open model. The desmethyl metabolite of this compound was not detected in the plasma during this study.[11]
| Parameter | Mean Value | Unit | Reference |
| Distribution Volume | 56 L | L | [11] |
| Elimination Half-life (t½) | 3.85 | hours | [11] |
| Mean Body Clearance | 154 | mL/min | [11] |
Signaling Pathway
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein (Gαi/o). Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors to produce an overall inhibitory effect on the neuron, reducing nociceptive signaling.
Caption: Canonical Gi-coupled opioid receptor signaling pathway.
Synthesis and Analysis
Synthetic Workflow
The synthesis of this compound is a multi-step process starting from 3-(methoxymethoxy)benzaldehyde (B1366918) and cyclohexanone.[1] The key transformations include a Claisen-Schmidt condensation, Michael addition of dimethylamine, stereospecific reduction of the ketone, and a final hydrolysis step to yield the free phenol (B47542).
Caption: Key steps in the chemical synthesis of this compound.
Analytical Methodology: HPLC-UV
A high-performance liquid chromatographic (HPLC) method with UV detection is suitable for the quantification of this compound in biological matrices such as human plasma.[11] The following protocol is a representative method adapted from procedures for the related compound, tramadol.[12][13]
Objective: To determine the concentration of this compound in human plasma.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., another benzylamine analgesic not present in the sample
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Buffer salts (e.g., potassium phosphate)
-
Acids/Bases for pH adjustment (e.g., phosphoric acid)
-
Human plasma (blank, for calibration standards and controls)
-
Extraction solvent (e.g., methyl tert-butyl ether)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution.
-
Add 100 µL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.
-
Add 2 mL of extraction solvent.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC autosampler vial.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., BDS-Hypersil-C18, 5 µm, 250 x 4.6 mm).[12]
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: ~270 nm (based on phenol chromophore).
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r² > 0.99).
-
Quantify this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol describes a standard competitive binding assay to determine the binding affinity (Kᵢ) of a test compound like this compound for the μ-opioid receptor.[14][15]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human μ-opioid receptor.
1. Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR cells).[14]
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).[15]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[15]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[15]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapidly filtering the contents through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.[15]
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[15]
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[15]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]
Caption: Workflow for an in vitro radioligand binding assay.
In Vivo: Hot Plate Analgesia Test
The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[16]
Objective: To evaluate the analgesic effect of this compound in a rodent model.
1. Materials and Apparatus:
-
Subjects: Male Swiss-Webster mice (20-30 g).
-
Apparatus: Hot plate apparatus with adjustable, constant temperature control (e.g., Ugo Basile).[17]
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline).
-
Control: Vehicle solution.
-
Positive Control: Morphine (e.g., 10 mg/kg).
2. Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Temperature Setting: Set the hot plate surface temperature to a constant, non-tissue-damaging temperature (e.g., 55 ± 1°C).[18]
-
Baseline Latency: Place each mouse individually on the hot plate within a transparent glass cylinder to confine it.[16] Measure the time (latency) until the animal exhibits a nociceptive response (e.g., licking a hind paw, jumping).[16] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.
-
Dosing: Administer this compound, vehicle, or morphine to different groups of animals via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency again.
-
Data Recording: Record the latency for each animal at each time point.
3. Data Analysis:
-
The analgesic effect is often expressed as the Maximum Possible Effect (% MPE).
-
Calculate % MPE using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Compare the % MPE between the this compound-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Clinical Overview and Conclusion
Clinical trials have demonstrated that this compound is an effective analgesic for postoperative pain and chronic pain due to cancer.[5][7] In postoperative settings, a 30 mg oral dose of this compound was found to be significantly more effective than 50 mg of pentazocine (B1679294) and placebo, and generally more effective than a 60 mg dose of this compound.[5] In other studies, oral doses of 20 mg and 60 mg were found to be as effective as 60 mg of codeine for postoperative pain relief.[6] The side effects reported are typical for opioids, including sedation, nausea, vomiting, and dizziness, but were generally described as mild and infrequent.[5][6][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. This compound [medbox.iiab.me]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-UV assay of tramadol and O-desmethyltramadol in human plasma containing other drugs potentially co-administered to participants in a paediatric population pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of Ciramadol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciramadol, a centrally acting analgesic, possesses a unique pharmacological profile as a mixed agonist-antagonist at the µ-opioid receptor.[1][2] This characteristic imparts a ceiling effect on respiratory depression, suggesting a potentially safer therapeutic window compared to full opioid agonists.[2] Structurally related to tramadol (B15222) and tapentadol, this compound's chemical scaffold presents multiple opportunities for analog development to modulate its analgesic efficacy, side-effect profile, and receptor activity. This technical guide provides a comprehensive overview of the core structure of this compound, explores potential structural modifications based on established structure-activity relationships (SAR) of related phenolic opioids, details key experimental protocols for pharmacological evaluation, and presents relevant data in a structured format for comparative analysis.
Core Structure and Physicochemical Properties of this compound
This compound, with the chemical name (-)-cis-2-(a-dimethylamino-m-hydroxybenzyl)cyclohexanol, is a benzylamine (B48309) derivative with three chiral centers.[2] The specific stereochemistry is crucial for its pharmacological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-{(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]}methyl]phenol | [2] |
| CAS Number | 63269-31-8 | [2] |
| Molecular Formula | C₁₅H₂₃NO₂ | [2] |
| Molar Mass | 249.35 g/mol | [2] |
Synthesis of the this compound Scaffold
The synthesis of this compound typically involves a multi-step process, a general representation of which is provided below.
References
Methodological & Application
Application Notes and Protocols for In vivo Animal Studies with Ciramadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol is a potent opioid analgesic that has demonstrated efficacy in managing moderate to severe pain.[1][2][3] As a mixed agonist-antagonist at the μ-opioid receptor, it presents a pharmacological profile that suggests a lower potential for abuse and respiratory depression compared to full agonists like morphine.[1][4] These characteristics make this compound a compound of significant interest for further preclinical investigation in various animal models of pain.
These application notes provide a comprehensive guide for researchers planning in vivo studies with this compound. Due to the limited availability of published preclinical data specifically for this compound, this document leverages information on the structurally and mechanistically related compound, tramadol (B15222), to provide informed starting points for dosage and experimental design. It is crucial to note that these recommendations should be considered as initial guidance, and investigators must perform dose-finding studies to determine the optimal dosage for their specific animal model and pain paradigm.
Data Presentation: Dosage Guidelines for In vivo Studies
The following tables summarize recommended starting dosages of the related compound, tramadol, in common laboratory animal models. These can be used as a preliminary guide for designing this compound dose-finding studies. The relative potency of this compound to tramadol should be experimentally determined. Human studies suggest this compound has a slightly higher potency than codeine.[1][2]
Table 1: Suggested Starting Dosages of Tramadol for Analgesic Studies in Rodents
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Notes |
| Mouse | Subcutaneous (SC) | 25 | A single injection has been used prior to surgery, followed by administration in drinking water. |
| Oral (in drinking water) | 25 | For postoperative analgesia. | |
| Rat | Intraperitoneal (IP) | 12.5 - 50 | Effective analgesia observed, with sedation noted at higher doses. |
| Subcutaneous (SC) | 25 - 50 | Effective, but may cause sedation and skin lesions at higher doses. | |
| Oral (PO) | 20 - 40 | Efficacy can be variable; voluntary ingestion in a palatable vehicle may improve consistency.[5] |
Signaling Pathway
This compound, as an opioid analgesic, is presumed to exert its effects primarily through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: General opioid signaling pathway initiated by ligand binding.
Experimental Protocols
Protocol 1: Hot-Plate Test for Thermal Pain in Rodents
This protocol outlines a standard procedure for assessing the analgesic efficacy of this compound against acute thermal pain using the hot-plate test.[6][7]
1. Materials:
-
Hot-plate apparatus with adjustable temperature control.
-
Animal restrainer (optional, for handling).
-
Stopwatch.
-
This compound solution for injection (sterile).
-
Vehicle control solution (e.g., sterile saline).
-
Experimental animals (mice or rats), acclimated to the facility for at least one week.
2. Procedure:
-
Acclimation: On the day of the experiment, bring the animals to the testing room at least 30-60 minutes before the start of the procedure to allow for acclimation to the environment.[6]
-
Apparatus Setup: Set the hot-plate temperature to a constant, non-injurious temperature, typically between 52-55°C.[6][8]
-
Baseline Measurement: Gently place each animal on the hot plate and start the stopwatch immediately. Observe the animal for nocifensive behaviors, which include hind paw licking, flicking, or jumping.[6] The time from placement on the plate to the first sign of a nocifensive response is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[6][9]
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral). The volume of administration should be appropriate for the animal's weight.
-
Post-Treatment Measurements: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the response latency as described in the baseline measurement.
-
Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline and the vehicle-treated group. Data can be expressed as the percentage of maximal possible effect (%MPE).
Protocol 2: Tail-Flick Test for Spinal Nociception in Rodents
This protocol describes the tail-flick test, a common method to evaluate spinally mediated analgesia.[10][11]
1. Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
This compound solution for injection (sterile).
-
Vehicle control solution (e.g., sterile saline).
-
Experimental animals (mice or rats), acclimated.
2. Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Restraint and Baseline: Gently place the animal in the restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source. The apparatus will focus a beam of light on a specific part of the tail. The time it takes for the animal to flick its tail away from the heat is the baseline latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent burns.
-
Drug Administration: Administer this compound or vehicle control as described in the hot-plate protocol.
-
Post-Treatment Measurements: At specified time intervals post-administration, repeat the tail-flick measurement to determine the response latency.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect. The data can be analyzed similarly to the hot-plate test.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo analgesic study.
Caption: A generalized workflow for conducting in vivo analgesia studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound--a new synthetic analgesic. A double-blind comparison with oral codeine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic effect of this compound in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. In-Vivo Models for Management of Pain [scirp.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Oral Administration of Ciramadol in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol, also known as WY-15,705, is a potent, orally active analgesic agent.[1] It functions as a mixed agonist-antagonist at the μ-opioid receptor.[2][3] Developed in the late 1970s, this compound has demonstrated analgesic efficacy in various clinical settings, particularly in the management of postoperative and chronic pain.[2][4][5][6] Its relationship to compounds like tramadol (B15222) and tapentadol (B1681240) suggests a complex mechanism of action.[3] These application notes provide a comprehensive overview of the available data and protocols for the oral administration of this compound in a research context.
Disclaimer: Limited preclinical data on the oral administration of this compound in animal models is publicly available. The following protocols are based on human clinical data and general principles of oral drug administration in research animals. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage, vehicle, and pharmacokinetic profile for their specific animal models and experimental conditions.
Physicochemical Properties and Toxicity
A summary of the known physicochemical properties and acute toxicity of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₃NO₂ | [7] |
| Molecular Weight | 249.35 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in cold water and ethanol | [8] |
| Acute Oral LD50 (Rat) | 228 mg/kg | [8] |
Mechanism of Action: µ-Opioid Receptor Signaling
This compound exerts its analgesic effects primarily through its interaction with the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. As a mixed agonist-antagonist, its binding initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and nociceptive signaling.
Human Clinical Data on Oral Administration
Several clinical studies have evaluated the efficacy of oral this compound for the treatment of pain. The dosages and key findings from these studies are summarized below and can serve as a starting point for dose selection in preclinical models, with appropriate allometric scaling.
| Indication | Dosages | Comparator(s) | Key Findings | Reference(s) |
| Postoperative Pain | 15 mg, 30 mg, 60 mg | Aspirin (325 mg, 650 mg) | 15 mg this compound was generally more effective than 30 mg and 60 mg doses and showed comparable efficacy to 650 mg aspirin. | |
| Postoperative Pain | 30 mg, 60 mg | Pentazocine (B1679294) (50 mg), Aspirin (650 mg), Placebo | 30 mg and 60 mg this compound were significantly more effective than placebo. 30 mg was generally more effective than 60 mg. | [9] |
| Postoperative Pain | 20 mg, 60 mg | Pentazocine (50 mg) | 60 mg this compound provided significantly better and longer-lasting pain relief than 20 mg this compound and 50 mg pentazocine. | [5] |
| Postoperative Pain | 20 mg, 60 mg | Codeine (60 mg) | All three analgesics were equally effective. | |
| Chronic Pain (Cancer) | Not specified, dose-ranging | Placebo | This compound produced significantly more pain relief than placebo, with a dose-dependent effect. Peak activity was observed at approximately 2 hours. | [6] |
| Mild to Moderate Pain (Malignant Disease) | 20 mg - 60 mg (mean 47 mg) | None | Effective pain relief was achieved. | [4] |
Pharmacokinetics
Limited pharmacokinetic data for oral this compound is available. A study in healthy volunteers investigated the effect of food on the bioavailability of a 30 mg oral dose.
| Parameter | Fasting State | Postprandial State |
| Relative Bioavailability (F) | - | 96% (compared to fasting) |
| Effect of Food | Ingestion of food does not significantly affect the extent of absorption but may alter the rate of absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
Objective: To prepare a formulation of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder (WY-15,705)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose (B11928114), or 0.9% saline)
-
Balance
-
Spatula
-
Weighing paper
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the dosing volume (e.g., 5-10 mL/kg for rodents), calculate the total amount of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a balance.
-
Select a vehicle: Since this compound is soluble in water, sterile water or 0.9% saline are suitable vehicles. For suspension formulations, 0.5% methylcellulose can be used.
-
Prepare the solution/suspension:
-
Add the weighed this compound powder to a conical tube.
-
Add a small amount of the chosen vehicle and vortex thoroughly to create a slurry.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing or stirring to ensure complete dissolution or uniform suspension.
-
-
Verify pH (optional): The pH of the formulation can be checked to ensure it is within a physiologically acceptable range (typically pH 5-8).
-
Storage: Store the prepared formulation according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions daily unless stability data indicates otherwise.
Protocol 2: Oral Administration of this compound to Rodents via Gavage
Objective: To administer a precise dose of this compound orally to a rodent using a gavage needle.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Syringe (e.g., 1 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct volume of the formulation to administer.
-
Properly restrain the animal to immobilize its head and align the head and body vertically.
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.
-
Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle. Expel any air bubbles.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it. The needle should advance smoothly.
-
Once the needle is in the esophagus to the pre-measured depth, slowly depress the syringe plunger to administer the formulation.
-
Administer the substance over 2-3 seconds to prevent regurgitation.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Conclusion
This compound is an orally active analgesic with a mechanism of action centered on the µ-opioid receptor. While human clinical data provides a foundation for its potential therapeutic use, there is a notable lack of published preclinical data, particularly regarding oral administration protocols and pharmacokinetics in common laboratory animal species. The protocols and information provided herein are intended to serve as a guide for researchers. It is imperative that investigators conduct preliminary dose-finding and pharmacokinetic studies to establish safe and effective dosing regimens for this compound in their specific research models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind comparison of the analgesic response to oral this compound (WY-15.705) and pentazocine in post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic effect of this compound in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. Oral this compound: a new analgesic for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Ciramadol Quantification in Plasma: Application Notes and Protocols
A comprehensive search for validated analytical methods for the quantification of Ciramadol in plasma has revealed a significant lack of publicly available, detailed protocols and quantitative data. While extensive information exists for the similarly named but structurally distinct compound, Tramadol, specific and validated methods for this compound are scarce.
This document summarizes the limited information found and provides a general framework based on a single cited method. Researchers, scientists, and drug development professionals are advised that the development and validation of a specific and robust analytical method will be necessary for the accurate quantification of this compound in plasma.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Based on the abstract, the following general parameters can be inferred:
-
Analyte: this compound and its desmethyl metabolite
-
Matrix: Human Plasma
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector
Without access to the full methodology, critical parameters such as the sample preparation procedure, chromatographic conditions (column, mobile phase, flow rate, temperature), and validation data (linearity, precision, accuracy, limit of quantification) remain unknown.
General Considerations for Method Development
For researchers looking to develop a method for this compound quantification, the following steps and considerations, based on standard practices for small molecule analysis in biological matrices, are recommended.
Sample Preparation
The goal of sample preparation is to extract this compound and its metabolites from the complex plasma matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.
The choice of method will depend on the required sensitivity, selectivity, and the physicochemical properties of this compound.
Chromatographic Separation
An HPLC or a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be suitable for the separation and quantification of this compound.
-
Column: A reversed-phase C18 or C8 column is a common starting point for the separation of moderately polar compounds like this compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate, or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient or isocratic elution profile would need to be optimized.
-
Detection:
-
UV Detection: As mentioned in the 1983 study, UV detection is a possibility. The selection of the detection wavelength would be critical and based on the UV absorbance spectrum of this compound.
-
Mass Spectrometry (MS/MS) Detection: For higher sensitivity and selectivity, coupling the liquid chromatograph to a tandem mass spectrometer is the modern standard. This would involve optimizing the ionization source (e.g., electrospray ionization - ESI) and selecting specific precursor and product ion transitions for this compound and its metabolites in multiple reaction monitoring (MRM) mode.
-
Method Validation
Any newly developed analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the plasma.
-
Linearity: Establishing the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.
Data Presentation
Due to the lack of available quantitative data for this compound, the following tables are presented as templates that should be populated during the method development and validation process.
Table 1: Chromatographic Conditions and Mass Spectrometric Parameters (Template)
| Parameter | Optimized Value |
| Chromatography | |
| HPLC System | e.g., Agilent 1290 Infinity II |
| Column | e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., Acetonitrile |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40 °C |
| Injection Volume | e.g., 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | e.g., Sciex Triple Quad 6500+ |
| Ionization Mode | e.g., Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | Precursor Ion (Q1) > Product Ion (Q3) |
| MRM Transition (Metabolite) | Precursor Ion (Q1) > Product Ion (Q3) |
| MRM Transition (IS) | Precursor Ion (Q1) > Product Ion (Q3) |
| Declustering Potential (DP) | Optimized Voltage |
| Collision Energy (CE) | Optimized Voltage |
Table 2: Method Validation Summary (Template)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range (ng/mL) | - | e.g., 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.99 | Value |
| Accuracy & Precision | ||
| LLOQ (ng/mL) | Accuracy: 80-120%, Precision: ≤ 20% | Values |
| LQC (ng/mL) | Accuracy: 85-115%, Precision: ≤ 15% | Values |
| MQC (ng/mL) | Accuracy: 85-115%, Precision: ≤ 15% | Values |
| HQC (ng/mL) | Accuracy: 85-115%, Precision: ≤ 15% | Values |
| Recovery | ||
| Mean Extraction Recovery (%) | Consistent and reproducible | Value |
| Matrix Effect | ||
| CV of IS-normalized matrix factor | ≤ 15% | Value |
| Stability | ||
| Freeze-Thaw Stability | % Bias within ±15% | Result |
| Short-Term Stability (Bench-top) | % Bias within ±15% | Result |
| Long-Term Stability | % Bias within ±15% | Result |
| Post-Preparative Stability | % Bias within ±15% | Result |
Experimental Protocols
As no detailed protocols for this compound are available, the following section provides a generalized workflow.
General Sample Preparation Protocol (Protein Precipitation - Template)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in plasma.
Caption: General workflow for this compound quantification in plasma.
References
Application Notes and Protocols for the Use of Ciramadol in a Postoperative Pain Research Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol is a synthetic opioid analgesic with a mixed agonist-antagonist profile at the µ-opioid receptor.[1] It has demonstrated efficacy in clinical settings for the management of postoperative pain.[2][3][4][5] As an investigational compound, its characterization within preclinical models is essential to fully understand its analgesic properties, potential side effects, and therapeutic window. These application notes provide a comprehensive overview and detailed protocols for evaluating this compound in a rodent model of postoperative pain.
This compound's mechanism of action involves its interaction with the µ-opioid receptor, and it is also suggested to have properties as a UDP-glucuronyltransferase modulator. Its development in the late 1970s positioned it as an analgesic with a potentially lower abuse potential and a ceiling effect on respiratory depression, making it a compound of continued interest.[1]
Data Presentation
Table 1: Summary of this compound Efficacy in Human Postoperative Pain Studies
| Study Population | Doses Studied | Comparator(s) | Key Efficacy Findings | Reported Side Effects |
| 153 patients with postoperative pain | 30 mg and 60 mg oral | Pentazocine (B1679294) 50 mg, Aspirin 650 mg, Placebo | 30 mg this compound was significantly more effective than pentazocine and placebo. 30 mg dose was generally more effective than the 60 mg dose. | Rare and mild |
| 46 patients with postoperative pain | 20 mg and 60 mg oral | Pentazocine 50 mg | 60 mg this compound provided significantly better and longer-lasting pain relief than pentazocine. | Sedation and sweating |
| Patients with postoperative pain | 15, 30, and 60 mg oral | Aspirin 325 mg and 650 mg | 15 mg this compound generally produced greater pain relief than 30 mg and 60 mg doses. Efficacy was generally not significantly different from 650 mg aspirin. | Dizziness/vertigo (most frequent with 60 mg dose) |
| 139 patients with postoperative pain | 30 mg and 60 mg intramuscular | Morphine 10 mg, Saline (Placebo) | Morphine was superior to all treatments. Neither dose of this compound was statistically different from placebo in patients who had received prior narcotics. | Little to no drowsiness. Some patients experienced an acute increase in pain after 60 mg this compound. |
| 100 patients with postoperative pain | 30 mg and 60 mg intramuscular | Morphine 5 mg and 10 mg, Placebo | 60 mg this compound induced a faster onset and longer duration of analgesia compared to 10 mg morphine. Relative analgesic potency to morphine was estimated at 0.3 to 1. | Increased sedation with 60 mg this compound. Significant decrease in respiratory rate with 60 mg this compound. |
| 180 patients with postoperative pain | 20 mg and 60 mg oral | Codeine 60 mg | All three analgesics were equally effective. | Mild sedation, infrequent other side effects. |
| 79 patients post-oral surgery | 15, 30, and 60 mg oral | Codeine 60 mg, Placebo | All this compound doses were superior to placebo, and 60 mg was significantly more effective than codeine. | A significantly higher incidence of adverse experiences in all this compound groups compared to placebo and codeine. |
Signaling Pathways and Mechanisms
µ-Opioid Receptor Signaling
This compound acts as a mixed agonist-antagonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release, producing analgesia. The antagonist activity of this compound can limit the maximal effect and may contribute to a ceiling effect on respiratory depression.
Caption: µ-Opioid Receptor Signaling Pathway for this compound.
Experimental Protocols
Rodent Model of Postoperative Pain (Plantar Incision)
This model is a widely used and reproducible method for assessing the efficacy of analgesics in a postoperative pain setting.[6]
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Betadine and 70% ethanol
-
Sterile surgical instruments (scalpel with #10 blade, fine forceps)
-
Suture material (e.g., 5-0 nylon)
-
Topical antibiotic ointment
-
Heating pad to maintain body temperature
-
This compound (or vehicle control)
-
Pain assessment equipment (von Frey filaments, thermal stimulator)
Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (4-5% for induction, 1-3% for maintenance). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Preparation: Place the animal in a prone position on a heating pad. Shave the plantar surface of the left hind paw and sterilize with betadine followed by 70% ethanol.
-
Incision: Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting 0.5 cm from the proximal edge of the heel. The underlying plantaris muscle is elevated and incised longitudinally.
-
Wound Closure: Close the skin with two mattress sutures using 5-0 nylon. Apply a small amount of topical antibiotic ointment.
-
Recovery: Allow the animal to recover from anesthesia on a heating pad before returning it to its home cage. Monitor for any signs of distress.
Experimental Workflow for this compound Efficacy Testing
The following workflow outlines the key steps for evaluating the analgesic effects of this compound in the plantar incision model.
References
- 1. Video: Opioid Receptors: Overview [jove.com]
- 2. Deep hind paw incision model [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Methods and protocols for translatable rodent models of postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound in the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Ciramadol in Renal Colic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol is a potent opioid analgesic characterized as a partial agonist-antagonist at the μ-opioid receptor.[1] Developed in the late 1970s, it exhibits a pharmacological profile that suggests a lower abuse potential and a ceiling effect on respiratory depression compared to full opioid agonists like morphine.[1] These properties make it a compound of interest for managing acute, severe pain, such as that experienced during renal colic.
Renal colic, resulting from the obstruction of the urinary tract by a calculus, is recognized as one of the most severe forms of pain encountered in emergency medicine.[2] The primary goal of management is rapid and effective analgesia. While non-steroidal anti-inflammatory drugs (NSAIDs) and various opioids are standard treatments, the investigation of alternative analgesics with favorable safety profiles remains a key area of research.[2]
These application notes provide a summary of the available data on the intravenous use of this compound for renal colic and offer a detailed protocol for conducting similar clinical studies.
Data Presentation
The following tables summarize the quantitative data from clinical trials investigating the efficacy and safety of intravenous this compound in patients with renal colic.
Table 1: Efficacy of Intravenous this compound in Renal Colic
| Dosage | Number of Patients | Good Pain Relief | Total Pain Relief | Very Good Pain Relief | Recurrence of Severe Pain (1-2 hours) |
| 20 mg | 11 | 10 | - | - | - |
| 20 mg | 30 | - | 9[3] | 17[3] | 7[3] |
| 30 mg | 11 | 11 | - | - | - |
| 40 mg | 12 | 10 | - | - | - |
Data synthesized from Oosterlinck et al., 1982 & 1984.[3]
Table 2: Adverse Effects of Intravenous this compound in Renal Colic
| Dosage | Number of Patients | Vomiting and Nausea | Dizziness |
| 20 mg | 11 | 4 | - |
| 20 mg | 30 | 9[3] | 7[3] |
| 30 mg | 11 | 2 | - |
| 40 mg | 12 | 3 | - |
Data synthesized from Oosterlinck et al., 1982 & 1984.[3]
Signaling Pathway of this compound
This compound acts as a partial agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This initiates a signaling cascade that ultimately results in analgesia.
Experimental Protocols
This section outlines a representative protocol for a clinical trial evaluating the efficacy and safety of intravenous this compound for renal colic, based on common methodologies in the field.[4][5]
Study Design
A randomized, open-label, comparative clinical trial.
Patient Selection
-
Inclusion Criteria:
-
Adult patients (18-65 years of age).
-
Presenting to the emergency department with a clinical diagnosis of acute renal colic.
-
Severe pain, defined as a score of ≥ 7 on a 10-point Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[2]
-
Willing and able to provide informed consent.
-
-
Exclusion Criteria:
-
Known allergy or hypersensitivity to this compound or other opioids.
-
Pregnancy or lactation.
-
Significant hepatic or renal impairment (not related to the acute colic).
-
History of opioid dependence or abuse.
-
Concurrent use of other analgesics or sedatives.
-
Hemodynamic instability.
-
Investigational Product and Administration
-
Drug: this compound for intravenous injection.
-
Dosage Arms:
-
Group A: 20 mg this compound
-
Group B: 30 mg this compound
-
Group C: 40 mg this compound
-
-
Administration:
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint:
-
Pain intensity measured using a 10-point VAS (where 0 = no pain and 10 = worst imaginable pain) at baseline, and at 15, 30, 60, and 120 minutes post-administration.
-
-
Secondary Efficacy Endpoints:
-
Time to onset of pain relief.
-
Proportion of patients achieving at least 50% pain reduction from baseline at 30 minutes.
-
Need for rescue analgesia (e.g., a standard dose of an NSAID or another opioid) during the 2-hour observation period.
-
-
Safety Assessments:
-
Monitoring of vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation) at baseline and at regular intervals post-administration.
-
Recording of all adverse events (AEs), with a specific focus on nausea, vomiting, dizziness, and sedation. The severity and relationship to the study drug will be assessed by the investigator.
-
Statistical Analysis
Pain scores will be summarized using descriptive statistics (mean, standard deviation). Changes in pain scores from baseline will be analyzed using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test) to compare the different dosage groups. The incidence of adverse events will be compared between groups using Fisher's exact test or Chi-squared test.
Experimental Workflow
The following diagram illustrates the logical flow of the proposed clinical trial.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methodology and findings of randomized clinical trials on pharmacologic and non-pharmacologic interventions to treat renal colic pain – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new potent analgesic, used intravenously in renal colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology and findings of randomized clinical trials on pharmacologic and non-pharmacologic interventions to treat renal colic pain - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salbutamol for analgesia in renal colic: study protocol for a prospective, randomised, placebo-controlled phase II trial (SARC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurseslabs.com [nurseslabs.com]
Application Notes and Protocols for Evaluating the Analgesic Efficacy of Ciramadol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies to evaluate the analgesic efficacy of Ciramadol. Detailed protocols for key in vivo analgesic assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
1. Introduction to this compound
This compound is a potent, orally active analgesic agent with a dual mechanism of action, exhibiting properties of both a narcotic agonist-antagonist and a serotonin-norepinephrine reuptake inhibitor (SNRI). Its relationship to compounds like tramadol (B15222) and tapentadol (B1681240) suggests a complex pharmacological profile that contributes to its analgesic effects. This dual action targets both the opioid system and the monoaminergic pathways involved in pain modulation, making it a subject of interest for the management of various pain states.
2. Mechanism of Action
This compound's analgesic properties are attributed to two primary mechanisms:
-
Opioid Receptor Modulation: It acts as a mixed agonist-antagonist at the µ-opioid receptor. This interaction is a key component of its analgesic effect, though its partial agonist activity may confer a ceiling effect on respiratory depression, potentially offering a safer profile compared to full opioid agonists.
-
Serotonin-Norepinephrine Reuptake Inhibition: By blocking the reuptake of serotonin (B10506) and norepinephrine, this compound increases the concentration of these neurotransmitters in the synaptic cleft. These monoamines are crucial components of descending inhibitory pain pathways, which help to dampen pain signals at the spinal cord level.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
3. Preclinical Analgesic Efficacy Assays
A battery of in vivo assays should be employed to characterize the analgesic profile of this compound across different pain modalities.
Experimental Workflow
Protocols for Key Experiments
Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal stimulus, primarily mediated by central analgesic mechanisms.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
-
Procedure: a. Acclimate animals to the testing room for at least 30 minutes. b. Gently place the animal on the hot plate and start a timer. c. Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. d. Record the latency (in seconds) to the first clear nociceptive response. e. A cut-off time of 30-60 seconds is imposed to prevent tissue damage. If no response is observed by the cut-off time, the animal is removed, and the latency is recorded as the cut-off time.
-
Data Analysis: The increase in latency to the pain response after drug administration compared to baseline or vehicle control is calculated as the percentage of maximum possible effect (%MPE).
Representative Data (Comparative Clinical Study):
| Treatment | Dose | Mean Pain Relief Score (at 2 hours) |
| This compound | 30 mg | 1.8 |
| This compound | 60 mg | 2.5 |
| Placebo | - | 0.9 |
| Data adapted from a clinical study in patients with chronic pain.[1] |
Tail-Flick Test (Thermal Nociception)
This test measures the latency of a spinal reflex to a thermal stimulus.
Protocol:
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Male Wistar rats (180-220 g) or C57BL/6 mice (22-28 g).
-
Procedure: a. Gently restrain the animal with its tail exposed. b. Place the tail over the light source of the apparatus. c. Activate the light source and start a timer. d. The timer stops automatically when the animal flicks its tail away from the heat. e. Record the tail-flick latency. A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.
-
Data Analysis: Data are expressed as the increase in tail-flick latency or as %MPE.
Representative Data (from a study with a similar compound, Tramadol):
| Treatment | Dose (mg/kg, i.p.) | Peak Latency (seconds) |
| Tramadol | 10 | 6.2 ± 0.4 |
| Tramadol | 20 | 8.5 ± 0.6 |
| Tramadol | 40 | 10.8 ± 0.7 |
| Saline | - | 4.1 ± 0.3 |
| Data from a preclinical study and is representative of expected outcomes. |
Formalin Test (Inflammatory Pain)
This model assesses both acute and tonic inflammatory pain.
Protocol:
-
Apparatus: A transparent observation chamber.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure: a. Acclimate the animal to the observation chamber for 30 minutes. b. Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw. c. Immediately return the animal to the chamber and record the total time spent licking or biting the injected paw. d. Observations are typically made in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for both phases and compared between drug-treated and vehicle-treated groups.
Representative Data (from a study with a similar compound, Tramadol):
| Treatment | Dose (mg/kg) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |
| Tramadol | 10 | 45 ± 5 | 120 ± 15 |
| Tramadol | 30 | 25 ± 4 | 65 ± 10 |
| Saline | - | 60 ± 7 | 180 ± 20 |
| Data from a preclinical study and is representative of expected outcomes. |
Von Frey Test (Mechanical Allodynia)
This assay is used to assess mechanical sensitivity, particularly relevant in models of neuropathic pain.
Protocol:
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
Animals: Rats or mice, often with an induced neuropathy (e.g., chronic constriction injury).
-
Procedure: a. Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate. b. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force. c. A positive response is a sharp withdrawal of the paw. d. The 50% paw withdrawal threshold is determined using the up-down method.
-
Data Analysis: The paw withdrawal threshold (in grams) is determined for each animal. An increase in the withdrawal threshold in drug-treated animals compared to vehicle-treated animals indicates an anti-allodynic effect.
Representative Data (from a study with a similar compound, Tramadol):
| Treatment | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) |
| Tramadol | 10 | 6.8 ± 0.9 |
| Tramadol | 30 | 11.2 ± 1.5 |
| Vehicle | - | 3.5 ± 0.5 |
| Data from a preclinical study in a neuropathic pain model and is representative of expected outcomes. |
4. Clinical Trial Design for this compound Efficacy
The evaluation of this compound's analgesic efficacy in humans requires well-controlled clinical trials.
Logical Relationships in Clinical Trial Design
A double-blind, randomized, placebo-controlled, and active-comparator trial is the gold standard.
Key Design Elements:
-
Patient Population: Patients with moderate to severe acute (e.g., postoperative) or chronic (e.g., cancer-related) pain.
-
Treatment Arms:
-
This compound (at least two dose levels to establish a dose-response relationship).
-
Placebo.
-
Active comparator (e.g., morphine, codeine).
-
-
Outcome Measures:
-
Primary: Pain intensity difference (PID) from baseline, Sum of Pain Intensity Differences (SPID).
-
Secondary: Pain relief scores, time to onset of analgesia, duration of analgesia, use of rescue medication.
-
-
Assessment Tools: Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) for pain intensity.
Summary of Clinical Efficacy Data for this compound:
| Study Population | Doses Studied | Comparator | Key Findings |
| Postoperative Pain | 30 mg, 60 mg (i.m.) | Morphine (5 mg, 10 mg), Placebo | This compound showed a dose-dependent analgesic effect. 60 mg this compound had a faster onset and longer duration of action compared to 10 mg morphine.[2] |
| Chronic Cancer Pain | Two oral doses | Placebo | This compound produced significantly more pain relief than placebo, with a peak effect at 2 hours.[1] |
| Postoperative Pain | 20 mg, 60 mg (oral) | Codeine (60 mg) | All active treatments were equally effective in providing pain relief.[3] |
| Chronic Cancer Pain | 30 mg, 90 mg (oral) | Codeine (60 mg), Placebo | Both doses of this compound were more effective than placebo. 90 mg this compound was superior to 60 mg codeine.[4] |
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's analgesic efficacy. By employing a combination of preclinical models that assess different pain modalities and well-designed clinical trials, researchers can thoroughly characterize the analgesic profile of this dual-acting compound. The provided data tables and diagrams serve as valuable resources for study design, data interpretation, and understanding the underlying mechanisms of this compound's action.
References
- 1. Analgesic effect of this compound in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of this compound (WY-15.705), morphine and placebo for treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new synthetic analgesic. A double-blind comparison with oral codeine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the analgesic efficacy and safety oral this compound, codeine, and placebo in patients with chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Ciramadol Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol is a potent, orally active opioid analgesic with a mixed agonist-antagonist profile at the μ-opioid receptor.[1][2] While its primary pharmacological activity is centered on analgesia, it is crucial to characterize its safety profile, including its potential for cytotoxicity.[3][4][5] Understanding the cytotoxic effects of any drug candidate is a fundamental requirement in preclinical drug development. This document provides detailed protocols for a panel of standard cell culture-based assays to comprehensively evaluate the cytotoxic potential of this compound.
These assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a multi-parametric approach, researchers can gain a nuanced understanding of this compound's effects on cell viability and the potential mechanisms underlying any observed toxicity.
Experimental Workflow for Assessing this compound Cytotoxicity
The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and treatment, followed by a series of assays to measure different aspects of cell viability and death.
Caption: Experimental workflow for this compound cytotoxicity testing.
Key Experimental Protocols
Herein are detailed methodologies for three key assays to assess the cytotoxicity of this compound. It is recommended to use a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y for neurotoxicity studies or a liver cell line like HepG2 for general toxicity, given that the liver is a primary site of drug metabolism.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[7]
Materials:
-
This compound hydrochloride (or free base)
-
Selected cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)[8]
-
96-well flat-bottom sterile microplates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Remove the seeding medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the solvent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or by using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] It serves as an indicator of cell membrane integrity loss, a hallmark of necrosis.
Materials:
-
This compound-treated cells in a 96-well plate (from the same setup as the MTT assay)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Lysis solution (often 10X, provided in the kit)
-
Stop solution (provided in the kit)
-
96-well flat-bottom plate for the assay
Protocol:
-
Prepare Controls:
-
Spontaneous LDH Release: Use wells with untreated cells.
-
Maximum LDH Release: To untreated control wells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[11] This will lyse all cells and serve as the 100% cytotoxicity control.
-
Background Control: Use wells with culture medium but no cells.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to reduce background noise.[11]
Apoptosis Detection with Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13]
Materials:
-
This compound-treated cells (cultured in 6-well or 12-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer[14]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate clear comparison and interpretation.
Table 1: Cell Viability by MTT Assay
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100 ± SD | 100 ± SD | 100 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| 250 | Value ± SD | Value ± SD | Value ± SD |
| 500 | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Table 2: Cytotoxicity by LDH Release Assay
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Control) | 0 ± SD | 0 ± SD | 0 ± SD |
| 1 | Value ± SD | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| 250 | Value ± SD | Value ± SD | Value ± SD |
| 500 | Value ± SD | Value ± SD | Value ± SD |
Calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100
Table 3: Apoptosis and Necrosis Analysis by Flow Cytometry
| This compound Conc. (µM) | % Healthy Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | Value ± SD | Value ± SD | Value ± SD |
| 50 | Value ± SD | Value ± SD | Value ± SD |
| 100 | Value ± SD | Value ± SD | Value ± SD |
| 250 | Value ± SD | Value ± SD | Value ± SD |
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the specific cytotoxic mechanisms of this compound are not yet elucidated, opioid compounds can induce cell stress and apoptosis through various signaling pathways. A potential pathway involves the activation of effector caspases, which are key executioners of apoptosis.
Caption: Potential intrinsic apoptosis pathway activated by this compound.
Further investigation into the specific pathways can be conducted using assays for specific markers, such as a Caspase-Glo® 3/7 Assay, which measures the activity of executioner caspases-3 and -7.[17][18] This luminescent "add-mix-measure" assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, generating a light signal proportional to caspase activity.[17]
Data Interpretation
The interpretation of data from these assays allows for a comprehensive assessment of this compound's cytotoxic profile.
Caption: Logical flow for interpreting cytotoxicity assay results.
By integrating the results from metabolic, membrane integrity, and apoptosis assays, researchers can determine the IC50 (half-maximal inhibitory concentration) of this compound and begin to elucidate its primary mechanism of cytotoxicity, whether it be through necrosis, apoptosis, or a combination of both. This information is critical for the risk assessment and continued development of this compound as a therapeutic agent.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new potent analgesic, used intravenously in renal colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound: a new analgesic for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. kumc.edu [kumc.edu]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
Application Notes and Protocols: Measurement of Ciramadol's Respiratory Effects In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol is an opioid analgesic with a unique pharmacological profile as a mixed agonist-antagonist at the μ-opioid receptor.[1][2] This characteristic is believed to contribute to its analgesic efficacy while imposing a ceiling on its respiratory depressant effects, a significant safety advantage over conventional full μ-opioid agonists like morphine.[1][3] Understanding and quantifying the respiratory effects of this compound in vivo is crucial for its continued development and for the discovery of safer analgesics.
These application notes provide detailed protocols for the in vivo assessment of this compound-induced respiratory effects, primarily utilizing whole-body plethysmography (WBP) in rodent models. The methodologies described are designed to enable researchers to accurately characterize the respiratory response to this compound and compare it to other opioids.
Data Presentation
Summary of Human Clinical Data on Respiratory Depression
A study in healthy volunteers demonstrated that this compound exhibits a ceiling effect on respiratory depression.[3] While a 30 mg/70 kg intravenous dose of this compound produced respiratory depression equivalent to 10 mg/70 kg of morphine, escalating the this compound dose to 90 mg/70 kg did not lead to a further increase in respiratory depression.[3]
| Compound | Dose (intravenous) | Equivalent Morphine Dose for Respiratory Depression | Observation |
| This compound | 30 mg/70 kg | 10 mg/70 kg | Produced comparable respiratory depression to morphine.[3] |
| This compound | up to 90 mg/70 kg | - | No increase in respiratory depression beyond the 30 mg/70 kg effect.[3] |
| Morphine | 10 mg/70 kg | - | Caused progressive respiratory depression with increasing doses.[3] |
Signaling Pathway
This compound's respiratory effects are mediated through its interaction with opioid receptors, primarily the μ-opioid receptor (MOR). As a mixed agonist-antagonist, it partially activates the receptor, leading to downstream signaling that can cause respiratory depression. However, its antagonist properties are thought to prevent maximal receptor activation, even at high doses, resulting in a ceiling effect on respiratory depression. This is in contrast to full agonists like morphine, which can fully activate the receptor and lead to profound, dose-dependent respiratory depression.[1][3][4]
Caption: Putative signaling pathway of this compound at the μ-opioid receptor.
Experimental Protocols
In Vivo Measurement of Respiratory Effects Using Whole-Body Plethysmography (WBP)
This protocol outlines the use of WBP in conscious, unrestrained rodents to measure the respiratory effects of this compound. WBP is a non-invasive method that measures pressure changes within a sealed chamber caused by the animal's breathing.[5][6][7]
1. Animal Model:
-
Species: Adult male or female Sprague-Dawley rats (250-350g) or C57BL/6 mice (20-30g).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before experimentation. On the day of the experiment, acclimate the animals to the WBP chambers for at least 30-60 minutes before baseline recordings.
2. Drug Preparation and Administration:
-
This compound: Dissolve this compound hydrochloride in sterile saline (0.9% NaCl). Prepare a stock solution and dilute to the desired final concentrations on the day of the experiment.
-
Positive Control: Morphine sulfate (B86663) dissolved in sterile saline.
-
Vehicle Control: Sterile saline (0.9% NaCl).
-
Administration: Administer drugs via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Intravenous (i.v.) administration via a previously implanted catheter can also be used for more rapid dose-effect studies.[5]
3. Experimental Procedure:
-
Place the animal in the WBP chamber and allow for an acclimation period.
-
Record baseline respiratory parameters for at least 30 minutes.
-
Administer the vehicle control and record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).
-
On a separate day, administer a dose of this compound and record respiratory parameters for the same duration. A full dose-response curve should be generated by testing multiple doses in separate groups of animals.
-
In a separate cohort of animals, administer a dose of morphine as a positive control.
-
(Optional) To assess the ceiling effect, a dose-escalation study can be performed in a single animal, with increasing doses of this compound administered at set intervals.
4. Respiratory Parameter Measurement:
-
Primary Parameters:
-
Respiratory Frequency (f): Breaths per minute.
-
Tidal Volume (TV): The volume of air inhaled or exhaled in a single breath (normalized to body weight).
-
Minute Volume (MV): The total volume of air inhaled or exhaled per minute (MV = f x TV).
-
-
Secondary Parameters:
-
Inspiratory Time (Ti) and Expiratory Time (Te) .
-
Apnea/Pause duration.
-
5. Hypercapnic Challenge:
-
To assess the chemosensory response, a hypercapnic challenge can be incorporated.[5]
-
After a stable baseline in normocapnic air (room air), switch the chamber's air supply to a hypercapnic mixture (e.g., 5-8% CO2 in air).
-
Record the respiratory response to hypercapnia for a set period (e.g., 15 minutes) before and after drug administration. Opioids typically blunt the ventilatory response to CO2.
Caption: Experimental workflow for in vivo respiratory measurement.
Data Analysis and Interpretation
The primary outcome measure for respiratory depression is a significant decrease in minute volume (MV) compared to baseline and vehicle-treated animals. This can be driven by a decrease in respiratory frequency (f), tidal volume (TV), or both.
When analyzing the data for this compound, it is expected that:
-
At effective analgesic doses, this compound will cause a measurable decrease in MV.
-
In a dose-response study, the respiratory depression caused by this compound will plateau at higher doses, demonstrating the ceiling effect.
-
The maximal respiratory depression induced by this compound will be less severe than that produced by high doses of a full μ-opioid agonist like morphine.
-
This compound will likely blunt the ventilatory response to a hypercapnic challenge, but this effect may also be subject to a ceiling.
By following these protocols, researchers can robustly characterize the in vivo respiratory profile of this compound and other novel analgesics, contributing to the development of safer pain therapeutics.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Low ceiling respiratory depression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: Application Notes and Protocols for the Separation of Ciramadol Enantiomers
A Guided Approach Based on the Structurally Analogous Tramadol (B15222)
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Application Note:
For a basic compound like Ciramadol, polysaccharide-based CSPs are often the first choice and have shown great success in resolving a wide range of chiral amines, including Tramadol.[1] Normal-phase chromatography, using a non-polar mobile phase with a polar modifier (e.g., an alcohol), is a common starting point. The addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial to improve peak shape and resolution by minimizing interactions with residual silanols on the silica (B1680970) support.[1] Reversed-phase methods can also be effective, particularly with columns like the Chiralcel OD-R.[2][3]
Quantitative Data: Chiral HPLC Methods for Tramadol Enantiomers
The following table summarizes various reported HPLC conditions for the successful separation of Tramadol enantiomers. These parameters provide a strong foundation for developing a method for this compound.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Observations | Reference |
| Lux Cellulose-4 (150 x 4.6 mm, 3 µm) | Hexane/Ethanol/DEA (96:4:0.1 v/v/v) | 0.7 | Fluorescence | Baseline separation of Tramadol and its metabolites in under 15 minutes.[4] | [4] |
| Chiralpak AD | n-Hexane/Ethanol (97:3 v/v) + 5mM TEA | Not Specified | MS | Complete enantiomeric separation of Tramadol and O-desmethyltramadol.[5] | [5] |
| Chiralcel OD-R | Phosphate (B84403) buffer (pH 6.0, 0.2 M NaClO₄)/Acetonitrile (75:25 v/v) | Not Specified | Not Specified | Good resolution, optimized by adjusting pH and perchlorate (B79767) concentration.[2] | [2] |
| Chiralpak-ASR (150 x 4.6 mm, 3 µm) | Acetonitrile/Methanol/DEA/Formic Acid (99:1:0.1:0.1 v/v/v/v) | 1.0 | UV (225 nm) | Retention times for S-TRA and R-TRA were 4.01 and 4.50 min, respectively.[6] | [6] |
Experimental Protocol: Chiral HPLC Separation
This protocol is a generalized starting point based on common methods for Tramadol.[4]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV or Fluorescence detector.
-
Chiral Column: Lux Cellulose-4 (150 x 4.6 mm, 3 µm) or equivalent polysaccharide-based CSP.
-
Reagents: HPLC-grade Hexane, Ethanol, and Diethylamine (DEA).
-
Racemic this compound standard.
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Hexane, Ethanol, and DEA in a ratio of 96:4:0.1 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Dissolve a small amount of racemic this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 274 nm (based on the phenol (B47542) chromophore) or Fluorescence (Excitation: 275 nm, Emission: 300 nm).
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to ensure no interfering peaks are present.
-
Inject the prepared this compound sample.
-
Acquire and process the chromatogram to determine the retention times and resolution of the enantiomers.
6. Method Optimization:
-
If separation is not optimal, adjust the ratio of Hexane to Ethanol. Increasing the alcohol content generally decreases retention time but may also affect resolution.
-
The concentration of DEA can be varied (e.g., from 0.05% to 0.2%) to improve peak shape.
Visualization: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Enantiomer Separation.
Diastereomeric Salt Crystallization
This classical resolution technique involves reacting the racemic mixture (a base, like this compound) with an enantiomerically pure chiral acid (a resolving agent). This forms a pair of diastereomeric salts, which have different physical properties, such as solubility. The less soluble salt can then be selectively crystallized and isolated.
Application Note:
For the resolution of basic compounds like Tramadol and, by extension, this compound, common chiral resolving agents include tartaric acid and its derivatives (like dibenzoyl-tartaric acid) and mandelic acid.[7][8][9] The choice of solvent is critical for successful fractional crystallization, as it must provide a significant solubility difference between the two diastereomeric salts. This process can be labor-intensive and may require multiple recrystallization steps to achieve high enantiomeric purity.[9]
Experimental Protocol: Diastereomeric Salt Crystallization
This is a general protocol that would require significant optimization for this compound.
1. Materials:
-
Racemic this compound free base.
-
Chiral resolving agent (e.g., L-(+)-tartaric acid or (S)-(+)-mandelic acid).
-
Anhydrous solvents (e.g., ethanol, methanol, isopropanol, acetone).
-
Standard laboratory glassware, filtration apparatus.
2. Procedure: Salt Formation and Crystallization
-
Dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable warm solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same warm solvent.
-
Slowly add the resolving agent solution to the this compound solution while stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. The formation of a precipitate indicates the crystallization of the less soluble diastereomeric salt.
-
If no crystals form, try adding a seed crystal, scratching the inside of the flask, or concentrating the solution.
3. Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. The mother liquor, which is now enriched in the other diastereomer, should be saved for further processing if both enantiomers are desired.
4. Regeneration of the Free Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Make the solution basic (pH > 10) by adding an aqueous base (e.g., NaOH or Na₂CO₃) to break the salt.
-
Extract the liberated free base (the single enantiomer of this compound) into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the enantiomerically enriched this compound.
5. Analysis:
-
Determine the enantiomeric excess (ee) of the product using a suitable analytical method, such as the chiral HPLC method described above.
-
Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired enantiomeric purity.
Visualization: Diastereomeric Salt Crystallization Workflow
Caption: Workflow for Diastereomeric Salt Crystallization.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is another powerful analytical technique for chiral separations, offering high efficiency and low sample/reagent consumption.[10]
Application Note:
For the separation of Tramadol enantiomers, cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[11][12][13][14] Negatively charged CDs, such as carboxymethylated-β-cyclodextrin (CM-β-CD) or highly sulfated cyclodextrins (HS-CDs), are particularly effective for resolving cationic compounds like Tramadol (and this compound).[12][13] The separation is influenced by factors such as the type and concentration of the CD, and the pH and concentration of the background electrolyte (BGE).
Quantitative Data: Capillary Electrophoresis Methods for Tramadol Enantiomers
| Chiral Selector (in BGE) | Background Electrolyte (BGE) | Voltage | Capillary | Observations | Reference |
| 5 mM Carboxymethylated-β-CD | 50 mM Phosphate buffer (pH 2.5) | Not Specified | Not Specified | Baseline resolution of Tramadol and its metabolites in < 30 min.[12] | [12] |
| Highly Sulfated-γ-CD (HS-γ-CD) | Phosphate buffer (pH 7.0) | 10 kV | Not Specified | Baseline resolution achieved even at low selector concentration (0.5% w/v).[13] | [13] |
| 5 mM Carboxymethyl-β-CD | 25 mM Sodium tetraborate (B1243019) (pH 11.0) | +17.5 kV | Not Specified | Good separation, method optimized using experimental design. | [14] |
Experimental Protocol: Capillary Electrophoresis
This protocol is based on a validated method for Tramadol.[12]
1. Instrumentation and Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., ~50 cm total length).
-
Reagents: Sodium phosphate monobasic, Phosphoric acid, Carboxymethylated-β-cyclodextrin (CM-β-CD), HPLC-grade water.
-
Racemic this compound standard.
2. Background Electrolyte (BGE) Preparation:
-
Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid.
-
Add CM-β-CD to the buffer to a final concentration of 5 mM.
-
Filter the BGE through a 0.45 µm filter.
3. Sample Preparation:
-
Dissolve the racemic this compound standard in water or BGE to a concentration of approximately 0.5 mg/mL.
4. CE Conditions:
-
Capillary Conditioning: Rinse with 0.1 M NaOH, then water, and finally with the BGE before the first use.
-
Pre-injection Rinse: Rinse the capillary with BGE for 2 minutes.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: 20-25 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm or 274 nm.
5. Procedure:
-
Place the inlet and outlet vials containing the BGE in the instrument.
-
Perform a run with the BGE to establish a stable baseline.
-
Replace the inlet vial with the sample vial and perform the injection.
-
Return the inlet to the BGE vial and apply the separation voltage.
-
Record the electropherogram. The two enantiomers should appear as separate peaks.
Visualization: Capillary Electrophoresis Workflow
Caption: Workflow for Chiral Capillary Electrophoresis.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated determination of tramadol enantiomers in human plasma using solid-phase extraction in combination with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jsmcentral.org [jsmcentral.org]
- 7. EP1286951A1 - Process for the separation of the cis trans diastereoisomers of tramadol - Google Patents [patents.google.com]
- 8. JP2003531881A - Separation of cis-trans diastereomers of tramadol. - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Use of cyclodextrins in capillary electrophoresis: resolution of tramadol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous stereoselective analysis by capillary electrophoresis of tramadol enantiomers and their main phase I metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daru.tums.ac.ir [daru.tums.ac.ir]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ciramadol Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preparation and experimental use of ciramadol hydrochloride, a mixed agonist-antagonist opioid analgesic. The following sections detail the necessary materials, step-by-step procedures for in vitro and in vivo assays, and data presentation guidelines to facilitate rigorous and reproducible research.
Physicochemical Properties and Handling of this compound Hydrochloride
This compound is an opioid analgesic characterized as a mixed agonist-antagonist at the μ-opioid receptor.[1] The hydrochloride salt is the common form used in experimental settings.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol;hydrochloride | [2] |
| Molecular Formula | C₁₅H₂₄ClNO₂ | [3] |
| Molecular Weight | 285.81 g/mol | [3] |
| CAS Number | 63323-46-6 | [4] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 255-257 °C (with effervescence) | [4] |
| Solubility | Soluble in methanol | [4] |
Storage and Handling:
-
Store this compound hydrochloride powder at room temperature in a well-sealed container, protected from light and moisture.
-
For solution stability, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Long-term stability of parenteral solutions has not been extensively documented.
In Vitro Assays: Receptor Binding
Data Presentation: Opioid Receptor Binding Affinity (Hypothetical Data)
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Data not available | Data not available | Data not available |
| Tramadol (Reference) | >100 nM | Data not available | Data not available |
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is a general guideline and should be optimized based on the specific laboratory setup and reagents.
Materials:
-
This compound hydrochloride
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., Naloxone)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO, followed by dilution in incubation buffer).
-
Prepare serial dilutions of this compound hydrochloride to obtain a range of concentrations for the competition curve.
-
Prepare the radioligand solution in incubation buffer at a concentration appropriate for the receptor being studied (typically at or below its Kd).
-
-
Assay Setup:
-
In a microplate, combine the cell membranes, radioligand, and varying concentrations of this compound hydrochloride or vehicle control.
-
For determining non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
In Vivo Analgesic Assays
The analgesic properties of this compound can be evaluated in rodent models of nociception. The hot plate test assesses central analgesic effects, while the acetic acid-induced writhing test evaluates peripheral and central analgesic actions.
Data Presentation: In Vivo Analgesic Efficacy (Hypothetical Data)
| Assay | Species | Route of Administration | ED₅₀ (mg/kg) | Reference Compound (ED₅₀, mg/kg) |
| Hot Plate Test | Mouse | Intraperitoneal (i.p.) | Data not available | Tramadol: 30.53 |
| Acetic Acid-Induced Writhing Test | Mouse | Intraperitoneal (i.p.) | Data not available | Tramadol: 3.90 |
Experimental Protocol: Hot Plate Test
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Hot plate apparatus
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the laboratory environment for at least one hour before testing.
-
Handle the mice gently to minimize stress.
-
-
Baseline Latency:
-
Set the hot plate temperature to 55 ± 0.5°C.[5]
-
Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).
-
A cut-off time of 30-60 seconds should be established to prevent tissue damage.[5]
-
Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) should be excluded.
-
-
Drug Administration:
-
Prepare a solution of this compound hydrochloride in sterile saline.
-
Administer the desired dose of this compound hydrochloride or vehicle (saline) via the chosen route (e.g., intraperitoneal, subcutaneous, or oral).
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal effect) by performing a dose-response analysis.
-
Experimental Workflow: Hot Plate Test
Caption: Workflow for the hot plate analgesic assay.
Experimental Protocol: Acetic Acid-Induced Writhing Test
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Acetic acid solution (e.g., 0.6% in sterile water)
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
-
Drug Administration:
-
Administer the desired dose of this compound hydrochloride or vehicle (saline) via the chosen route (e.g., intraperitoneal).
-
-
Induction of Writhing:
-
After a predetermined pretreatment time (e.g., 30 minutes), administer the acetic acid solution intraperitoneally (e.g., 10 mL/kg).[4]
-
-
Observation:
-
Data Analysis:
-
Calculate the mean number of writhes for each treatment group.
-
Determine the percentage of inhibition of writhing for each dose of this compound hydrochloride using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
-
Calculate the ED₅₀ by performing a dose-response analysis.
-
Signaling Pathway
This compound exerts its effects primarily through the μ-opioid receptor, a G-protein coupled receptor (GPCR). As a mixed agonist-antagonist, its interaction with the receptor is complex, leading to both activation and inhibition of downstream signaling pathways. The agonist activity generally involves the inhibition of adenylyl cyclase.
Diagram: Simplified μ-Opioid Receptor Signaling Pathway
Caption: Agonist action of this compound at the μ-opioid receptor.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride, (1R-(1alpha(R*),2alpha))- | C15H24ClNO2 | CID 44462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. In-Vivo Models for Management of Pain [scirp.org]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Modeling of Ciramadol Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol is an opioid analgesic with a mixed agonist-antagonist profile at the µ-opioid receptor. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. As a compound structurally related to tramadol (B15222), its metabolic pathways are anticipated to share similarities, primarily involving hepatic cytochrome P450 (CYP) enzymes.[1][2] This document provides detailed application notes and protocols for establishing robust in vitro models to investigate the metabolism of this compound.
The primary objectives of these in vitro studies are:
-
To identify the principal metabolites of this compound.
-
To characterize the kinetics of this compound metabolism.
-
To identify the specific CYP isoforms responsible for this compound's biotransformation.
-
To assess the potential for drug-drug interactions.
The following sections detail the use of two gold-standard in vitro systems: human liver microsomes (HLM) and primary human hepatocytes.
Key In Vitro Models for this compound Metabolism Studies
Human Liver Microsomes (HLM)
HLMs are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[3][4] They are a cost-effective and efficient model for initial metabolic stability screening, metabolite identification, and reaction phenotyping.[5]
Primary Human Hepatocytes
Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[6][7][8] They are suitable for a comprehensive evaluation of metabolic pathways, including both oxidation and conjugation reactions.[3]
Predicted Metabolic Pathway of this compound
Based on the well-documented metabolism of the structurally similar compound tramadol, the metabolism of this compound is predicted to proceed via two primary pathways: O-demethylation and N-demethylation, catalyzed by CYP enzymes.[9][10][11] Subsequent Phase II conjugation reactions may also occur.
Caption: Predicted metabolic pathway of this compound based on analogy with tramadol metabolism.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
This protocol determines the intrinsic clearance (CLint) of this compound in HLMs.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (0.5 mg/mL)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally related stable isotope-labeled compound)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a working solution of this compound by diluting the stock solution in 0.1 M phosphate buffer.
-
In microcentrifuge tubes, pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the this compound working solution to the tubes containing HLMs and the NADPH regenerating system. The final protein concentration should be around 0.5 mg/mL.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining this compound.
Caption: Workflow for this compound metabolic stability assay in Human Liver Microsomes.
Protocol 2: Metabolite Identification of this compound in Human Hepatocytes
This protocol aims to identify the major metabolites of this compound in a more complete metabolic system.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated culture plates
-
This compound
-
Acetonitrile (ACN)
-
LC-MS/MS system with high-resolution mass spectrometry capabilities
Procedure:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.
-
Prepare a stock solution of this compound and dilute it in the hepatocyte incubation medium to the desired final concentration.
-
Remove the plating medium from the hepatocytes and add the medium containing this compound.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).
-
At the end of the incubation, collect both the cell culture medium and the cell lysate (after lysing the cells with, for example, methanol/water).
-
Combine the medium and lysate samples and precipitate the proteins by adding ice-cold ACN.
-
Centrifuge to pellet the protein and cell debris.
-
Analyze the supernatant by LC-MS/MS to screen for potential metabolites of this compound.
Caption: Workflow for this compound metabolite identification in primary human hepatocytes.
Protocol 3: Reaction Phenotyping of this compound using Recombinant CYP Enzymes
This protocol identifies the specific CYP enzymes responsible for this compound metabolism.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
NADPH regenerating system
-
0.1 M Phosphate Buffer (pH 7.4)
-
Control microsomes (without expressed CYPs)
-
Acetonitrile (ACN) with internal standard
-
LC-MS/MS system
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Instead of using pooled HLMs, set up individual incubations for each recombinant CYP isoform.
-
Include a control incubation with microsomes that do not contain any expressed CYP enzymes to account for non-enzymatic degradation.
-
Incubate this compound with each CYP isoform in the presence of the NADPH regenerating system.
-
Terminate the reactions at a fixed time point (e.g., 30 minutes).
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to quantify the formation of key metabolites (e.g., O-desmethyl-Ciramadol and N-desmethyl-Ciramadol) in each incubation. The isoforms that produce the highest amounts of metabolites are the primary enzymes involved in this compound's metabolism.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| HLM Concentration | 0.5 mg/mL |
| This compound Concentration | 1 µM |
| Half-life (t1/2, min) | Calculated from the slope of ln(% remaining) vs. time |
| Intrinsic Clearance (CLint, µL/min/mg) | (0.693 / t1/2) * (1 / HLM concentration) |
Table 2: Formation of this compound Metabolites by Recombinant CYP Isoforms
| CYP Isoform | O-desmethyl-Ciramadol Formation Rate (pmol/min/pmol CYP) | N-desmethyl-Ciramadol Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | Quantified Value | Quantified Value |
| CYP2B6 | Quantified Value | Quantified Value |
| CYP2C9 | Quantified Value | Quantified Value |
| CYP2C19 | Quantified Value | Quantified Value |
| CYP2D6 | Quantified Value | Quantified Value |
| CYP3A4 | Quantified Value | Quantified Value |
| Control | Quantified Value | Quantified Value |
Analytical Considerations
The quantification of this compound and its metabolites should be performed using a validated LC-MS/MS method.[12][13] A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is recommended for its high selectivity and sensitivity. High-resolution mass spectrometry is invaluable for the structural elucidation of unknown metabolites.
Conclusion
The in vitro models and protocols described provide a comprehensive framework for the preclinical evaluation of this compound metabolism. By systematically employing human liver microsomes, primary hepatocytes, and recombinant CYP enzymes, researchers can gain critical insights into the metabolic pathways of this compound, which is essential for its continued development and safe clinical use. The strong analogy to tramadol metabolism provides a solid foundation for designing and interpreting these studies.[9][10][14]
References
- 1. This compound [chemeurope.com]
- 2. medbox.iiab.me [medbox.iiab.me]
- 3. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 4. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 6. Endogenous and xenobiotic metabolic stability of primary human hepatocytes in long-term 3D spheroid cultures revealed by a combination of targeted and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culture and Application of Human Hepatocytes - AcceGen [accegen.com]
- 8. cellgs.com [cellgs.com]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. Tramadol Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ciramadol in Animal Models of Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciramadol is an opioid analgesic with a mixed agonist-antagonist profile at the µ-opioid receptor, suggesting a potential for effective analgesia with a reduced liability for abuse and respiratory depression compared to full µ-opioid agonists.[1] These characteristics make this compound a compelling candidate for the management of chronic pain. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established preclinical animal models of chronic neuropathic and inflammatory pain.
The protocols outlined below are based on well-validated rodent models that mimic key aspects of human chronic pain conditions. While specific preclinical data for this compound in these chronic pain models is limited in publicly available literature, the methodologies are grounded in standard practices for analgesic drug testing. The expected outcomes are extrapolated from studies on other mixed agonist-antagonist opioids, such as butorphanol (B1668111) and nalbuphine, in similar models.[2][3]
Animal Models of Chronic Pain
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound across different chronic pain etiologies. The following models are recommended for their robustness and clinical relevance.
Neuropathic Pain Models
Neuropathic pain arises from a lesion or disease of the somatosensory nervous system. The following models are widely used to study this condition.
The SNI model induces a highly reproducible and long-lasting mechanical allodynia and thermal hyperalgesia.[4]
Experimental Protocol: Spared Nerve Injury (SNI) Surgery (Mouse or Rat)
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the thigh on the operative side and sterilize the skin with an antiseptic solution.
-
Incision: Make a small incision through the skin and fascia lata to expose the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves, taking care not to touch the sural nerve. Ligate these two nerves with a fine suture (e.g., 5-0 silk) and transect them distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics for the first 24-48 hours (e.g., buprenorphine, carprofen) to manage surgical pain. House the animals on soft bedding. Monitor for signs of infection or distress.
-
Sham Control: For sham-operated animals, perform the same surgical procedure, including nerve exposure, but without ligation and transection.
The CCI model is another widely used model of neuropathic pain that results from a loose constriction of the sciatic nerve.[5]
Experimental Protocol: Chronic Constriction Injury (CCI) Surgery (Rat)
-
Anesthesia and Surgical Preparation: Follow the same procedures as for the SNI model.
-
Nerve Exposure: Expose the sciatic nerve at the mid-thigh level.
-
Nerve Ligation: Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the ipsilateral hind limb is observed.
-
Closure and Post-operative Care: Follow the same procedures as for the SNI model.
-
Sham Control: In sham-operated animals, the sciatic nerve is exposed but not ligated.
Inflammatory Pain Model
Inflammatory pain is associated with tissue damage and the subsequent inflammatory response.
The injection of CFA induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.
Experimental Protocol: Complete Freund's Adjuvant (CFA) Induction (Rat or Mouse)
-
Animal Handling: Gently restrain the animal.
-
CFA Preparation: Thoroughly vortex the vial of CFA to ensure a uniform suspension of Mycobacterium tuberculosis.
-
Injection: Inject a small volume of CFA (e.g., 50-100 µL for rats, 10-20 µL for mice) into the plantar surface of one hind paw.
-
Post-injection Monitoring: Return the animal to its home cage. The inflammatory response, characterized by paw edema, erythema, and hypersensitivity, will develop over the next several hours to days.
-
Control: Inject the contralateral paw or a separate group of animals with the same volume of sterile saline or incomplete Freund's adjuvant (IFA).
Behavioral Assays for Pain Assessment
The following behavioral tests are essential for quantifying the analgesic effects of this compound in the chronic pain models described above.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic and inflammatory pain.
Protocol: Von Frey Test
-
Habituation: Place the animals in individual transparent chambers on an elevated mesh floor and allow them to habituate for at least 30 minutes before testing.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
Response Criteria: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
Data Collection: Record the PWT in grams for both the ipsilateral (injured/inflamed) and contralateral (uninjured/non-inflamed) paws.
Assessment of Thermal Hyperalgesia: Hargreaves Test
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
Protocol: Hargreaves Test (Plantar Test)
-
Habituation: Place the animals in individual transparent chambers on a glass floor and allow them to habituate.
-
Heat Stimulus: Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Latency Measurement: Measure the time (in seconds) from the onset of the heat stimulus to the withdrawal of the paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Data Collection: Record the PWL for both the ipsilateral and contralateral paws.
This compound Dosing and Administration
-
Route of Administration: this compound can be administered via various routes, including oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.). The choice of route will depend on the experimental design and the desired pharmacokinetic profile.
-
Dosage: The optimal dose range for this compound should be determined through dose-response studies. Based on clinical data in humans where doses of 20-90 mg were effective, and preclinical studies with related compounds, a starting dose range of 1-30 mg/kg in rodents can be explored.[6][7]
-
Vehicle: this compound should be dissolved in a suitable vehicle, such as sterile saline or a solution of 0.5% methylcellulose.
-
Timing of Administration: this compound should be administered at a time point when the pain phenotype is well-established (e.g., 7-14 days post-surgery for neuropathic models, 1-3 days post-injection for the CFA model). Behavioral testing should be conducted at various time points after drug administration to capture the onset, peak, and duration of the analgesic effect.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Representative Data for the Effect of this compound on Mechanical Allodynia in the Spared Nerve Injury (SNI) Model in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Pre-drug Paw Withdrawal Threshold (g) | Post-drug Paw Withdrawal Threshold (g) at 1h |
| Vehicle | - | 2.5 ± 0.3 | 2.8 ± 0.4 |
| This compound | 3 | 2.4 ± 0.2 | 6.5 ± 0.8 |
| This compound | 10 | 2.6 ± 0.3 | 10.2 ± 1.1 |
| This compound | 30 | 2.5 ± 0.4 | 14.5 ± 1.5 |
| Gabapentin (Positive Control) | 100 | 2.3 ± 0.2 | 12.8 ± 1.3 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Table 2: Representative Data for the Effect of this compound on Thermal Hyperalgesia in the Complete Freund's Adjuvant (CFA) Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Pre-drug Paw Withdrawal Latency (s) | Post-drug Paw Withdrawal Latency (s) at 1h |
| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 |
| This compound | 3 | 4.1 ± 0.4 | 7.8 ± 0.9 |
| This compound | 10 | 4.3 ± 0.6 | 11.5 ± 1.2 |
| This compound | 30 | 4.0 ± 0.5 | 15.2 ± 1.4 |
| Morphine (Positive Control) | 5 | 4.4 ± 0.5 | 16.8 ± 1.6 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of action of this compound in nociceptive signaling.
Caption: Experimental workflow for evaluating this compound in chronic pain models.
Caption: Relationships between pain types, animal models, and behavioral assays.
References
- 1. Effects of Tramadol and Pregabalin on Induced Neuropathy in Animal Model [jbnc.org.br]
- 2. Nasal inhalation of butorphanol in combination with ketamine quickly elevates the mechanical pain threshold in the model of chronic constriction injury to the sciatic nerve of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nalbuphine alleviates inflammation by down-regulating NF-κB in an acute inflammatory visceral pain rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the N-methyl-D-aspartate receptor for chronic pain management. Preclinical animal studies, recent clinical experience and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral this compound: a new analgesic for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Ciramadol (Tramadol Hydrochloride) in Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative determination of Ciramadol (assumed to be Tramadol Hydrochloride) in solutions using UV-Vis spectrophotometry. This method is simple, cost-effective, and suitable for routine analysis in quality control and research laboratories. The protocols have been compiled and adapted from validated methods found in the scientific literature.
Introduction
Tramadol Hydrochloride is a centrally acting analgesic used for the treatment of moderate to severe pain.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations. UV-Vis spectrophotometry offers a straightforward and accessible technique for this purpose. The method is based on the principle that Tramadol Hydrochloride absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration in the solution, following the Beer-Lambert law.
Principle of the Method
The quantitative analysis of Tramadol Hydrochloride is performed by measuring its absorbance in a suitable solvent at the wavelength of maximum absorption (λmax). A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations. The concentration of Tramadol Hydrochloride in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Instrumentation and Reagents
-
Instrumentation: A UV-Vis spectrophotometer (double beam or single beam) with a 1 cm quartz cuvette is required.
-
Reagents and Materials:
-
Tramadol Hydrochloride reference standard
-
Methanol (B129727) (analytical grade)[1]
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Experimental Protocols
Selection of Solvent
Both distilled water and methanol are commonly used solvents for the spectrophotometric analysis of Tramadol Hydrochloride.[1][3] Distilled water is a cost-effective and environmentally friendly option.[3][4] The choice of solvent may slightly affect the wavelength of maximum absorbance (λmax).
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of Tramadol Hydrochloride (e.g., 10 µg/mL) in the chosen solvent (distilled water or methanol).
-
Scan the solution over a wavelength range of 200-400 nm using the spectrophotometer with the solvent as a blank.[3]
-
The wavelength at which the maximum absorbance is observed is the λmax.
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Tramadol Hydrochloride reference standard.[3]
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent (e.g., 50 mL of distilled water).
-
Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.
Preparation of Calibration Standards
-
From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks. For a linearity range of 10-50 µg/mL, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the stock solution.
-
Dilute each flask to the mark with the solvent to obtain final concentrations of 10, 20, 30, 40, and 50 µg/mL.[3]
Construction of the Calibration Curve
-
Measure the absorbance of each calibration standard at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance (on the Y-axis) versus concentration (on the X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 0.999.[3]
Preparation of Sample Solution (from Tablets)
-
Weigh and powder a sufficient number of tablets (e.g., 20) to get a representative sample.[2]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Tramadol Hydrochloride.[2]
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[2]
-
Make up the volume to 100 mL with the solvent.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.[6]
-
Dilute the filtrate with the solvent to obtain a concentration within the established linearity range of the calibration curve.
Analysis of the Sample Solution
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of Tramadol Hydrochloride in the sample solution using the equation of the calibration curve.
Data Presentation
The quantitative data from various validated methods for the spectrophotometric determination of Tramadol Hydrochloride are summarized in the tables below for easy comparison.
Table 1: Summary of Method Parameters for Spectrophotometric Determination of Tramadol Hydrochloride.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Distilled Water | Distilled Water | Methanol | Distilled Water |
| λmax (nm) | 273.5[3] | 271[4] | 273 & 279[1] | 265[5] |
| Linearity Range (µg/mL) | 10-50[3] | 30-150[4] | 10-100[1] | 10-160[5] |
| Correlation Coefficient (R²) | 0.9999[3] | 0.999[4] | - | - |
Table 2: Validation Parameters for Spectrophotometric Methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Accuracy (% Recovery) | 99.53 - 100.41[3] | 99.99 - 101.3[4] | - |
| Precision (%RSD) | < 2.0[3] | < 2.0[4] | - |
| Limit of Detection (LOD) (µg/mL) | - | - | 1.5 (in Methanol)[1] |
| Limit of Quantitation (LOQ) (µg/mL) | - | - | 5.0 (in Methanol)[1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Spectrophotometric Quantification.
Conclusion
The described UV-Vis spectrophotometric method is a simple, rapid, accurate, and precise technique for the determination of this compound (Tramadol Hydrochloride) in solutions. The method is suitable for routine quality control analysis of pharmaceutical formulations. The provided protocols and data serve as a comprehensive guide for researchers and analysts in implementing this analytical technique.
References
Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Ciramadol
These application notes provide a summary of the available pharmacokinetic data and generalized experimental protocols for studying Ciramadol in preclinical species. The information is intended for researchers, scientists, and drug development professionals involved in the preclinical assessment of this compound.
Introduction
This compound is a mixed agonist-antagonist opioid analgesic.[1] Understanding its pharmacokinetic (PK) profile in preclinical species is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in humans, and for designing safe and effective clinical studies. This document summarizes the key PK parameters of this compound in rhesus monkeys and rats, based on available scientific literature, and provides standardized protocols for conducting such studies.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the quantitative pharmacokinetic data for this compound in rhesus monkeys and male rats, based on a study by Sisenwine et al. (1982).[2]
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys
| Parameter | Intragastric (1 mg/kg) | Intramuscular (1 mg/kg) |
| Maximum Plasma Concentration (Cmax) | ≤ 4 ng/mL | 1150 ng/mL |
| Time to Maximum Concentration (Tmax) | Not Reported | 0.5 hours |
| Area Under the Curve (AUC) | Not Reported | Not Reported |
| Elimination Half-life (t½) | Not Reported | Not Reported |
| Metabolism | Extensive presystemic metabolism, primarily via glucuronidation. | Minor Phase I transformations (N-demethylation, oxidation). |
| Excretion | Predominantly renal. | Approximately 10% of the dose is excreted as unchanged drug. |
Table 2: Pharmacokinetic Parameters of this compound in Male Rats
| Parameter | Intragastric (1 mg/kg) |
| Plasma Concentration | Higher than in rhesus monkeys, suggesting a smaller first-pass effect. Primarily present in unconjugated form. |
| Tissue Distribution | Notable uptake by liver, lung, kidney, and spleen. |
| Metabolism | Phase I transformations are minor and include N-demethylation and oxidation. |
| Excretion | Predominantly renal. |
Note: Detailed quantitative parameters such as AUC, half-life, clearance, and volume of distribution are not available in the cited abstract. The data presented is based on the information disclosed in the primary reference.
Experimental Protocols
The following are generalized protocols for key experiments in a preclinical pharmacokinetic study of this compound. These should be adapted and optimized based on specific laboratory conditions and regulatory guidelines.
Bioanalytical Method for this compound Quantification in Plasma
This protocol outlines a general procedure for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in the plasma of preclinical species.
Materials:
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the study samples)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid or other suitable mobile phase modifier
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
-
HPLC system with a suitable detector (UV or Mass Spectrometer)
-
Analytical column (e.g., C18)
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Plasma):
-
Protein Precipitation (PPT): To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the IS. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): To a 100 µL plasma sample, add a suitable extraction solvent (e.g., ethyl acetate) and the IS. Vortex and centrifuge. Evaporate the organic layer to dryness and reconstitute in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample (pre-treated as necessary). Wash the cartridge to remove interferences. Elute the analyte and IS. Evaporate the eluate and reconstitute.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and a suitable flow rate.
-
Equilibrate the analytical column.
-
Inject the prepared samples, calibration standards, and QC samples.
-
Monitor the elution of this compound and the IS at the appropriate wavelength (for UV) or mass transition (for MS).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
-
In Vivo Preclinical Pharmacokinetic Study
This protocol describes a typical in vivo study design for evaluating the pharmacokinetics of this compound in a preclinical species (e.g., rats or monkeys).
Objective: To determine the pharmacokinetic profile of this compound following administration via a specific route (e.g., oral or intravenous).
Animals:
-
Select a suitable preclinical species (e.g., male Sprague-Dawley rats or rhesus monkeys).
-
Acclimate the animals to the facility for at least one week before the study.
-
Ensure animals have free access to food and water (fasting may be required before oral administration).
Procedure:
-
Dose Preparation and Administration:
-
Prepare a formulation of this compound suitable for the intended route of administration (e.g., a solution in saline for intravenous injection or a suspension in a suitable vehicle for oral gavage).
-
Administer the dose accurately based on the animal's body weight.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood from a suitable site (e.g., tail vein in rats, cephalic or saphenous vein in monkeys) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using the validated bioanalytical method described in Protocol 3.1.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t½ (Elimination half-life)
-
CL (Clearance)
-
Vd (Volume of distribution)
-
-
For oral administration, calculate the absolute bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Visualizations
The following diagrams illustrate the key processes involved in the preclinical pharmacokinetic modeling of this compound.
Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.
Caption: Proposed metabolic pathways of this compound in preclinical species.[2]
References
Troubleshooting & Optimization
Technical Support Center: Ciramadol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ciramadol solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent, orally active opioid analgesic.[1][2] It functions as a mixed agonist-antagonist at the µ-opioid receptor.[1] This receptor is a G-protein coupled receptor (GPCR), and its activation by this compound leads to the inhibition of adenylate cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This signaling cascade is associated with analgesic effects.
Q2: In which solvents is this compound soluble?
A2: While specific quantitative solubility data is not widely published, this compound, like many other opioid analgesics, is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[5][6] Its aqueous solubility is expected to be limited and likely pH-dependent.[7]
Q3: Why does my this compound solution precipitate when I dilute it in aqueous media?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is readily dissolved in a high-concentration organic stock solution (like DMSO) is introduced into an aqueous environment (like cell culture media or phosphate-buffered saline) where its solubility is much lower. The drastic change in solvent polarity causes the compound to crash out of solution.
Q4: What is the maximum recommended concentration of DMSO for in vitro assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5% (v/v).[8] However, the tolerance to DMSO can vary significantly between cell lines, so it is crucial to determine the optimal concentration for your specific experimental setup by running appropriate vehicle controls.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to troubleshooting and resolving issues with this compound solubility during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate upon dilution of DMSO stock in aqueous buffer/media. | The aqueous solubility of this compound is exceeded. | - Reduce the final concentration of this compound. - Increase the final percentage of DMSO (while staying within the tolerated limit for your cells).- Use a co-solvent system: Prepare intermediate dilutions in a mixture of your aqueous buffer and an organic solvent like ethanol before the final dilution.- Employ serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium. |
| Precipitate forms in the stock solution during storage. | The compound has come out of solution due to temperature changes or solvent hydration. | - Gently warm the stock solution in a 37°C water bath for 10-15 minutes.- Vortex or sonicate the solution to aid in redissolving the compound.- Always use anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic and absorbed water can reduce solubility.[8] |
| Crystals form in the wells of the cell culture plate during the experiment. | The compound is precipitating out of the media over time due to instability or exceeding its thermodynamic solubility. | - Pre-warm the cell culture medium to 37°C before adding the this compound solution.- Add the this compound solution to the media dropwise while gently swirling the plate. - Consider the use of a biocompatible surfactant (e.g., Tween® 80 at a very low concentration, typically <0.1%), but verify its compatibility with your specific assay. |
| Inconsistent or non-reproducible assay results. | The actual concentration of soluble this compound is variable due to precipitation. | - Visually inspect all solutions and plates for any signs of precipitation before use. - Prepare fresh dilutions of this compound for each experiment. - Perform a kinetic solubility assay in your specific cell culture medium to determine the concentration at which this compound remains soluble over the time course of your experiment. |
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Estimated Stock Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 - 50 mM | Anhydrous, high-purity DMSO is recommended. |
| Ethanol | Soluble | 5 - 25 mM | Use absolute ethanol for initial dissolution. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poorly Soluble | < 1 mM | Solubility is expected to be pH-dependent. |
| Cell Culture Media (e.g., DMEM, RPMI) | Poorly Soluble | < 1 mM | The presence of proteins and other components may slightly enhance solubility compared to simple buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 249.35 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 249.35 g/mol * 1000 mg/g = 2.49 mg
-
Weigh the this compound: Carefully weigh out 2.49 mg of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions and Minimizing Precipitation
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Serial Dilutions: To prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium (with a final DMSO concentration of 0.1%), follow these steps: a. Intermediate Dilution (Optional but Recommended): In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium) to create a 1 mM intermediate solution. Vortex gently. b. Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
Direct Dilution (for lower concentrations): To prepare a 1 µM working solution in 1 mL of medium (final DMSO 0.01%): a. Add 0.1 µL of the 10 mM stock solution to 999.9 µL of pre-warmed cell culture medium. It is often more practical to perform an intermediate dilution for such small volumes to ensure accuracy.
-
Mixing: Immediately after adding the this compound solution to the aqueous medium, mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Use Immediately: It is best practice to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound acts on the µ-opioid receptor pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. By compound [wahoo.cns.umass.edu]
- 7. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Ciramadol Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Ciramadol in aqueous solutions. Due to the limited availability of direct stability data for this compound, this resource leverages information on the structurally related compound, Tramadol (B15222), and general principles of pharmaceutical stability testing as outlined by ICH guidelines. The information herein is intended to guide researchers in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in aqueous solutions?
A1: Based on its chemical structure, which includes a phenol (B47542) group, a tertiary amine, and a secondary alcohol on a cyclohexane (B81311) ring, this compound may be susceptible to several degradation pathways in aqueous solutions:
-
Oxidation: The phenol and tertiary amine functional groups are prone to oxidation. This can be catalyzed by light, heat, and the presence of metal ions.
-
Photodegradation: Exposure to UV and visible light can lead to the degradation of the molecule, particularly affecting the aromatic ring and the amine group.
-
Hydrolysis: While this compound does not have ester or amide groups which are highly susceptible to hydrolysis, other less common hydrolytic reactions could potentially occur under extreme pH and temperature conditions.[1]
-
pH-Dependent Degradation: The stability of this compound is expected to be influenced by the pH of the solution. The tertiary amine group's protonation state will vary with pH, which can affect its reactivity. Studies on the related compound Tramadol have shown pH-dependent degradation.[2][3]
Q2: What are the typical signs of this compound degradation in an aqueous solution?
A2: Degradation of this compound in an aqueous solution can manifest in several ways:
-
Physical Changes:
-
Color change (e.g., development of a yellow or brown tint)
-
Formation of precipitates or cloudiness
-
Changes in pH
-
-
Chemical Changes:
-
Decrease in the concentration of the active pharmaceutical ingredient (API)
-
Appearance of new peaks in chromatograms (e.g., from HPLC analysis), indicating the formation of degradation products.
-
Q3: How can I prevent the degradation of this compound in my aqueous formulations?
A3: To minimize degradation, consider the following strategies:
-
pH Control: Buffer the solution to a pH where this compound exhibits maximum stability. This typically needs to be determined experimentally through a pH-stability profile study.
-
Protection from Light: Store solutions in amber or light-resistant containers to prevent photodegradation.[4]
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or controlled room temperature) to slow down degradation reactions.[5]
-
Use of Antioxidants: For formulations susceptible to oxidation, the addition of antioxidants may be beneficial.
-
Inert Atmosphere: Purging the solution and the headspace of the container with an inert gas like nitrogen can help prevent oxidative degradation.[5]
Q4: Are there any known degradation products of this compound?
A4: There is currently no publicly available information detailing the specific degradation products of this compound. However, based on the degradation pathways of the structurally similar compound Tramadol, potential degradation products could arise from N-demethylation, O-demethylation (though this compound has a phenol, not a methoxybenzene group like Tramadol), and oxidation of the cyclohexane ring.[3][6][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound in aqueous solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly rapid loss of this compound concentration. | - pH of the solution is outside the optimal stability range.- Exposure to light.- Elevated temperature.- Oxidative degradation. | - Measure and adjust the pH of the solution. Conduct a pH-stability profile to determine the optimal pH.- Store the solution in a light-protected container (e.g., amber vial).- Ensure the solution is stored at the appropriate temperature. Avoid temperature fluctuations.- Consider purging the solution with nitrogen and adding an antioxidant if oxidation is suspected. |
| Appearance of unknown peaks in HPLC analysis. | - Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This can help in identifying the unknown peaks.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Solution changes color or becomes cloudy. | - Photodegradation or oxidation leading to colored byproducts.- Precipitation of this compound or a degradation product due to solubility issues or pH changes. | - Confirm that the solution is protected from light.- Check the solubility of this compound at the experimental concentration and pH. Adjust as necessary.- Analyze the precipitate to determine its identity. |
| Inconsistent stability results between batches. | - Variability in the purity of the this compound starting material.- Differences in experimental conditions (e.g., pH, temperature, light exposure).- Contamination of the aqueous solution (e.g., with metal ions that can catalyze degradation). | - Ensure the purity of the this compound used is consistent across all experiments.- Standardize and carefully control all experimental parameters.- Use high-purity water and reagents. Consider using chelating agents if metal ion contamination is suspected. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution at 25°C
| pH | Rate Constant (k) (day⁻¹) (Hypothetical) | Half-life (t₁/₂) (days) (Hypothetical) |
| 3.0 | 0.050 | 13.9 |
| 5.0 | 0.015 | 46.2 |
| 7.0 | 0.025 | 27.7 |
| 9.0 | 0.080 | 8.7 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Table 2: Summary of Forced Degradation Conditions for this compound (Based on General ICH Guidelines)
| Stress Condition | Reagents and Conditions | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential for minor degradation, dependent on molecular stability. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for degradation, particularly if base-labile functional groups are present. |
| Oxidation | 3% H₂O₂, Room Temperature, 24h | Oxidation of the phenol and tertiary amine groups. |
| Thermal Degradation | 80°C, 48h | General thermal decomposition. |
| Photodegradation | Exposed to UV (254 nm) and visible light, Room Temperature | Photolytic cleavage and rearrangement reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 8, 24 hours). After cooling, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve sufficient degradation (typically 5-20%) to demonstrate that the analytical method can separate the API from its degradation products.[10]
Protocol 2: HPLC Method for the Analysis of this compound and its Potential Degradation Products (Example)
This is a generic HPLC method that can be used as a starting point for developing a stability-indicating method for this compound. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 270 nm).
-
Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: General experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Degradation and kinetic study of tramadol hcl by rp-hplc [wisdomlib.org]
- 3. Photocatalytic degradation kinetics, mechanism and ecotoxicity assessment of tramadol metabolites in aqueous TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Ciramadol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Ciramadol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent, orally active opioid analgesic.[1][2][3][4][5] Like many orally administered drugs, its therapeutic efficacy can be limited by low oral bioavailability. This means that only a fraction of the ingested dose reaches the systemic circulation to exert its analgesic effect, potentially leading to high dose requirements and variability in patient response.
Q2: What are the likely causes of this compound's low oral bioavailability?
A2: While specific data for this compound is limited, its low oral bioavailability is likely attributable to two main factors common to many opioid analgesics:
-
Extensive First-Pass Metabolism: After oral administration, this compound is absorbed from the gastrointestinal tract and passes through the liver before entering systemic circulation.[6][7][8] In the liver, it likely undergoes significant metabolism, a process known as the "first-pass effect," which reduces the amount of active drug reaching the bloodstream.[6][7][8] Given that this compound is a modulator of UDP-glucuronyltransferase and is structurally related to tramadol (B15222), which is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), it is highly probable that this compound is a substrate for these or similar enzymes.[2][9][10][11]
-
Poor Aqueous Solubility: Although not definitively documented in the provided search results, many drugs exhibit poor solubility in the aqueous environment of the gastrointestinal tract. This can limit the dissolution rate of the drug, which is a prerequisite for absorption.
Q3: What initial strategies can be employed in a preclinical setting to improve this compound's oral absorption?
A3: To begin addressing the low oral bioavailability of this compound, researchers can explore the following initial strategies:
-
Formulation Approaches:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[12]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving its dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its solubility and dissolution.
-
-
Co-administration with Metabolic Inhibitors: While more complex, co-administering this compound with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4 inhibitors) could decrease first-pass metabolism and increase bioavailability. This approach requires careful toxicological evaluation.
Q4: Are there alternative routes of administration to bypass the first-pass effect for this compound?
A4: Yes, alternative routes can be considered, especially in early-stage research, to understand the maximum potential efficacy of this compound. These include:
-
Intravenous (IV) administration: This route delivers the drug directly into the systemic circulation, resulting in 100% bioavailability.[13]
-
Transdermal, Sublingual, or Buccal Routes: These routes allow for direct absorption into the bloodstream, avoiding the gastrointestinal tract and the liver.[8][13][14]
-
Intranasal or Rectal Administration: These routes can also partially or fully bypass first-pass metabolism.[8]
Troubleshooting Guides
Issue 1: My this compound formulation exhibits poor in vitro dissolution.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques. 2. Formulate as a Solid Dispersion: Use techniques like spray drying or hot-melt extrusion with a hydrophilic polymer. 3. Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation. | Increasing the surface area or creating an amorphous form of the drug can enhance the dissolution rate. Surfactants and cyclodextrins can increase the solubility of the drug in the dissolution medium. |
| Inadequate formulation design. | 1. Optimize Excipient Selection: Systematically screen for compatible and effective solubilizing agents. 2. Adjust Drug-to-Carrier Ratio: In solid dispersions, the ratio of this compound to the polymer is critical for maintaining an amorphous state. | The choice and concentration of excipients can significantly impact the dissolution profile of the final formulation. |
Issue 2: Observed in vivo plasma concentrations of this compound are significantly lower than expected after oral administration of a new formulation.
| Possible Cause | Troubleshooting Step | Rationale |
| Extensive first-pass metabolism. | 1. Develop a Formulation that Promotes Lymphatic Transport: Lipid-based formulations, such as SEDDS, can facilitate lymphatic absorption, thereby bypassing the liver. 2. Consider Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation.[8][12] | The lymphatic system provides a direct route to the systemic circulation, avoiding the portal vein and the liver. A prodrug strategy can protect the active molecule from initial metabolic breakdown. |
| Poor membrane permeability. | 1. Incorporate Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium. 2. Evaluate Efflux Transporter Involvement: Investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and consider co-administration with a P-gp inhibitor. | Permeation enhancers can improve the transport of the drug across the intestinal wall. Efflux transporters can pump the drug back into the intestinal lumen, reducing its net absorption. |
| Inadequate in vitro - in vivo correlation (IVIVC). | 1. Refine Dissolution Testing Conditions: Use biorelevant dissolution media that mimic the composition of gastrointestinal fluids. 2. Conduct Caco-2 Permeability Assays: This in vitro model can provide an indication of intestinal permeability and efflux transporter interactions. | Standard dissolution tests may not accurately predict in vivo performance. More sophisticated in vitro models can provide a better correlation with in vivo outcomes. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Gently heat and vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Assess the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Drug Release: Perform dissolution studies using a suitable dissolution apparatus and medium.
-
Visualizations
Caption: Potential metabolic pathway of oral this compound.
Caption: Experimental workflow for formulation development.
Caption: Troubleshooting decision tree for low bioavailability.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [chemeurope.com]
- 4. This compound [medbox.iiab.me]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mypcnow.org [mypcnow.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Rapid onset opioids in palliative medicine - Smith - Annals of Palliative Medicine [apm.amegroups.org]
Technical Support Center: Ciramadol Dose Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ciramadol. The focus is on strategies to optimize the dosage to achieve desired analgesic effects while minimizing sedation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to sedation?
A1: this compound is an opioid analgesic that acts as a mixed agonist-antagonist at the µ-opioid receptor.[1][2] Its analgesic effects are derived from its partial agonist activity, while its antagonist properties may contribute to a ceiling effect on respiratory depression, making it a relatively safer option compared to full µ-opioid agonists.[1][2] Sedation is a common side effect of opioid analgesics, and the sedative properties of this compound are also linked to its interaction with the µ-opioid receptor in the central nervous system.[1][3]
Q2: At what doses of this compound does sedation become a significant issue?
A2: Clinical studies indicate a dose-dependent increase in sedation with this compound. While lower doses (e.g., 20 mg, 30 mg) are reported to cause mild to moderate sedation, the 60 mg dose is more frequently associated with a notable increase in sedation levels.[4][5][6] In a study comparing this compound to morphine, the 60 mg this compound group showed the largest increase in sedation.[4]
Q3: How can we quantify sedation in our preclinical or clinical experiments with this compound?
A3: Sedation can be systematically assessed and quantified using validated sedation scales. For clinical research, the Pasero Opioid-Induced Sedation Scale (POSS) is a widely used tool that categorizes sedation levels from S (sleep, easy to arouse) to 4 (somnolent, minimal or no response to stimulation).[7][8] Consistent use of such a scale at predefined time points after drug administration allows for objective measurement of sedation and its correlation with this compound dosage.
Q4: What experimental design considerations are crucial when aiming to optimize this compound dosage for reduced sedation?
A4: A robust experimental design should include multiple dose arms of this compound, a placebo control, and an active comparator (e.g., morphine or codeine).[4][9][10] Key considerations include:
-
Dose-response assessment: Evaluating both analgesic efficacy and sedation across a range of this compound doses.
-
Pharmacokinetic sampling: Correlating plasma concentrations of this compound with levels of analgesia and sedation.
-
Standardized assessment times: Measuring outcomes at consistent time points post-administration to capture peak effects and duration of action.
-
Blinding: Employing a double-blind study design to minimize bias in subjective assessments like pain and sedation.[4][6][9][10]
Q5: Are there any known metabolites of this compound that might contribute to its sedative effects?
A5: Preliminary pharmacokinetic studies in humans did not detect the desmethyl metabolite of this compound in plasma.[11] However, it is important to consider that other metabolites could be formed. For comparison, the analgesic effect of tramadol, a structurally related drug, is significantly influenced by its active metabolite, O-desmethyltramadol.[12] Therefore, comprehensive metabolic profiling in your experimental model is recommended to identify any active metabolites that might contribute to sedation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High incidence of sedation at effective analgesic doses. | The therapeutic window for analgesia without sedation is narrow. | - Dose Titration: Implement a careful dose-titration protocol to find the minimum effective dose for analgesia. - Fractionated Dosing: Investigate if administering smaller, more frequent doses can maintain analgesic efficacy while reducing peak-dose sedation. - Combination Therapy: Explore the potential of combining a lower dose of this compound with a non-opioid analgesic to enhance pain relief without increasing sedation. |
| Inconsistent sedation scores across subjects. | - Subjective variability in sedation assessment. - Inter-individual differences in drug metabolism. | - Standardized Training: Ensure all personnel conducting sedation assessments are thoroughly trained on the chosen sedation scale (e.g., POSS). - Pharmacokinetic Analysis: Analyze for correlations between this compound plasma concentrations and sedation scores to identify potential metabolic differences. |
| Difficulty distinguishing between sedation and desired analgesic effect (e.g., calmness). | Overlap in the behavioral manifestations of analgesia and mild sedation. | - Refined Assessment Tools: In addition to a sedation scale, use a validated pain assessment tool (e.g., Visual Analog Scale for pain) to independently measure analgesia.[4] - Objective Measures: In preclinical studies, consider incorporating objective measures of activity or arousal (e.g., locomotor activity monitoring). |
Data Presentation
Table 1: Summary of this compound Dose, Analgesic Efficacy, and Sedation from Clinical Studies
| This compound Dose | Route | Comparator(s) | Analgesic Efficacy | Reported Sedation | Citation(s) |
| 20 mg | Oral | Codeine 60 mg | Equally effective as codeine 60 mg for postoperative pain. | Mild sedation. | [9] |
| 20 mg | Oral | Pentazocine (B1679294) 50 mg | Similar pattern of activity to pentazocine 50 mg for postoperative pain. | Side effects including sedation occurred with similar frequency across treatment groups. | [6] |
| 20 mg - 60 mg | Oral | Placebo | Effective relief for mild to moderate pain (mean dose 47 mg). | Mild or moderate sedation occurred in 8 out of 16 patients. | [5] |
| 30 mg | Intramuscular | Morphine 5 mg & 10 mg, Placebo | Better analgesia than placebo for postoperative pain. | Some increase in sedation level. | [4] |
| 60 mg | Oral | Codeine 60 mg | Equally effective as codeine 60 mg for postoperative pain. | Mild sedation. | [9] |
| 60 mg | Oral | Pentazocine 50 mg | Significantly better and longer-lasting pain relief than pentazocine 50 mg. | Side effects including sedation occurred with similar frequency across treatment groups. | [6] |
| 60 mg | Intramuscular | Morphine 5 mg & 10 mg, Placebo | Faster onset and longer-lasting analgesia compared to morphine 10 mg for postoperative pain. | Largest increase in sedation level among all active therapy groups. | [4] |
Experimental Protocols
Protocol 1: Assessment of Sedation in a Clinical Setting Using the Pasero Opioid-Induced Sedation Scale (POSS)
-
Objective: To quantify the level of sedation at various time points following the administration of this compound.
-
Materials:
-
Pasero Opioid-Induced Sedation Scale (POSS) assessment tool.
-
Trained clinical staff.
-
Data collection forms.
-
-
Procedure:
-
Obtain a baseline sedation score using the POSS before administering this compound.
-
Administer the assigned dose of this compound.
-
Assess and record the patient's sedation level using the POSS at 30 minutes, 1 hour, 2 hours, 4 hours, and 6 hours post-administration.
-
The POSS scale is as follows:
-
S: Sleep, easy to arouse.
-
1: Awake and alert.
-
2: Slightly drowsy, easily aroused.
-
3: Frequently drowsy, arousable, drifts off to sleep during conversation.
-
4: Somnolent, minimal or no response to verbal and physical stimulation.
-
-
Simultaneously assess for analgesic efficacy using a validated pain scale.
-
Record any adverse events.
-
Visualizations
Caption: this compound's mechanism of action leading to analgesia and sedation.
Caption: Workflow for a dose-optimization study of this compound.
Caption: Balancing analgesia and sedation to find the optimal dose.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. Definition of and mechanism for opioid-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of this compound (WY-15.705), morphine and placebo for treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind comparison of the analgesic response to oral this compound (WY-15.705) and pentazocine in post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Sedation During Opioid Administration for Pain Management [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. This compound--a new synthetic analgesic. A double-blind comparison with oral codeine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A double-blind comparison of multiple intramuscular doses of this compound, morphine, and placebo for the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary pharmacokinetics of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Navigating Ciramadol Degradation: A Technical Support Center
Disclaimer: Publicly available scientific literature lacks specific studies on the degradation pathways and byproducts of Ciramadol. This technical support center provides guidance on how to establish these pathways based on internationally recognized principles of forced degradation studies for pharmaceuticals, as outlined by the International Council for Harmonisation (ICH).[1][2][3] Where specific examples are required, the structurally related opioid analgesic, Tramadol, may be used for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: Where can I find established degradation pathways for this compound?
As of late 2025, specific degradation pathways for this compound have not been published in peer-reviewed literature. Researchers will need to establish these through forced degradation studies.[2]
Q2: What are forced degradation studies and why are they necessary for this compound?
Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance like this compound.[1][4] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][4] This information is crucial for developing stable formulations, identifying appropriate storage conditions, and creating stability-indicating analytical methods.[2]
Q3: What conditions should I use for the forced degradation of this compound?
According to ICH guidelines, a comprehensive forced degradation study should include exposure to:[1][2][3]
-
Acidic conditions: (e.g., 0.1 M HCl)
-
Basic conditions: (e.g., 0.1 M NaOH)
-
Oxidative conditions: (e.g., 3-30% H₂O₂)
-
Thermal stress: (e.g., dry heat at a temperature above accelerated testing, such as 70-80°C)
-
Photolytic stress: Exposure to a combination of UV and visible light.
Q4: What is a stability-indicating analytical method, and why do I need one?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] This is critical for ensuring that the analytical method used to assess the stability of this compound is specific and reliable. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[5][6]
Q5: What analytical techniques are best for identifying unknown degradation byproducts of this compound?
A combination of techniques is often most effective. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for detecting and obtaining molecular weight information of degradation products.[7][8] For definitive structural elucidation of novel byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. The this compound molecule is highly stable under the tested conditions. | Increase the concentration of the stressor (e.g., acid, base, peroxide), the temperature, or the duration of exposure. A degradation of 5-20% is generally considered adequate.[1] |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation, allowing for the identification of intermediate byproducts. |
| Poor separation of degradation products from the parent drug in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., pH, organic solvent ratio), change the column chemistry (e.g., C18, C8), or adjust the gradient profile to improve resolution. |
| Inconsistent results between replicate experiments. | Instability of degradation products. Issues with sample preparation or analytical equipment. | Ensure consistent experimental conditions. Check for the stability of the degradation products themselves under the analytical conditions. Verify the performance of the analytical instrument. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. The byproduct is present at a very low concentration. | Employ hyphenated techniques like LC-MS/MS for fragmentation data.[8] If possible, isolate the impurity using preparative HPLC to obtain a sufficient quantity for NMR analysis.[11] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies on a this compound drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and a 0.1 M HCl solution.
-
Incubate the mixture at a set temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the mixture at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Store a solid sample of this compound in a temperature-controlled oven (e.g., 80°C) for a set period.
-
Also, expose a solution of this compound to the same thermal stress.
-
Analyze samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the exposed and control samples at a predetermined time point.
-
-
Analysis: Analyze all stressed samples using a developed stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for this compound and its degradation products.
-
Column Selection: Start with a commonly used reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The choice of pH for the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like this compound.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution. This allows for the determination of the optimal detection wavelength for this compound and its byproducts and can help in assessing peak purity.
-
Method Optimization:
-
Inject a mixture of the stressed samples to create a chromatogram containing the parent drug and multiple degradation products.
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve adequate separation (resolution > 1.5) between all peaks.
-
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
As no specific quantitative data for this compound degradation is available, the following table illustrates how such data could be presented, using hypothetical values.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 15.2% | 3 | DP1 (4.5 min) |
| 0.1 M NaOH | 8 hours | 20.5% | 4 | DP4 (7.2 min) |
| 3% H₂O₂ | 24 hours | 8.9% | 2 | DP5 (8.1 min) |
| Dry Heat (80°C) | 48 hours | 5.1% | 1 | DP6 (9.3 min) |
| Photolytic | 1.2 million lux hours | 12.8% | 3 | DP7 (5.8 min) |
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. hpst.cz [hpst.cz]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Preventing Ciramadol Adsorption to Labware
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the adsorption of Ciramadol to laboratory ware during experiments. Non-specific binding to plastic and glass surfaces can lead to inaccurate quantification and reduced compound availability. The following sections offer strategies to mitigate these effects.
Troubleshooting Guides
This section provides detailed protocols for common methods to prevent the non-specific binding of small molecules like this compound.
Protocol 1: Buffer and Solution Optimization
Non-specific binding is often influenced by physicochemical interactions between the compound and the labware surface.[1][2][3] Optimizing your buffer composition can significantly reduce these interactions.
Methodology:
-
Adjust pH: Modify the pH of your buffer to be near the isoelectric point of this compound or to neutralize the charge of the labware surface, which can minimize electrostatic interactions.[1][4]
-
Increase Salt Concentration: Incorporate a higher concentration of a neutral salt, such as sodium chloride (NaCl), into your buffer. Increased ionic strength can shield charged molecules, reducing charge-based non-specific binding.[1][5]
-
Add Surfactants: For issues related to hydrophobic interactions, add a low concentration of a non-ionic surfactant.[1]
-
Incorporate Blocking Agents: Add a blocking protein like Bovine Serum Albumin (BSA) to your buffer at a concentration of 0.1% to 1%.[4] BSA can coat the labware surface and also surround the analyte, preventing it from binding non-specifically.[2][5]
Protocol 2: Selection and Treatment of Labware
The material of your labware is a critical factor in non-specific binding.
Methodology:
-
Use Low-Adsorption Labware: Whenever possible, utilize commercially available low-adsorption microplates and tubes. These products are specifically designed to have a neutral and hydrophilic surface, which reduces both hydrophobic and ionic interactions.[3][6]
-
Consider Material Type: While conventional plastic microplates primarily cause adsorption through hydrophobic interactions, tissue culture-treated plates can also exhibit ionic interactions.[7] Polypropylene (B1209903) is a common material for low-binding tubes.
-
Surface Coating with Silane Coupling Agents: For glass or silica-based labware, a silanization treatment can create a neutral and hydrophilic surface.
Frequently Asked Questions (FAQs)
Q1: My measured concentration of this compound is consistently lower than expected. Could this be due to adsorption?
A1: Yes, non-specific adsorption to labware is a common cause for lower-than-expected concentrations of small molecules in solution.[3] Hydrophobic compounds, in particular, tend to bind to plastic surfaces like polypropylene and polystyrene.[6][7] This can lead to a significant reduction in the actual concentration of the compound available for your assay.
Q2: What are the primary forces driving the adsorption of compounds like this compound to labware?
A2: The primary drivers for non-specific binding are noncovalent forces, including hydrophobic interactions and ionic (electrostatic) interactions.[3][7] The properties of the compound, the characteristics of the labware surface, and the composition of the solution all play a role.[3]
Q3: Are there any quick tests I can run to determine the extent of non-specific binding in my experiment?
A3: A simple preliminary test involves running your analyte over a bare sensor surface or in a well without any immobilized ligand or target.[5] By comparing the signal generated in this control experiment to your actual experiment, you can estimate the contribution of non-specific binding.
Q4: Besides the methods listed above, are there other experimental considerations to minimize adsorption?
A4: Yes, consider the following:
-
Temperature and Incubation Time: Be aware that adsorption can be time and temperature-dependent.
-
Solvent Composition: Using organic solvents like acetonitrile (B52724) can inhibit non-specific adsorption more effectively than methanol, though it may affect the peak shape in chromatography for certain analytes.[6][7]
-
Analyte Concentration: Higher concentrations of the test compound may show proportionally lower loss due to the saturation of binding sites on the labware.[8]
Data Summary
The following table summarizes the effectiveness of various strategies in reducing non-specific adsorption of different types of drugs, which can serve as a guide for experiments with this compound.
| Strategy | Target Interaction | Example Compounds | Observed Effectiveness | Citations |
| Low-Adsorption Microplates | Hydrophobic & Ionic | Positively charged and neutral hydrophobic drugs | Can reduce non-specific adsorption to below 15%. | [6][7] |
| Silane Coating (GPTMS) | Hydrophobic & Ionic | Various probe drugs | Suppressed non-specific adsorption to below 10%. | [6][7] |
| Buffer Additive (Tween-20) | Hydrophobic | General | Disrupts hydrophobic interactions. | [1][5] |
| Buffer Additive (BSA) | Hydrophobic & Ionic | Protein analytes | Shields analyte and coats surfaces. | [1][5] |
| Increased Salt (NaCl) | Ionic | Charged proteins | Shields charged interactions. | [1][5] |
Visual Guides
Caption: Workflow for minimizing this compound adsorption.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. How to Overcome the Challenges of Nonspecific Binding? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ciramadol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Ciramadol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an opioid analgesic with a dual mechanism of action. It acts as a mixed agonist-antagonist at the μ-opioid receptor and also functions as a modulator of UDP-glucuronyltransferase (UGT) enzymes.[1] Its analgesic effects are attributed to its interaction with the central nervous system.
Q2: What are the common applications of this compound in a research setting?
This compound is primarily used in preclinical and clinical research for studying postoperative and chronic pain.[2][3][4][5] Its unique mixed agonist-antagonist profile makes it a compound of interest for investigating analgesic pathways with potentially reduced side effects compared to full opioid agonists.[6][7][8]
Q3: Are there any known stability issues with this compound in solution?
While specific degradation pathways for this compound in common experimental buffers are not extensively documented in the provided results, it is crucial to follow standard laboratory practices. Prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation. Multiple freeze-thaw cycles should be avoided.
Q4: What are the known metabolites of this compound?
The primary metabolite of this compound is desmethylthis compound. However, in a study with healthy volunteers, this metabolite was not detected in the plasma after intravenous administration.[9] The metabolism of this compound also involves glucuronidation, a process catalyzed by UGT enzymes.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Analgesic Response in Animal Models (e.g., Hot Plate Test)
Possible Causes:
-
Animal-to-Animal Variability: Genetic differences, age, sex, and stress levels can all contribute to significant variations in pain perception and drug response.
-
Drug Administration: Inconsistent dosing, improper injection technique (e.g., intraperitoneal vs. subcutaneous), or variations in vehicle formulation can lead to differing bioavailability.
-
Assay Conditions: Fluctuations in the hot plate temperature, ambient room temperature, or handling of the animals can affect baseline and post-drug latencies.
-
Tolerance: Repeated administration of this compound can lead to the development of tolerance, resulting in a diminished analgesic effect over time.
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use animals of the same sex, age, and strain. Allow for a proper acclimatization period before starting the experiment.
-
Refine Dosing Technique: Ensure accurate and consistent administration of this compound. Prepare fresh drug solutions and use a consistent vehicle.
-
Control Environmental Factors: Calibrate the hot plate before each experiment. Maintain a consistent and quiet experimental environment to minimize stress.
-
Naïve Animals: For single-dose studies, use opioid-naïve animals to avoid the confounding factor of tolerance.
Issue 2: Inconsistent IC50/EC50 Values in In Vitro Receptor Binding or Functional Assays
Possible Causes:
-
Cell Line Health and Receptor Expression: Low or variable expression of the μ-opioid receptor in your cell line (e.g., HEK293, CHO) can lead to a small signal window and inconsistent results.[10]
-
Agonist/Antagonist Concentrations: Using an inappropriate concentration of the competing ligand (agonist or antagonist) can affect the accuracy of the determined IC50/EC50 values.[10]
-
Incubation Times and Temperature: Insufficient incubation time may not allow the binding to reach equilibrium, while inconsistent temperatures can affect binding kinetics.
-
Reagent Integrity: Degradation of this compound or the radioligand can lead to reduced binding affinity.
Troubleshooting Steps:
-
Cell Line Maintenance: Regularly check the health and passage number of your cell lines. Periodically verify receptor expression levels.
-
Optimize Ligand Concentrations: For competitive binding assays, use a radioligand concentration at or below its Kd. For functional assays, use an agonist concentration around its EC80 to ensure a sufficient window for observing antagonism.[10]
-
Standardize Assay Conditions: Ensure consistent incubation times and temperatures across all experiments. A pre-incubation step for the antagonist in competitive assays is recommended.[10]
-
Use Fresh Reagents: Prepare fresh solutions of this compound and other ligands for each experiment.
Issue 3: Unexpected Results in Drug Metabolism Studies (UGT Activity)
Possible Causes:
-
Source of UGT Enzymes: The expression and activity of UGT isoforms can vary significantly between species, tissues (e.g., liver vs. kidney microsomes), and even individuals due to genetic polymorphisms.[11]
-
Cofactor Limitations: Insufficient concentrations of the cofactor UDPGA can become a rate-limiting step in the glucuronidation reaction.
-
Inhibition by Other Compounds: The presence of other compounds in the reaction mixture, including substrates or inhibitors of cytochrome P450 enzymes, can inhibit UGT activity.[12]
-
Stereoselectivity: UGT enzymes can exhibit stereoselectivity, meaning they may preferentially metabolize one enantiomer of a racemic compound like this compound over the other.[13][14]
Troubleshooting Steps:
-
Select Appropriate Enzyme Source: Choose a UGT source that is relevant to your research question (e.g., human liver microsomes for human metabolism studies). Be aware of potential species differences.
-
Optimize Cofactor Concentration: Ensure that UDPGA is present in excess to avoid it being a limiting factor.
-
Control for Inhibitors: Be mindful of other compounds in your experimental system that could inhibit UGT enzymes.
-
Consider Stereoisomers: If using a racemic mixture of this compound, be aware that the enantiomers may be metabolized at different rates.
Data Presentation
Table 1: Analgesic Efficacy of this compound in Postoperative Pain
| Treatment Group | Dose | N | Pain Relief (Higher is Better) | Reference |
| This compound | 30 mg | 100 | Better than placebo | [15] |
| This compound | 60 mg | 100 | Better than placebo, faster onset and longer duration than Morphine 10 mg | [15] |
| Morphine | 5 mg | 100 | Better than placebo | [15] |
| Morphine | 10 mg | 100 | Better than placebo | [15] |
| Placebo | - | 100 | Baseline | [15] |
| This compound | 20 mg | 46 | Similar to Pentazocine (B1679294) 50 mg | [3] |
| This compound | 60 mg | 46 | Significantly better and longer-lasting than Pentazocine 50 mg | [3] |
| Pentazocine | 50 mg | 46 | Rapid analgesic effect | [3] |
| This compound | 20 mg | 180 | Equally effective as Codeine 60 mg | [4] |
| This compound | 60 mg | 180 | Equally effective as Codeine 60 mg | [4] |
| Codeine | 60 mg | 180 | Effective analgesic | [4] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound (30 mg) in Healthy Volunteers
| Parameter | Mean Value | Unit | Reference |
| Distribution Volume | 561 | L | [9] |
| Elimination Half-life | 3.85 | hours | [9] |
| Mean Body Clearance | 154 | ml/min | [9] |
Experimental Protocols
In Vitro: μ-Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.
Materials:
-
Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Naloxone (10 µM)
-
This compound stock solution
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control (Naloxone).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo: Hot Plate Analgesia Test
Objective: To assess the analgesic effect of this compound in a rodent model of thermal pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Hot plate apparatus (set to 55 ± 0.5 °C)
-
This compound solution for injection (e.g., dissolved in saline)
-
Vehicle control (e.g., saline)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Place each rat individually on the hot plate and record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the rat back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
In Vitro: UDP-Glucuronyltransferase (UGT) Inhibition Assay
Objective: To determine the inhibitory potential of this compound on UGT enzyme activity.
Materials:
-
Human liver microsomes (or recombinant UGT isoforms)
-
UGT probe substrate (e.g., estradiol (B170435) for UGT1A1)
-
Cofactor: UDP-glucuronic acid (UDPGA)
-
This compound stock solution
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stopping solution (e.g., acetonitrile)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the human liver microsomes, incubation buffer, and varying concentrations of this compound at 37°C.
-
Initiate Reaction: Add the UGT probe substrate to the mixture.
-
Start Glucuronidation: Initiate the reaction by adding UDPGA.
-
Incubation: Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a cold stopping solution.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Quantification: Analyze the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.[16][17][18][19]
-
Data Analysis: Determine the IC50 value for this compound's inhibition of UGT activity by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: this compound's interaction with the μ-opioid receptor.
Caption: this compound's effect on the UGT metabolic pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Analgesic effect of this compound in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind comparison of the analgesic response to oral this compound (WY-15.705) and pentazocine in post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new synthetic analgesic. A double-blind comparison with oral codeine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mixed agonist-antagonist opiates and physical dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary pharmacokinetics of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. realmofcaring.org [realmofcaring.org]
- 11. The inhibition study of human UDP-glucuronosyltransferases with cytochrome P450 selective substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glucuronidation of racemic O-desmethyltramadol, the active metabolite of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of this compound (WY-15.705), morphine and placebo for treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. wjbphs.com [wjbphs.com]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. mdpi.com [mdpi.com]
- 19. pepolska.pl [pepolska.pl]
Technical Support Center: Enhancing the Analgesic Effect of Ciramadol in Resistant Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Ciramadol in models of analgesic resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as WY-15,705) is a centrally acting opioid analgesic. It functions as a mixed agonist-antagonist at the μ-opioid receptor (MOR). This dual activity profile is thought to contribute to its analgesic effects while potentially offering a ceiling effect on respiratory depression, which may enhance its safety profile compared to full MOR agonists like morphine. This compound is structurally related to tramadol, tapentadol, and venlafaxine.
Q2: What are "resistant models" in the context of this compound analgesia?
Resistant models refer to experimental systems, typically in preclinical animal models, where the analgesic effect of this compound is diminished. This resistance can manifest in several ways:
-
Opioid Tolerance: A reduction in the analgesic effect of this compound following repeated administration. This is a common phenomenon with opioid analgesics and is a primary focus of this guide.
-
Genetic Polymorphisms: Similar to tramadol, the analgesic efficacy of this compound may be influenced by genetic variations in metabolic enzymes, such as the cytochrome P450 (CYP) family, particularly CYP2D6. Animals (or humans) that are "poor metabolizers" may not efficiently convert this compound to its active metabolites, leading to a reduced analgesic response.
-
Pathophysiological Resistance: Certain pain states, such as neuropathic pain, can be less responsive to traditional opioid analgesics.
Q3: What are the potential molecular mechanisms underlying tolerance to this compound?
While specific research on this compound tolerance is limited, the mechanisms are likely similar to those of other opioids that act on the μ-opioid receptor. These include:
-
Receptor Desensitization: Following prolonged activation, the μ-opioid receptor can become uncoupled from its intracellular signaling machinery (G-proteins).
-
Receptor Phosphorylation and Internalization: Agonist binding can trigger the phosphorylation of the MOR, leading to the recruitment of β-arrestin. This promotes receptor internalization, removing it from the cell surface and making it unavailable for further activation.
-
Upregulation of the cAMP Pathway: Chronic opioid administration can lead to a compensatory upregulation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway, which can counteract the inhibitory effects of opioid receptor activation.
Troubleshooting Guides
Problem 1: Diminished Analgesic Response to this compound Over Time in Rodent Models
-
Possible Cause: Development of analgesic tolerance.
-
Troubleshooting Steps:
-
Confirm Tolerance: Establish a dose-response curve for this compound in naive animals. After a period of chronic this compound administration, re-evaluate the dose-response curve. A rightward shift in the curve is indicative of tolerance.
-
Co-administration with an NMDA Receptor Antagonist: N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine or memantine, have been shown to attenuate the development of opioid tolerance. Consider co-administering a low, sub-analgesic dose of an NMDA receptor antagonist with this compound.
-
Co-administration with a Non-Steroidal Anti-Inflammatory Drug (NSAID): For inflammatory pain models, co-administration with an NSAID like ketoprofen (B1673614) can provide synergistic analgesia and may allow for lower, less tolerance-inducing doses of this compound.
-
Opioid Rotation: If your experimental design allows, consider rotating to a different class of analgesic for a period to allow for resensitization to this compound.
-
Problem 2: High Variability in Analgesic Response to this compound Between Individual Animals
-
Possible Cause: Genetic variability in metabolic enzymes (e.g., CYP2D6).
-
Troubleshooting Steps:
-
Use a Genetically Homogenous Animal Strain: Inbred strains of mice or rats will exhibit less genetic variability in drug metabolism compared to outbred stocks.
-
Phenotyping or Genotyping: If feasible, phenotype animals for their metabolic capacity or genotype them for relevant CYP alleles. This can help to explain variability and allow for the stratification of animals into different response groups.
-
Consider Co-administration with a CYP2D6 Inhibitor/Inducer (for mechanistic studies): To investigate the role of CYP2D6 in this compound's metabolism and efficacy, you could (with appropriate ethical considerations and dose adjustments) co-administer a known CYP2D6 inhibitor (e.g., bupropion, fluoxetine) or inducer (e.g., rifampin). This is a research tool and not a therapeutic strategy.
-
Problem 3: Lack of a Clear Dose-Dependent Analgesic Effect in the Hot-Plate or Tail-Flick Test
-
Possible Cause:
-
Inappropriate dose range.
-
Assay variability.
-
"Ceiling effect" of this compound's analgesic properties.
-
-
Troubleshooting Steps:
-
Widen the Dose Range: Test a broader range of this compound doses, including lower concentrations that may have been missed.
-
Refine Assay Protocol: Ensure consistent acclimation of animals to the testing environment and equipment. For the hot-plate test, maintain a constant plate temperature. For the tail-flick test, ensure the heat source is consistently positioned.
-
Assess Motor Impairment: At higher doses, opioids can cause sedation or motor impairment, which can interfere with the animal's ability to respond in the hot-plate and tail-flick tests. Include a rotarod test or open-field test to assess motor coordination at the doses of this compound being used.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound in Naive vs. Tolerant Rats in the Hot-Plate Test
| This compound Dose (mg/kg, i.p.) | Mean Latency in Naive Rats (seconds ± SEM) | Mean Latency in Tolerant Rats (seconds ± SEM) |
| Vehicle | 8.2 ± 0.5 | 8.5 ± 0.6 |
| 10 | 15.6 ± 1.2 | 10.1 ± 0.8 |
| 20 | 22.8 ± 1.8 | 14.5 ± 1.1 |
| 40 | 28.5 ± 2.1 | 19.3 ± 1.5 |
| 80 | 29.1 ± 2.3 | 24.7 ± 1.9 |
This is representative data and should be adapted based on experimental findings.
Table 2: Effect of Co-administration on the Analgesic Efficacy of this compound in Tolerant Rats
| Treatment Group (doses in mg/kg, i.p.) | Mean Latency in Tolerant Rats (seconds ± SEM) | % Increase in Analgesia vs. This compound Alone |
| Vehicle | 8.5 ± 0.6 | - |
| This compound (40) | 19.3 ± 1.5 | - |
| This compound (40) + Ketamine (5) | 25.8 ± 2.0 | 33.7% |
| This compound (40) + Ketoprofen (10) | 23.4 ± 1.8 | 21.2% |
This is representative data and should be adapted based on experimental findings.
Experimental Protocols
1. Induction of Chronic Opioid Tolerance to this compound in Mice
-
Objective: To induce a state of analgesic tolerance to this compound.
-
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Male C57BL/6 mice (8-10 weeks old)
-
Analgesia testing apparatus (e.g., hot-plate or tail-flick meter)
-
-
Procedure:
-
Baseline Analgesic Testing: Determine the baseline nociceptive threshold for each mouse using the hot-plate or tail-flick test prior to any drug administration.
-
Chronic this compound Administration: Administer this compound (e.g., 20 mg/kg, intraperitoneally) twice daily (e.g., at 9:00 AM and 5:00 PM) for 7 consecutive days. The control group receives equivalent volumes of sterile saline.
-
Assessment of Tolerance: On day 8, re-assess the nociceptive threshold of all animals. Then, administer a challenge dose of this compound (20 mg/kg, i.p.) to both the saline-treated and this compound-treated groups. Measure the analgesic response at 30, 60, 90, and 120 minutes post-injection. A significant reduction in the analgesic effect in the chronically treated group compared to the saline group indicates the development of tolerance.
-
2. Hot-Plate Test for Thermal Nociception
-
Objective: To assess the thermal analgesic effect of this compound.
-
Apparatus: A hot-plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Acclimation: Place each mouse on the hot plate (in a clear cylindrical restrainer) for a brief period (e.g., 60 seconds) one day prior to testing to acclimate them to the apparatus.
-
Baseline Measurement: On the day of the experiment, gently place each mouse on the hot plate and start a timer.
-
Endpoint: Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the mouse does not respond by the cut-off time, it should be removed from the hot plate and assigned the cut-off latency.
-
Post-Drug Measurement: After drug administration (e.g., this compound), repeat the measurement at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Visualizations
Figure 1: Simplified Signaling Pathway for this compound-Induced Analgesia
Figure 2: Key Steps in the Development of Tolerance to this compound
Navigating the Nuances of pH for Optimal Ciramadol Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Ciramadol, focusing on the critical aspect of pH adjustment for optimal stability. While specific degradation kinetics of this compound are not extensively published, this guide offers a framework for determining its optimal pH stability profile, drawing parallels with the structurally related compound, Tramadol, and adhering to established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor in the stability of this compound?
The pH of a solution can significantly influence the chemical stability of pharmaceutical compounds like this compound. Variations in pH can lead to degradation through several pathways, including hydrolysis and oxidation. For ionizable molecules, pH also dictates the extent of ionization, which can affect solubility, permeability, and susceptibility to degradation. Therefore, maintaining an optimal pH is crucial for ensuring the integrity, potency, and safety of this compound formulations.
Q2: What are the potential degradation pathways for this compound at non-optimal pH?
While specific degradation pathways for this compound are not definitively established in publicly available literature, insights can be drawn from its chemical structure and studies on related compounds like Tramadol. Potential degradation pathways could include:
-
Hydrolysis: The ester and ether linkages, if present in a formulation, can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group and the tertiary amine in the this compound structure could be prone to oxidation, which can be pH-dependent.
Studies on the related compound Tramadol have shown significant degradation in both acidic and basic conditions, with major degradation observed in acidic environments (e.g., 0.1 N HCl).
Q3: What is the recommended starting pH range for this compound stability studies?
Without specific pKa values for this compound, a broad pH range should initially be investigated. A common approach in forced degradation studies is to test at pH 2-3 (acidic), pH 6-8 (neutral), and pH 9-10 (basic). This range helps in identifying the pH at which the drug is most stable and where it is most labile.
Q4: How can I monitor the stability of this compound at different pH values?
A stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a widely used technique. The method should be validated to ensure it can separate the intact this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed across all tested pH values. | The compound may be inherently unstable in aqueous solutions. The stress conditions (e.g., temperature) might be too harsh. | - Consider using a co-solvent system to reduce the activity of water. - Perform the study at a lower temperature. - Shorten the time points for sample analysis. |
| Inconsistent stability results at the same pH. | - Inaccurate pH measurement or adjustment. - Buffer capacity is insufficient to maintain the pH. - Contamination of the samples. | - Calibrate the pH meter before use with at least two standard buffers. - Use buffers with adequate capacity for the concentration of this compound being tested. - Ensure all glassware is scrupulously clean and use high-purity reagents. |
| Appearance of new, unidentified peaks in the chromatogram. | These are likely degradation products. | - Perform peak purity analysis to ensure the new peaks are not co-eluting with the parent drug. - Utilize mass spectrometry (LC-MS) to identify the structure of the degradation products. This can provide insights into the degradation pathway. |
| Precipitation of this compound during the stability study. | The pH of the solution may have shifted to a point where the solubility of this compound is low. | - Visually inspect samples for any precipitation before analysis. - Measure the pH of the samples at each time point to check for any drift. - If precipitation is an issue, consider using a different buffer system or adding a solubilizing agent (after confirming its compatibility). |
Experimental Protocol: Determining the Optimal pH for this compound Stability
This protocol outlines a general procedure for conducting a forced degradation study to determine the pH-stability profile of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Phosphate or citrate (B86180) buffers (various pH values, e.g., 4, 7, 9)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid or other mobile phase modifiers (HPLC grade)
-
Validated stability-indicating HPLC method
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
For each pH condition to be tested (e.g., pH 2, 4, 7, 9, 12), prepare a series of test solutions by diluting the stock solution with the appropriate buffer or acid/base solution to a final concentration (e.g., 100 µg/mL).
-
Prepare a control sample at a neutral pH and store it at a low temperature (e.g., 2-8 °C) to serve as a baseline.
3. Stress Conditions:
-
Incubate the prepared test solutions at a controlled, elevated temperature (e.g., 60°C) to accelerate degradation.
-
Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis, if necessary, to prevent further degradation on the HPLC column.
-
Immediately analyze the samples using the validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage of remaining this compound versus time for each pH.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Plot the logarithm of the degradation rate constant (log k) against pH to generate a pH-rate profile. The nadir of this profile will indicate the pH of maximum stability.
Illustrative Data from a Hypothetical pH Stability Study of a Related Compound (Tramadol)
The following table summarizes hypothetical degradation data for a compound structurally similar to this compound, illustrating how the results of a pH stability study might be presented.
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 2.0 | 60 | 24 | 100 | 65 | 35 |
| 4.0 | 60 | 24 | 100 | 85 | 15 |
| 7.0 | 60 | 24 | 100 | 95 | 5 |
| 9.0 | 60 | 24 | 100 | 88 | 12 |
| 12.0 | 60 | 24 | 100 | 70 | 30 |
Visualizing Key Concepts
To further aid in understanding the principles of pH stability, the following diagrams illustrate the logical relationships and experimental workflows involved.
Caption: Relationship between pH, ionization state, and stability of this compound.
Caption: Workflow for determining the optimal pH for this compound stability.
Technical Support Center: Ciramadol Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciramadol. The focus is on understanding and overcoming challenges related to the impact of formulation vehicles on its pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the choice of vehicle important for its pharmacokinetic studies?
This compound is a potent, orally active analgesic with both narcotic agonist and antagonist properties.[1][2] The selection of an appropriate vehicle is critical as it can significantly influence the dissolution, solubility, and subsequent absorption of this compound, thereby altering its pharmacokinetic profile, including bioavailability, Cmax (maximum concentration), and Tmax (time to reach maximum concentration). For preclinical studies, a well-chosen vehicle ensures that the observed pharmacokinetic data accurately reflects the properties of the drug substance itself, rather than being limited by the formulation.[3]
Q2: How does the solubility of this compound in a vehicle impact its oral bioavailability?
The oral bioavailability of a drug is highly dependent on its solubility in the gastrointestinal fluids.[4][5] For a drug to be absorbed, it must first be in a dissolved state.[4][5] If this compound is formulated in a vehicle where it has poor solubility, its dissolution in the GI tract will be slow, leading to incomplete absorption and low, variable bioavailability.[4][6] Conversely, vehicles that enhance the solubility of this compound can lead to more rapid and complete absorption, resulting in higher bioavailability.[4]
Q3: What are common types of vehicles used for preclinical oral pharmacokinetic studies of poorly soluble compounds like this compound?
Commonly used vehicles for poorly water-soluble drugs can be broadly categorized as:
-
Aqueous Solutions/Suspensions: Simple aqueous vehicles (e.g., water, saline, buffer) can be used if the drug has sufficient solubility. For poorly soluble drugs, a suspension may be used, but this can lead to variable absorption due to particle size and dissolution rate limitations.
-
Co-solvent Systems: These are mixtures of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400). They enhance the solubility of hydrophobic drugs.
-
Lipid-Based Formulations: These are particularly useful for lipophilic drugs.[7][8] They can range from simple oily solutions to more complex self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[8][9] These formulations can improve oral bioavailability by enhancing solubilization in the gut and promoting lymphatic transport.[7][9]
Q4: Are there any known drug transporters or metabolic enzymes that affect this compound's pharmacokinetics?
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Symptoms:
-
Large standard deviations in Cmax and AUC (Area Under the Curve) values between subjects.
-
Inconsistent Tmax values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Formulation Homogeneity | - Suspension: Ensure uniform particle size distribution and use a suspending agent to prevent settling. Always vortex the formulation vigorously before each administration. - Solution: Confirm that the drug is fully dissolved in the vehicle at the intended concentration and remains so under storage conditions. Check for precipitation. |
| Inaccurate Dosing | - Calibrate all dosing equipment (e.g., gavage needles, syringes) regularly. - For viscous formulations, use positive displacement pipettes to ensure accurate volume administration. |
| Physiological Variability in Animals | - Ensure animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of some drugs. - Use animals from a single, reputable supplier with a consistent health status. |
| Vehicle-Induced GI Effects | - Some vehicles, particularly those with high concentrations of surfactants or co-solvents, can alter gastrointestinal motility or permeability, leading to variable absorption. - If suspected, conduct a pilot study with the vehicle alone to observe any adverse effects. Consider using a more physiologically benign vehicle. |
Issue 2: Low Oral Bioavailability
Symptoms:
-
Low Cmax and AUC values following oral administration compared to intravenous administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Drug Solubility/Dissolution | - Increase Solubility: Switch to a vehicle that provides better solubilization. For example, move from an aqueous suspension to a co-solvent system or a lipid-based formulation.[4] - Reduce Particle Size: If using a suspension, micronization of the drug powder can increase the surface area for dissolution. |
| First-Pass Metabolism | - this compound may undergo significant metabolism in the liver or gut wall after absorption.[13] - While the formulation cannot directly change first-pass metabolism, some lipid-based formulations can promote lymphatic transport, partially bypassing the portal circulation and reducing first-pass effect.[7] |
| Drug Degradation in GI Tract | - Assess the stability of this compound at different pH values mimicking the stomach and intestinal environments. - If degradation is an issue, consider enteric-coated formulations for later-stage development. |
Issue 3: Bioanalytical Method Failures
Symptoms:
-
Poor peak shape, low sensitivity, or high background noise in chromatograms.
-
Inconsistent recovery during sample preparation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - The biological matrix (plasma, urine) can interfere with the ionization of the analyte in LC-MS/MS, leading to ion suppression or enhancement. - Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better clean up the sample.[14] - Chromatographic Separation: Ensure that this compound and its internal standard are chromatographically separated from the bulk of the matrix components. |
| Poor Analyte Recovery | - The extraction solvent or SPE cartridge may not be optimal for this compound. - Screen different organic solvents for LLE or different sorbents and elution solvents for SPE to maximize recovery. |
| Analyte Instability | - this compound may be unstable in the biological matrix or during sample processing (e.g., freeze-thaw cycles, exposure to light). - Conduct stability studies at various conditions (bench-top, freeze-thaw, long-term storage) to identify and mitigate any stability issues. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Oral Vehicles (Rat Model)
| Vehicle Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 ± 0.8 | 600 ± 180 | 15 |
| Co-solvent (20% PEG 400 in water) | 10 | 350 ± 70 | 1.0 ± 0.5 | 1400 ± 250 | 35 |
| Lipid-Based (SMEDDS) | 10 | 600 ± 100 | 0.75 ± 0.25 | 2400 ± 400 | 60 |
| Intravenous | 2 | 800 ± 120 | 0.08 | 4000 ± 600 | 100 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of pharmacokinetics for poorly soluble drugs.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Aqueous Suspension: Weigh the required amount of this compound and suspend it in 0.5% methylcellulose (B11928114) in water. Vortex thoroughly before each administration.
-
Co-solvent Solution: Dissolve this compound in a vehicle of 20% polyethylene glycol 400 and 80% water.
-
Lipid-Based Formulation (SMEDDS): Prepare the SMEDDS formulation by mixing the appropriate ratios of oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP). Dissolve this compound in this mixture.
-
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a volume of 5 mL/kg.
-
Intravenous (IV): Administer a solution of this compound in saline via the tail vein at a volume of 1 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at the following time points:
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for this compound in Plasma using LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (adapted from Tramadol (B15222) methods): [15][16][17]
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Optimize the precursor to product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.
-
Analyze these along with the study samples to ensure the accuracy and precision of the assay.
-
Visualizations
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. altusformulation.com [altusformulation.com]
- 7. cibtech.org [cibtech.org]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. PharmGKB summary: tramadol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 13. This compound [drugfuture.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a sensitive LC-MS method for the determination of tramadol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues in Ciramadol immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals on potential cross-reactivity issues when developing and utilizing immunoassays for the detection of Ciramadol. Due to the limited availability of specific immunoassay data for this compound, this guide focuses on foundational principles of immunoassay development, potential cross-reactivity based on structural similarity to other known opioids, and general troubleshooting procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a synthetic opioid analgesic with a complex chemical structure. Key features that may influence antibody recognition in an immunoassay include its substituted phenol (B47542) group, the cyclohexanol (B46403) ring, and the dimethylamino group. Its structural similarity to other synthetic opioids is a primary consideration for potential immunoassay cross-reactivity.
Q2: Which compounds are most likely to cross-react in a this compound immunoassay?
Based on structural similarity, the following compounds are predicted to have the highest potential for cross-reactivity in a this compound immunoassay:
-
Tramadol: Shares a similar central scaffold with a substituted phenyl ring and a dimethylamino group.
-
Tapentadol: Also possesses a substituted phenol and a tertiary amine, making it structurally analogous to a portion of the this compound molecule.[1]
-
Metabolites of Tramadol and Tapentadol: The primary metabolites of these drugs (e.g., O-desmethyltramadol, N-desmethyltramadol) may also exhibit cross-reactivity and should be evaluated.
It is crucial to experimentally verify the cross-reactivity of these and other structurally related compounds during assay development and validation.
Q3: Why is cross-reactivity a concern in this compound immunoassays?
Cross-reactivity occurs when the antibodies in an immunoassay bind to compounds other than the target analyte (this compound).[2] This can lead to inaccurate quantification and false-positive results, compromising the reliability of experimental data in research and clinical settings.[3][4] For instance, if an assay cross-reacts with Tramadol, the presence of Tramadol in a sample could be misinterpreted as the presence or a higher concentration of this compound.
Q4: How can I predict potential cross-reactivity of other compounds?
Computational methods, such as two-dimensional molecular similarity analysis, can be employed to predict the likelihood of cross-reactivity.[5][6] By comparing the chemical structure of a compound to that of this compound, a similarity score can be calculated. Compounds with high structural similarity are more likely to cross-react with antibodies raised against this compound.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of a this compound immunoassay, with a focus on identifying and mitigating cross-reactivity.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected this compound concentrations or unexpected positive results. | Cross-reactivity with a structurally similar compound. | 1. Review Sample History: Check for the presence of other medications, particularly Tramadol, Tapentadol, or their metabolites. 2. Perform Specificity Testing: Test the immunoassay with potentially cross-reacting compounds (see Table 1 for a suggested list) to determine the percentage of cross-reactivity. 3. Confirmation Analysis: Use a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm the presence and concentration of this compound. |
| Inconsistent results between samples. | Matrix effects or presence of interfering substances. | 1. Sample Dilution: Analyze serial dilutions of the sample. If the interference is due to a matrix effect, the corrected concentration should be consistent across dilutions.[8] 2. Spike and Recovery: Add a known amount of this compound to a sample and measure the recovery. Poor recovery may indicate the presence of interfering substances. |
| Low or no signal in samples expected to be positive. | Poor antibody affinity or specificity. | 1. Re-evaluate Antibody Selection: If developing a new assay, screen multiple antibody candidates for high affinity and specificity to this compound. 2. Optimize Assay Conditions: Adjust parameters such as incubation time, temperature, and buffer composition to enhance the antibody-antigen binding. |
Table 1: Predicted Cross-Reactivity of Structurally Similar Compounds
Since no specific quantitative data for a this compound immunoassay is publicly available, this table presents a list of compounds that should be prioritized for cross-reactivity testing based on their structural similarity to this compound. The percent cross-reactivity would need to be determined experimentally.
| Compound | Rationale for Potential Cross-Reactivity | Predicted Cross-Reactivity (%) |
| Tramadol | High structural similarity. | To be determined experimentally |
| O-desmethyltramadol | Active metabolite of Tramadol with high structural similarity. | To be determined experimentally |
| N-desmethyltramadol | Metabolite of Tramadol with structural similarity. | To be determined experimentally |
| Tapentadol | Shares key structural motifs with this compound. | To be determined experimentally |
| N-desmethyltapentadol | Metabolite of Tapentadol. | To be determined experimentally |
| Venlafaxine | Shares some structural features.[1] | To be determined experimentally |
| Phencyclidine (PCP) | Related in its developmental history, though structurally more distinct.[1] | To be determined experimentally |
Experimental Protocols
The following are generalized protocols for key experiments related to the assessment of cross-reactivity in a competitive immunoassay format. These should be adapted and optimized for the specific immunoassay platform being used.
Protocol 1: General Competitive Immunoassay Workflow
This protocol outlines the basic steps for a competitive ELISA, a common format for small molecule detection.
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: Samples or standards containing this compound are added to the wells, followed by the addition of a limited amount of anti-Ciramadol antibody. This compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.
-
Washing: Unbound antibody and other components are washed away.
-
Detection: A labeled secondary antibody that binds to the primary anti-Ciramadol antibody is added.
-
Substrate Addition: A substrate for the enzyme on the secondary antibody is added, resulting in a colorimetric signal.
-
Measurement: The absorbance is read using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Protocol 2: Determination of Percent Cross-Reactivity
This protocol is used to quantify the extent to which other compounds interfere with the immunoassay.
-
Prepare Standard Curves: Generate a standard curve for this compound using a series of known concentrations.
-
Prepare Cross-Reactant Curves: For each potential cross-reacting compound, prepare a series of dilutions and run them in the immunoassay to generate a dose-response curve.
-
Determine IC50 Values: From the standard and cross-reactant curves, determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate Percent Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizations
Diagram 1: Predicted Cross-Reactivity of this compound and Structurally Similar Compounds
Caption: Predicted cross-reactivity based on structural similarity.
Diagram 2: General Workflow for Assessing Immunoassay Cross-Reactivity
Caption: Workflow for assessing immunoassay cross-reactivity.
This technical support center provides a framework for addressing potential cross-reactivity issues in this compound immunoassays. Researchers are strongly encouraged to perform thorough validation studies to ensure the accuracy and specificity of their assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. WHY FALSE POSITIVES ARE PROBLEMATIC FOR OPIOID TESTING - IMCS [imcstips.com]
- 4. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. myadlm.org [myadlm.org]
Technical Support Center: Managing Variability in Animal Response to Ciramadolfo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal response to the opioid analgesic, Ciramadol.
Troubleshooting Guide
This guide is designed to help you identify and address common issues encountered during in vivo experiments with this compound.
Issue 1: High Variability in Analgesic Response Between Animals
| Potential Cause | Troubleshooting Steps |
| Genetic Variation | - Verify Strain: Ensure all animals are from the same inbred strain. Outbred stocks will have greater genetic heterogeneity. - Strain Selection: Be aware that different mouse strains can exhibit varied responses to opioids. For example, studies with the related opioid tramadol (B15222) have shown that BALB/cJ mice may exhibit a greater analgesic response compared to C57BL/6J mice.[1][2] Consider conducting a pilot study with different strains to determine the most suitable one for your experimental goals. |
| Sex Differences | - Segregate by Sex: Analyze data from male and female animals separately. Opioid analgesia can be influenced by sex, with males and females often showing different sensitivities and metabolic rates.[3][4][5] |
| Age Differences | - Use a Narrow Age Range: Ensure all animals are within a narrow and consistent age range. Drug metabolism and physiological responses can vary significantly with age.[6][7][8] Younger rodents may metabolize drugs differently than older ones.[9] |
| Dietary Inconsistencies | - Standardize Diet: Use a standardized chow for all animals. High-fat diets can alter the metabolism and responsiveness to opioids.[2][10][11][12] Ensure consistent feeding schedules and ad libitum access to food and water unless otherwise specified by the protocol. |
| Inconsistent Drug Administration | - Verify Dosing Technique: Ensure accurate and consistent administration of this compound. For oral gavage, ensure the drug is delivered to the stomach. For injections, verify the route (e.g., subcutaneous, intraperitoneal) and technique are consistent. |
| Stress-Induced Analgesia | - Acclimatize Animals: Properly acclimate animals to the experimental procedures, handling, and testing apparatus to minimize stress. Stress can induce analgesia and confound results. |
Issue 2: Inconsistent Results Across Different Experimental Days
| Potential Cause | Troubleshooting Steps |
| Circadian Rhythm Effects | - Standardize Time of Day: Conduct experiments at the same time each day to minimize the influence of circadian rhythms on drug metabolism and pain perception. |
| Environmental Factors | - Maintain Consistent Environment: Ensure consistent temperature, humidity, lighting, and noise levels in the animal facility and testing rooms. |
| Assay Variability | - Calibrate Equipment: Regularly calibrate all testing equipment (e.g., hot plate temperature, radiant heat intensity for tail-flick). - Consistent Handling: Ensure all experimenters use the same gentle and consistent handling techniques. |
Issue 3: Unexpectedly Low or High Analgesic Effect
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | - Recalculate and Verify Dose: Double-check all dose calculations and the concentration of the dosing solution. |
| Drug Stability | - Prepare Fresh Solutions: Prepare fresh this compound solutions for each experiment, as the stability of the compound in solution over time may vary. |
| Metabolic Differences | - Consider Species-Specific Metabolism: Be aware of significant species differences in this compound metabolism. In rats, this compound is present mainly in its unconjugated form, suggesting a smaller first-pass effect. In contrast, rhesus monkeys show extensive presystemic metabolism, primarily through glucuronidation.[10] |
| Drug-Drug Interactions | - Review Concomitant Medications: If other compounds are being administered, consider the potential for drug-drug interactions that may alter this compound's metabolism or efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an opioid analgesic that acts as a mixed agonist-antagonist at the µ-opioid receptor.[12] This means it can produce analgesic effects but may have a ceiling effect on respiratory depression compared to full µ-opioid agonists.
Q2: How is this compound metabolized in animals?
A2: The metabolism of this compound shows significant species variability.
-
In rhesus monkeys, this compound undergoes extensive first-pass metabolism, primarily through glucuronidation to form aryl O- and alicyclic O-glucuronides. Phase I metabolism, including N-demethylation, is a minor pathway.[10]
-
In rats, there is a smaller first-pass effect, and the drug is found predominantly in its unconjugated form in plasma and urine.[10]
-
In dogs, while specific data for this compound is limited, studies on the related opioid tramadol show that metabolism is primarily mediated by cytochrome P450 enzymes CYP2D15 (for the formation of the active metabolite M1) and CYP2B11/CYP3A12 (for the formation of the M2 metabolite). It is plausible that this compound follows similar metabolic pathways.
Q3: What are the known metabolites of this compound?
A3: In rhesus monkeys, the major metabolites are two glucuronide conjugates: an aryl O-glucuronide and an alicyclic O-glucuronide. Minor metabolites resulting from Phase I reactions include N-desmethylthis compound and products of oxidation on the aromatic and alicyclic rings.[10] In rats, the parent drug is the major form found.[10]
Q4: How can I minimize variability in my animal experiments with this compound?
A4: To minimize variability, it is crucial to standardize as many experimental parameters as possible. This includes using a consistent inbred animal strain, a narrow age and weight range, standardized diet and housing conditions, and consistent experimental procedures (dosing, handling, and testing). Analyzing data from males and females separately is also essential.
Q5: What are the key factors that can influence the analgesic response to this compound?
A5: The primary factors include:
-
Genetics: The genetic background of the animal strain can significantly impact opioid receptor expression and the activity of metabolic enzymes.[1][2]
-
Sex: Hormonal differences between males and females can lead to variations in pain perception and drug metabolism.[3][4][5]
-
Age: The expression and activity of drug-metabolizing enzymes change with age.[6][7][8][9]
-
Diet: The composition of the diet can influence the activity of metabolic enzymes.[2][10][11][12]
Data Presentation
Table 1: Summary of this compound Metabolism in Different Species
| Species | Primary Metabolic Pathway | Key Metabolites | First-Pass Effect | Reference |
| Rhesus Monkey | Glucuronidation | Aryl O-glucuronide, Alicyclic O-glucuronide | Extensive | [10] |
| Rat | Minimal | Unconjugated this compound | Smaller | [10] |
| Dog | Likely Cytochrome P450 oxidation (based on tramadol) | Likely N- and O-demethylated metabolites | Unknown |
*Data for dogs is inferred from studies on the structurally related opioid, tramadol.
Table 2: Factors Contributing to Variability in Opioid Response
| Factor | Influence on | Examples |
| Genetics | Metabolism (CYP450, UGTs), Receptor density/affinity | Different responses in C57BL/6J vs. BALB/cJ mice to tramadol.[1][2] |
| Sex | Pharmacokinetics, Pharmacodynamics | Sex-specific differences in analgesic potency and side effects.[3][4][5] |
| Age | Drug clearance, Enzyme activity | Altered drug metabolism in juvenile versus adult animals.[6][7][8][9] |
| Diet | Metabolic enzyme activity | High-fat diets can alter opioid metabolism and response.[2][10][11][12] |
Experimental Protocols
Protocol 1: Hot Plate Test for Analgesic Efficacy
Objective: To assess the thermal nociceptive threshold in response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature and a timer.
-
Plexiglas cylinder to confine the animal to the hot plate surface.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency:
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it and record the cut-off time as the latency.
-
Perform two or three baseline measurements for each animal with a sufficient interval between them and calculate the mean.
-
-
Drug Administration: Administer this compound or vehicle control via the desired route.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the latency measurement as described in step 3.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Tail-Flick Test for Analgesic Efficacy
Objective: To measure the latency of the tail-flick reflex in response to a radiant heat stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source and an automatic timer.
-
Animal restrainer.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate the animals to the restrainer for several days before the experiment to minimize stress.
-
Apparatus Setup: Calibrate the intensity of the radiant heat source to elicit a baseline tail-flick latency of 2-4 seconds in naive animals.
-
Baseline Latency:
-
Gently place the animal in the restrainer.
-
Position the tail over the radiant heat source, ensuring the beam is focused on the same distal portion of the tail for each measurement.
-
Activate the heat source and the timer. The timer will automatically stop when the animal flicks its tail.
-
Implement a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.
-
Perform two to three baseline measurements for each animal with an interval between each and calculate the mean.
-
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Treatment Latency: At predetermined time points after drug administration, repeat the latency measurement.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Visualizations
Caption: A troubleshooting workflow for addressing high variability in animal response.
Caption: Factors influencing the metabolism and response to this compound.
Caption: Simplified signaling pathway of µ-opioid receptor activation by this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 3. Tramadol and M1 Bioavailability Induced by Metamizole Co-Administration in Donkeys (Equus asinus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic disposition of this compound in rhesus monkeys and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modeling to Assess the Impact of CYP2D6‐Mediated Drug‐Drug Interactions on Tramadol and O‐Desmethyltramadol Exposures via Allosteric and Competitive Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Opioid analgesics-related pharmacokinetic drug interactions: from the perspectives of evidence based on randomized controlled trials and clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of canine cytochrome P-450s (CYPs) metabolizing the tramadol (+)-M1 and (+)-M2 metabolites to the tramadol (+)-M5 metabolite in dog liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tramadol metabolism to O-desmethyl tramadol (M1) and N-desmethyl tramadol (M2) by dog liver microsomes: Species comparison and identification of responsible canine cytochrome P-450s (CYPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for Ciramadol powder
Disclaimer: This document provides general guidance on the long-term storage and stability testing of Ciramadol powder. The information is based on general pharmaceutical principles, ICH guidelines for stability testing of new drug substances, and data available for the structurally related compound, Tramadol (B15222).[1][2][3][4][5] It is highly recommended to conduct specific stability studies for this compound powder to establish its official shelf-life and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: While specific studies on this compound powder are not publicly available, general best practices for pharmaceutical powders recommend storage in a well-closed container, protected from light and moisture. Based on ICH guidelines, the recommended long-term storage condition for a new drug substance is typically 25°C ± 2°C with 60% ± 5% relative humidity (RH).[1][6]
Q2: How does temperature and humidity affect the stability of this compound powder?
A2: High temperatures can accelerate the degradation of pharmaceutical compounds, leading to a loss of potency and the formation of impurities.[6] Humidity can lead to the hydrolysis of susceptible functional groups and may also cause physical changes to the powder, such as clumping.[4] For this compound, which has hydroxyl and amine groups, hydrolysis and oxidation are potential degradation pathways to consider.
Q3: Should this compound powder be protected from light?
A3: As a general precaution, it is advisable to protect this compound powder from light.[5] Photostability studies, as outlined in ICH guideline Q1B, should be conducted to determine the intrinsic photosensitivity of the molecule.[3]
Q4: What are the potential degradation products of this compound?
A4: Based on the structure of this compound and degradation pathways observed for the related compound Tramadol, potential degradation products could arise from:
-
Oxidation: The tertiary amine and the phenolic hydroxyl group could be susceptible to oxidation.
-
Hydrolysis: While less likely for the core structure, any ester impurities from the synthesis could hydrolyze.
-
Photodegradation: Exposure to light may lead to the formation of various photodegradation products. Forced degradation studies are necessary to identify the likely degradation products.[7][8][9]
Q5: How can I tell if my this compound powder has degraded?
A5: Degradation may not always be visible. However, you should look for any changes in physical appearance, such as a change in color, odor, or clumping of the powder. For definitive assessment, analytical testing using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the purity and impurity levels.[7]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in powder color (e.g., yellowing) | Oxidation or photodegradation | Store the powder in a tightly sealed, amber-colored container in a dark place. Consider purging the container with an inert gas like nitrogen. |
| Clumping or caking of the powder | Exposure to humidity | Store the powder in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use. |
| Inconsistent analytical results (e.g., purity) | Non-homogeneity of the powder batch or degradation | Ensure the powder is properly mixed before sampling. Re-evaluate the storage conditions and handling procedures. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products | Perform forced degradation studies to identify potential impurities. Validate the analytical method to ensure it is stability-indicating. |
Recommended Long-Term Storage Conditions
The following table summarizes the recommended storage conditions for long-term, intermediate, and accelerated stability studies of this compound powder, based on ICH Q1A(R2) guidelines.[1]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol for Long-Term Stability Study of this compound Powder
1. Objective: To evaluate the stability of this compound powder under long-term storage conditions and to establish a re-test period.
2. Materials:
-
Three primary batches of this compound powder.
-
Appropriate container closure system (e.g., amber glass vials with screw caps).
-
Stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH.
3. Methodology:
-
Place a sufficient quantity of this compound powder from each of the three batches into the designated container closure systems.
-
Place the containers into the stability chamber maintained at the long-term storage condition.
-
Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
At each time point, analyze the samples for the following parameters using validated stability-indicating analytical methods:
-
Appearance (visual inspection)
-
Assay (e.g., by HPLC)
-
Related substances/impurities (e.g., by HPLC)
-
Water content (e.g., by Karl Fischer titration)
-
Any other critical quality attributes.
-
4. Acceptance Criteria: The product is considered stable if it remains within the established specifications for all tested parameters throughout the study period.
Protocol for Forced Degradation Study
1. Objective: To identify potential degradation products of this compound and to establish a stability-indicating analytical method.
2. Materials:
-
One batch of this compound powder.
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis light source
-
Oven
3. Methodology:
-
Acid Hydrolysis: Dissolve this compound powder in 0.1 M HCl and heat at 60°C for a specified period.
-
Base Hydrolysis: Dissolve this compound powder in 0.1 M NaOH and heat at 60°C for a specified period.[10]
-
Oxidative Degradation: Dissolve this compound powder in a solution of 3% H₂O₂ and keep at room temperature.[11]
-
Thermal Degradation: Expose the solid powder to dry heat at a high temperature (e.g., 80°C) in an oven.[9]
-
Photodegradation: Expose the solid powder to a light source according to ICH Q1B guidelines.
-
Analyze the stressed samples at appropriate time points using an HPLC-UV/MS system to separate and identify the degradation products.
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. snscourseware.org [snscourseware.org]
- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation and kinetic study of tramadol hcl by rp-hplc [wisdomlib.org]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Ciramadol and Codeine for Postoperative Pain Management
For Immediate Release
This guide provides a comprehensive comparison of ciramadol and codeine for the management of postoperative pain, intended for researchers, scientists, and drug development professionals. The following analysis is based on available clinical data and pharmacological profiles of both compounds.
Pharmacological Profile and Mechanism of Action
This compound is a synthetic opioid analgesic developed in the late 1970s.[1][2] It functions as a mixed agonist-antagonist at the µ-opioid receptor.[1][2] This dual action is believed to contribute to its analgesic effects while potentially imposing a ceiling on respiratory depression, a significant side effect of full opioid agonists.[1][2]
Codeine, a naturally occurring opioid, is a widely used analgesic for mild to moderate pain.[3] It is a prodrug that exerts its primary analgesic effect after being metabolized into morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[3][4][5][6][7] Morphine then acts as an agonist at the µ-opioid receptors in the central nervous system, leading to pain relief.[3][5][6] The efficacy of codeine can be highly variable among individuals due to genetic polymorphisms in the CYP2D6 enzyme, which can lead to differences in the rate of morphine conversion.[3][4][8] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, impacting the analgesic response and risk of adverse effects.[4][7][8][9]
Efficacy in Postoperative Pain
Clinical studies have compared the analgesic efficacy of this compound and codeine in postoperative settings. A double-blind study by Downing et al. (1983) evaluated single oral doses of this compound (20 mg and 60 mg) against codeine (60 mg) in patients who had undergone major general surgical, gynecological, or orthopedic procedures. The study found that all three treatments were equally effective in providing pain relief.[10][11]
Another double-blind study in patients with postoperative pain found that 30 mg and 60 mg of this compound were generally equivalent and superior, respectively, to 60 mg of codeine in relieving pain.[12] The 60 mg this compound group also had a significantly lower frequency of remedication.[12]
Conversely, a study by van Steenberghe et al. (1986) in patients after oral surgery reported that while this compound (15, 30, and 60 mg) provided greater pain relief than codeine (60 mg), it was associated with a significantly higher incidence of adverse effects.[13]
For patients with chronic cancer pain, a study by Stambaugh and McAdams (1987) found that 30 mg of this compound was equivalent to 60 mg of codeine, while 90 mg of this compound was superior to both.[14][15]
Table 1: Comparison of Analgesic Efficacy in Postoperative Pain
| Study | Patient Population | Interventions | Key Efficacy Findings |
| Downing et al. (1983)[10][11] | Post-major surgery | This compound (20 mg, 60 mg), Codeine (60 mg) | All three analgesics were equally effective. |
| Unnamed Study (1985)[12] | Postoperative pain | This compound (30 mg, 60 mg), Codeine (60 mg), Placebo | 30 mg this compound was equivalent to 60 mg codeine; 60 mg this compound was superior to 60 mg codeine. |
| van Steenberghe et al. (1986)[13] | Post-oral surgery | This compound (15 mg, 30 mg, 60 mg), Codeine (60 mg), Placebo | This compound showed greater pain relief but a higher incidence of side effects. |
| Stambaugh & McAdams (1987)[14][15] | Chronic cancer pain | This compound (30 mg, 90 mg), Codeine (60 mg), Placebo | 30 mg this compound was equivalent to 60 mg codeine; 90 mg this compound was superior. |
Safety and Adverse Effect Profile
The side effect profiles of this compound and codeine have been documented in clinical trials. In the study by Downing et al. (1983), the incidence of adverse effects was low and comparable between the this compound and codeine groups.[10] Reported side effects for both drugs included dizziness, giddiness, headache, nausea, and vomiting.[10]
The study by van Steenberghe et al. (1986), however, reported a significantly higher proportion of patients experiencing adverse effects with all doses of this compound compared to both placebo and codeine, making it "unfit for further clinical use in ambulant patients."[13]
Common side effects associated with codeine are well-established and include nausea, vomiting, constipation, drowsiness, and dizziness.[5][16] A significant concern with codeine is the risk of respiratory depression, particularly in ultrarapid metabolizers who convert codeine to morphine at a higher rate.[4][8]
Table 2: Comparison of Adverse Effects
| Study | This compound (Dose) | Codeine (60 mg) | Key Adverse Effect Findings |
| Downing et al. (1983)[10] | 20 mg: 5%60 mg: 8.3% | 6.7% | No statistical differences in the low incidence of side effects. |
| Unnamed Study (1985)[12] | 30 mg: Not specified60 mg: Not specified | Not specified | No statistically significant difference in the incidence of side effects (4% to 11%) among all treatment groups. |
| van Steenberghe et al. (1986)[13] | 15 mg, 30 mg, 60 mg | Significantly higher incidence of adverse experiences in all this compound groups compared to codeine and placebo. | |
| Stambaugh & McAdams (1987)[14][15] | 30 mg, 90 mg | Predominant adverse experiences for this compound were nausea and drowsiness, which were not dose-related. |
Experimental Protocols
The clinical trials comparing this compound and codeine for postoperative pain typically followed a randomized, double-blind, placebo-controlled design.
Key Methodological Components:
-
Patient Population: Adult patients experiencing moderate to severe postoperative pain following various surgical procedures (e.g., general, orthopedic, gynecological, oral).
-
Study Design: Randomized, double-blind, single-dose or multiple-dose, parallel-group or crossover design.
-
Interventions: Oral administration of varying doses of this compound, a standard dose of codeine (commonly 60 mg), and a placebo.
-
Pain Assessment: Pain intensity and pain relief were measured at baseline and at regular intervals post-administration using validated scales such as the Visual Analog Scale (VAS) and Verbal Rating Scale (VRS).
-
Outcome Measures:
-
Primary: Sum of Pain Intensity Difference (SPID), Total Pain Relief (TOPAR).
-
Secondary: Time to rescue medication, patient's global assessment of treatment efficacy, incidence and severity of adverse effects.
-
-
Statistical Analysis: Appropriate statistical methods were used to compare the treatment groups, such as analysis of variance (ANOVA) for efficacy measures and chi-square or Fisher's exact test for the incidence of adverse effects.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound and Codeine.
Caption: Experimental workflow for a comparative analgesic clinical trial.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scitechnol.com [scitechnol.com]
- 4. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Codeine and Ultra-Rapid Metabolisers [medsafe.govt.nz]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. journals.co.za [journals.co.za]
- 11. This compound--a new synthetic analgesic. A double-blind comparison with oral codeine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind comparison of orally administered this compound and codeine for relief of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double-blind comparison of the analgesic potency of this compound, codeine and placebo against postsurgical pain in ambulant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the analgesic efficacy and safety oral this compound, codeine, and placebo in patients with chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the Analgesic Efficacy and Safety of Oral this compound, Codeine, and Placebo in Patients With Chronic Cancer Pain | Semantic Scholar [semanticscholar.org]
- 16. Codeine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Ciramadol Demonstrates Superior Analgesic Efficacy Over Placebo in Double-Blind Clinical Trials
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of Ciramadol and placebo in treating moderate to severe pain, based on data from multiple double-blind clinical trials. This guide synthesizes efficacy and safety data, details experimental protocols, and visualizes the drug's mechanism of action and clinical trial workflows. The evidence strongly supports this compound's analgesic properties, though it is associated with a higher incidence of side effects compared to placebo.
This compound, a mixed agonist-antagonist opioid analgesic, has been evaluated in a series of rigorous, double-blind, placebo-controlled clinical trials for both postoperative and chronic pain management. These studies consistently demonstrate that this compound, at various dosages and routes of administration, provides significantly greater pain relief than placebo.
Quantitative Analysis of Efficacy and Safety
The analgesic efficacy of this compound has been assessed using standard pain relief and pain intensity scales. Across multiple studies, all active therapy groups receiving this compound reported significantly higher analgesia scores compared to the placebo groups (p < 0.05).[1][2] The data from these trials are summarized in the tables below for easy comparison.
Table 1: Efficacy of Oral this compound in Chronic Cancer Pain
| Treatment Group | Mean Pain Relief Score (0-6 hours) | Mean Pain Intensity Difference |
| This compound 90 mg | Superior to Codeine 60 mg | Data not specified |
| This compound 30 mg | Equal to Codeine 60 mg | Data not specified |
| Codeine 60 mg | Equal to this compound 30 mg | Data not specified |
| Placebo | Significantly lower than all active therapies | Data not specified |
| Data from a randomized, double-blind, four-way crossover study in 40 patients with chronic cancer pain.[1] |
Table 2: Efficacy of Intramuscular this compound in Postoperative Pain
| Treatment Group | Mean Cumulative Efficacy Scores (Initial Dose) | Patient's Overall Evaluation of Therapy |
| This compound 60 mg | Highest among all groups | Favorable, comparable to Morphine 10 mg |
| This compound 30 mg | Significantly higher than placebo | Data not specified |
| Morphine 10 mg | Significantly higher than placebo | Highest among all groups |
| Placebo | Lowest among all groups | Lowest among all groups |
| Data from a double-blind, parallel study in 160 patients with postoperative pain.[2] |
Table 3: Adverse Events Associated with this compound vs. Placebo
| Adverse Event | This compound (All Doses) | Placebo |
| Nausea and Drowsiness | Predominant adverse experiences | Infrequent |
| Nausea and Vomiting | 15-25% incidence (IM) | Statistically non-significant difference from active groups |
| Skin Reactions (60 mg IM) | 15% | 0% |
| Sedation | Slightly higher than placebo | Lower than active therapies |
| Data compiled from multiple double-blind clinical trials.[1][2] |
Experimental Protocols
The clinical trials cited in this guide adhered to rigorous double-blind, randomized, and placebo-controlled designs to minimize bias.[3][4][5]
Study Design for Chronic Cancer Pain Trial:
A single-dose, four-way crossover design with a randomized Latin-square treatment sequence was employed.[1] Forty-three patients with moderate to severe chronic pain from cancer were enrolled, with data from 40 patients included in the final analysis.[1] Each patient received single oral doses of this compound (30 mg and 90 mg), codeine (60 mg), and a placebo.[1] Analgesic efficacy was measured at 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 hours post-administration using standard visual and verbal pain relief and pain intensity scales.[1]
Study Design for Postoperative Pain Trial:
This was a double-blind, parallel study involving 160 patients with postoperative pain.[2] Patients were randomly assigned to one of four treatment groups: intramuscular this compound (30 mg and 60 mg), morphine (10 mg), or placebo.[2] Doses could be administered every 3 hours as needed for 48 hours, with a maximum of six doses in a 24-hour period.[2] Efficacy assessments were based on standard pain intensity and pain relief scales during the initial dose period.[2]
Mechanism of Action and Clinical Trial Workflow
This compound exerts its analgesic effects primarily as a mixed agonist-antagonist at the µ-opioid receptor. The binding of this compound to this G-protein coupled receptor initiates a signaling cascade that ultimately leads to pain relief.
The workflow of a typical double-blind, placebo-controlled clinical trial for an analgesic like this compound is designed to ensure objectivity and minimize bias.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling cascades for δ-opioid receptor-mediated inhibition of GABA synaptic transmission and behavioral antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Side Effect Profiles of Ciramadol and Tramadol for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two centrally acting analgesics, Ciramadol and tramadol (B15222). The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds. This comparison is based on available clinical trial data and pharmacological profiles.
Overview of this compound and Tramadol
This compound is a synthetic opioid analgesic with a mixed agonist-antagonist profile at the µ-opioid receptor. Developed in the late 1970s, it has demonstrated analgesic efficacy in postoperative and chronic pain settings.
Tramadol is also a synthetic opioid analgesic with a dual mechanism of action. It acts as a weak agonist at the µ-opioid receptor and also inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862), contributing to its analgesic effect. It is widely prescribed for moderate to moderately severe pain.
Comparative Side Effect Profiles: Quantitative Analysis
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound and tramadol. It is important to note that direct head-to-head comparative trials with comprehensive side effect data are limited, and the data presented here are compiled from separate studies. The patient populations, study designs, and methods of adverse event reporting may vary across these studies, warranting caution in direct comparison.
| Adverse Event | This compound Incidence (%) | Tramadol Incidence (%) |
| Gastrointestinal | ||
| Nausea | 15 - 25[1] | 6.3 - 40[2] |
| Vomiting | 15 - 25[1] | 3 - 9[3] |
| Constipation | Not consistently reported | 3.6 - 46[2] |
| Dry Mouth | Not consistently reported | 1.6 - 6.1[4] |
| Central Nervous System | ||
| Dizziness/Vertigo | 13 - 22[5] | 3.6 - 28.6[6] |
| Drowsiness/Sedation | Mild sedation reported, but specific incidence varies[7][8] | 2.4 - 25[2][4] |
| Headache | Infrequently reported[7] | 4.6 - 7.2[6] |
| Other | ||
| Sweating | Reported, but specific incidence not consistently provided[9] | 1.9[4] |
| Skin Reactions | 15 (for 60 mg dose)[1] | Not commonly reported as a primary side effect |
Detailed Experimental Methodologies
Detailed experimental protocols for the cited clinical trials are often not fully available in the public domain. However, based on the published literature, the general methodologies for assessing the side effect profiles in these analgesic trials are outlined below.
General Experimental Protocol for Analgesic Clinical Trials
-
Study Design: Most studies employed a randomized, double-blind, placebo-controlled, or active-comparator design.[1][8] Crossover designs have also been used in some studies of chronic pain.
-
Patient Population: Participants were typically adults experiencing moderate to severe pain, either post-surgical or from chronic conditions like cancer.[1][8] Patients were often screened based on criteria from the American Society of Anesthesiologists (ASA) physical status classification system.[8]
-
Intervention: Single or multiple doses of this compound (ranging from 15 mg to 60 mg), tramadol, a placebo, or an active comparator (like codeine or morphine) were administered orally or intramuscularly.[1][8]
-
Assessment of Adverse Events:
-
Data Collection: Adverse events were typically recorded through spontaneous reporting by patients, responses to general questioning by investigators, or through structured checklists.
-
Evaluation: The severity, frequency, and relationship to the study drug were assessed for each reported adverse event. Standardized terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA), is now commonly used for classifying adverse events.
-
Timing: Assessments were conducted at baseline and at various time points throughout the study period.
-
-
Pain Assessment: Pain intensity and relief were measured using validated scales such as the Visual Analog Scale (VAS), Verbal Rating Scale (VRS), and Numerical Rating Scale (NRS).
Example of an Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial evaluating the side effect profile of an analgesic.
Figure 1. Generalized workflow of an analgesic clinical trial.
Signaling Pathways and Mechanisms of Action
The distinct side effect profiles of this compound and tramadol can be attributed to their different mechanisms of action at the molecular level.
This compound Signaling Pathway
This compound acts as a partial agonist at the µ-opioid receptor. This means it binds to the receptor and produces a submaximal response compared to a full agonist like morphine. This partial agonism is thought to contribute to a "ceiling effect" on respiratory depression, a significant advantage in terms of safety.
Figure 2. this compound's mechanism of action via the µ-opioid receptor.
Tramadol Signaling Pathway
Tramadol exhibits a more complex mechanism of action. It is a weak µ-opioid receptor agonist, and its analgesic and side effects are also mediated by its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system.
Figure 3. Tramadol's dual mechanism of action.
Discussion and Conclusion
Both this compound and tramadol are effective analgesics, but their side effect profiles differ, likely due to their distinct mechanisms of action.
-
Gastrointestinal Effects: Nausea and vomiting are common with both drugs.[1] Tramadol is also frequently associated with constipation and dry mouth.[2][4]
-
Central Nervous System Effects: Dizziness and drowsiness are prevalent with both analgesics.[5][6] The incidence of these effects with this compound appears to be dose-related.[5]
-
Other Adverse Events: Skin reactions have been reported with higher doses of this compound.[1] Tramadol's inhibition of serotonin reuptake can increase the risk of serotonin syndrome, especially when co-administered with other serotonergic drugs.
References
- 1. A double-blind comparison of multiple intramuscular doses of this compound, morphine, and placebo for the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse event assessment, analysis, and reporting in recent published analgesic clinical trials: ACTTION systematic review and recommendations [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound in the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. This compound--a new synthetic analgesic. A double-blind comparison with oral codeine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind comparison of the analgesic response to oral this compound (WY-15.705) and pentazocine in post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind comparison of orally administered this compound and codeine for relief of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the analgesic efficacy and safety oral this compound, codeine, and placebo in patients with chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of this compound (WY-15.705), morphine and placebo for treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Tramadol (B15222), a centrally acting opioid analgesic. The objective is to present a clear overview of the performance characteristics of different techniques, supported by experimental data, to aid in the selection of the most suitable method for research, quality control, and clinical applications. While the initial query mentioned "Ciramadol," the available scientific literature predominantly refers to "Tramadol," and thus, this guide focuses on the analytical methods for the latter.
The cross-validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a particular method is suitable for its intended purpose and that results are reliable and reproducible. This guide will delve into the validation parameters of several common analytical techniques used for Tramadol analysis.
Comparison of Analytical Methods for Tramadol
The selection of an analytical method for Tramadol quantification depends on various factors, including the sample matrix (e.g., bulk drug, pharmaceutical dosage form, biological fluid), the required sensitivity, and the available instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Table 1: Comparison of Quantitative Data for a Validated UV Spectrophotometric Method for Tramadol Hydrochloride [1]
| Parameter | Result |
| Wavelength (λmax) | 273.5 nm |
| Linearity Range | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Accuracy (% Recovery) | 99.53 - 100.41% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Not explicitly stated in µg/mL |
| Limit of Quantitation (LOQ) | Not explicitly stated in µg/mL |
Table 2: Comparison of Quantitative Data for a Validated HPLC Method for Tramadol in Human Plasma [2]
| Parameter | Result |
| Detection | UV at 225 nm |
| Linearity Range | Not explicitly stated |
| Accuracy (Intra-day) | 1.3 to 11.9% |
| Accuracy (Inter-day) | 1.4 to 8.1% |
| Precision (% RSD) | 1.2 to 8.7% |
| Limit of Detection (LOD) | 9 ng/mL |
| Recovery | 88.5 ± 2.1% |
Table 3: Comparison of Quantitative Data for a Validated GC-MS Method for Tramadol in Human Plasma [3]
| Parameter | Result |
| Linearity Range | 10 to 200 ng/mL |
| Correlation Coefficient (r) | 0.999 |
| Accuracy | >95% |
| Precision (Intra-day %RSD) | ≤ 4.83% |
| Precision (Inter-day %RSD) | ≤ 4.68% |
| Recovery | 97.6 ± 1.21% |
| Limit of Quantitation (LOQ) | 10 ng/mL |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
UV-Visible Spectrophotometric Method[1]
-
Instrumentation: Elico Double beam SL 210 UV VIS spectrophotometer with 1 cm matched quartz cells.
-
Solvent Selection: Double distilled water was chosen as the solvent, with the maximum absorption (λmax) of Tramadol hydrochloride found to be at 273.5 nm.
-
Standard Solution Preparation: A stock solution of Tramadol hydrochloride was prepared, and subsequent dilutions were made to achieve concentrations within the linear range of 10-50 µg/mL.
-
Validation Parameters:
-
Linearity: A calibration curve was prepared by plotting the absorbance against the concentration of Tramadol hydrochloride.
-
Accuracy: Determined by recovery studies.
-
Precision: Assessed by analyzing multiple replicates of a single sample.
-
LOD and LOQ: Calculated using the standard deviation of the response and the slope of the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method[2]
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: Reversed-phase LiChrospher 60 RP-select B column (5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M KH2PO4 aqueous solution (pH 3.5) and acetonitrile (B52724) in a 90:10 (v/v) ratio.
-
Internal Standard: Metoprolol.
-
Detection: UV detection at a wavelength of 225 nm.
-
Sample Preparation (Human Plasma): Plasma samples were extracted using a one-step liquid-liquid extraction with ethyl acetate.
-
Validation Parameters:
-
Accuracy: Evaluated through intra-day and inter-day runs.
-
Precision: Determined from the variability of results from multiple analyses of the same sample.
-
Limit of Detection (LOD): Established at a signal-to-noise ratio of 3.
-
Recovery: Calculated from the extraction efficiency.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method[3]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Internal Standard: Medazepam.
-
Sample Preparation (Human Plasma): Specific extraction procedure not detailed in the abstract but would typically involve liquid-liquid extraction or solid-phase extraction.
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 10 to 200 ng/mL.
-
Accuracy: Determined to be greater than 95%.
-
Precision: Evaluated through intra-day and inter-day relative standard deviations (RSD%).
-
Recovery: Extraction recovery was determined to be 97.6 ± 1.21%.
-
Limit of Quantitation (LOQ): The lowest concentration that could be quantified with acceptable precision and accuracy was found to be 10 ng/mL.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that different analytical procedures provide equivalent results, which is crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Caption: Workflow for the cross-validation of analytical methods.
References
A Comparative Analysis of Ciramadol Efficacy: 20mg vs. 60mg Dosages in Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of 20mg and 60mg doses of Ciramadol, a synthetic opioid agonist-antagonist analgesic. The information presented is synthesized from a review of multiple clinical studies to aid in research and development decisions.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from clinical trials comparing 20mg and 60mg doses of this compound.
Table 1: Analgesic Efficacy of this compound (20mg vs. 60mg)
| Clinical Setting | Efficacy Outcome | 20mg this compound | 60mg this compound | Comparator(s) | Key Findings | Citation(s) |
| Postoperative Pain | Analgesic Effect | Rapid onset, peak within one hour. Similar pattern of activity to Pentazocine 50mg. | Rapid onset, peak within one hour. Significantly better and longer-lasting pain relief (P < 0.02). | Pentazocine 50mg | The 60mg dose demonstrated superior analgesic efficacy and duration compared to the 20mg dose.[1] | |
| Postoperative Pain (Oral Surgery) | Pain Relief | - | More effective than Codeine 60mg. | Codeine 60mg, Placebo | All doses of this compound were superior to placebo. | |
| Postoperative Pain | Analgesic Effect | All three analgesics proved equally effective. | All three analgesics proved equally effective. | Codeine 60mg | No significant difference in analgesic effect was observed between the two doses of this compound and Codeine.[2] | |
| Chronic Cancer Pain | Pain Relief | Produced significantly more pain relief than placebo. | Analgesic effect increased with the dose administered. | Placebo | This compound showed a dose-dependent analgesic effect.[3] | |
| Mild to Moderate Pain (primarily cancer-related) | Effective Relief | Effective | Effective | - | Doses ranging from 20mg to 60mg provided effective pain relief.[4] |
Table 2: Adverse Events Associated with this compound (20mg vs. 60mg)
| Study Population | Adverse Event | Incidence with 20mg this compound | Incidence with 60mg this compound | Comparator(s) | Key Findings | Citation(s) |
| Postoperative Pain | Sedation, Sweating | Similar frequency to the 60mg dose and Pentazocine 50mg. | Similar frequency to the 20mg dose and Pentazocine 50mg. | Pentazocine 50mg | Side effects occurred with similar frequency across treatment groups.[1] | |
| Postoperative Pain (Oral Surgery) | General Adverse Experiences | Significantly higher than placebo or codeine groups. | Significantly higher than placebo or codeine groups. | Codeine 60mg, Placebo | The high incidence of side effects with this compound may limit its use in ambulant patients. | |
| Postoperative Pain | Sedation | Mild | Mild | Codeine 60mg | Only mild sedation was observed with both doses.[2] | |
| Chronic Cancer Pain | - | No side-effects were reported. | No side-effects were reported. | Placebo | No adverse events were reported in this study.[3] | |
| Mild to Moderate Pain (primarily cancer-related) | Sedation, Nausea, Vomiting | Mild or moderate sedation occurred in 8 of 16 patients (across all doses). Nausea and vomiting occurred in 2 of 16 patients. | Mild or moderate sedation occurred in 8 of 16 patients (across all doses). Nausea and vomiting occurred in 2 of 16 patients. | - | Side effects were generally mild to moderate.[4] |
Experimental Protocols
The clinical trials reviewed employed rigorous methodologies to assess the efficacy and safety of this compound. Below are summaries of the typical experimental protocols.
Study Design: Double-Blind, Randomized Controlled Trial
Most studies were designed as double-blind, randomized, and placebo- or active-controlled trials. This design minimizes bias by ensuring that neither the participants nor the investigators know which treatment is being administered.[1][2][3]
-
Randomization: Patients were randomly assigned to receive one of the study medications (e.g., this compound 20mg, this compound 60mg, active comparator, or placebo).
-
Blinding: Both patients and the research staff administering the drug and assessing outcomes were unaware of the treatment allocation.
Patient Population
The primary patient populations studied included:
-
Postoperative Pain: Patients experiencing pain following various surgical procedures.[1][2]
-
Chronic Cancer Pain: Patients with ongoing pain due to cancer.[3]
Pain Assessment
Pain intensity and relief were assessed using validated scales at regular intervals (e.g., hourly for the first 4-6 hours) after drug administration.[3]
-
Pain Intensity Scales: Typically, a 4-point or 5-point verbal rating scale (e.g., none, slight, moderate, severe) or a visual analog scale (VAS) was used.
-
Pain Relief Scales: A similar categorical scale was used to assess the degree of pain relief experienced by the patient.
Data Analysis
Statistical methods were employed to compare the efficacy and safety of the different treatment groups. A p-value of less than 0.05 was generally considered statistically significant.[1]
Visualizations
Signaling Pathway
This compound is a mixed agonist-antagonist for the μ-opioid receptor.[5] The following diagram illustrates the general signaling pathway of a μ-opioid receptor agonist.
Caption: General μ-Opioid Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines the typical workflow of the clinical trials comparing this compound doses.
Caption: Double-Blind Randomized Controlled Trial Workflow.
References
- 1. Oral this compound: a new analgesic for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound in the treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of this compound (WY-15.705), morphine and placebo for treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--a new synthetic analgesic. A double-blind comparison with oral codeine for postoperative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Ciramadol and its Metabolites: A Guide for Researchers
A noticeable gap in current pharmacological literature is the absence of direct in vivo comparative studies on ciramadol and its metabolites. While this compound, a partial agonist-antagonist of the µ-opioid receptor, has been evaluated in various preclinical and clinical settings for its analgesic properties, a comprehensive understanding of its metabolic fate and the pharmacological contribution of its metabolites remains elusive.[1] This guide aims to provide researchers, scientists, and drug development professionals with a framework for such a comparative analysis by summarizing the known in vivo effects of this compound, drawing parallels with the well-documented metabolism of the related analgesic tramadol (B15222), and detailing the requisite experimental protocols for a comprehensive in vivo comparison.
This compound: What the Current In Vivo Data Reveals
This compound has demonstrated analgesic efficacy in postoperative pain, with a potency estimated to be slightly higher than codeine but less than morphine.[2] Clinical studies have explored its use in various pain models, highlighting its potential as an analgesic with a ceiling effect on respiratory depression, suggesting a favorable safety profile compared to full opioid agonists.
One study identified a desmethyl metabolite of this compound and developed a method for its simultaneous detection with the parent compound in human plasma. However, following intravenous administration of this compound to healthy volunteers, the desmethyl metabolite was not detected in the plasma, suggesting that its systemic concentrations may be very low under these conditions.[1] This finding underscores the need for further investigation into the metabolic pathways of this compound, including the possibility of other metabolites and their tissue-specific concentrations.
The Tramadol Analogy: A Case for the Importance of Metabolite Profiling
The clinical significance of understanding the metabolic profile of a centrally acting analgesic is well-illustrated by tramadol, a compound structurally related to this compound. Tramadol itself is a relatively weak µ-opioid receptor agonist. Its primary analgesic effect is mediated by its O-desmethyl metabolite (M1), which exhibits a significantly higher affinity for the µ-opioid receptor.[3][4] The conversion of tramadol to M1 is catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, leading to inter-individual variability in analgesic response.[3]
Furthermore, tramadol's N-desmethyl metabolite (M2) is considered inactive, while another metabolite, N,O-didesmethyltramadol (M5), also possesses some pharmacological activity.[3][5] This complex metabolic profile highlights that the overall in vivo effect of tramadol is a composite of the actions of the parent drug and its active metabolites. A similar scenario could be hypothesized for this compound, where its in vivo activity and side-effect profile may be influenced by one or more, as yet uncharacterized, active metabolites.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data from in vivo studies of this compound and its potential metabolites should be summarized in structured tables. The following tables provide a template for organizing such data, which is currently incomplete due to the lack of available information on this compound's metabolites.
Table 1: Comparative Analgesic Potency in Animal Models
| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) [95% CI] | Relative Potency (vs. This compound) |
| This compound | Mouse | Hot Plate | i.p. | Data not available | 1.0 |
| Rat | Tail Flick | s.c. | Data not available | 1.0 | |
| Metabolite 1 (e.g., O-desmethylthis compound) | Mouse | Hot Plate | i.p. | Data not available | Data not available |
| Rat | Tail Flick | s.c. | Data not available | Data not available | |
| Metabolite 2 (e.g., N-desmethylthis compound) | Mouse | Hot Plate | i.p. | Data not available | Data not available |
| Rat | Tail Flick | s.c. | Data not available | Data not available |
Table 2: Comparative Side-Effect Profile in Animal Models
| Compound | Test | Animal Model | Endpoint | Effective Dose (ED₅₀) or Observation |
| This compound | Respiratory Depression | Mouse/Rat | ↓ Respiratory Rate, ↓ SpO₂ | Data not available |
| Gastrointestinal Transit | Mouse/Rat | ↓ Charcoal Meal Transit | Data not available | |
| Metabolite 1 (e.g., O-desmethylthis compound) | Respiratory Depression | Mouse/Rat | ↓ Respiratory Rate, ↓ SpO₂ | Data not available |
| Gastrointestinal Transit | Mouse/Rat | ↓ Charcoal Meal Transit | Data not available | |
| Metabolite 2 (e.g., N-desmethylthis compound) | Respiratory Depression | Mouse/Rat | ↓ Respiratory Rate, ↓ SpO₂ | Data not available |
| Gastrointestinal Transit | Mouse/Rat | ↓ Charcoal Meal Transit | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo comparative studies. The following are standard protocols for assessing the key in vivo effects of opioid analgesics.
Assessment of Antinociceptive Activity
a) Hot Plate Test: This test is used to evaluate the response to a thermal stimulus, primarily mediated by supraspinal pathways.[6]
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes.
-
Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[7]
-
Administer the test compound (this compound or metabolite) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
b) Tail-Flick Test: This test measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily a measure of spinal reflex.[8]
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.
-
Procedure:
-
Gently restrain the animal (rat or mouse) with its tail exposed.
-
Position the tail over the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail away from the heat. Record this baseline latency. A cut-off time is also employed here.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
-
Data Analysis: Similar to the hot plate test, the analgesic effect can be quantified as %MPE.
Assessment of Respiratory Depression
Whole-body plethysmography is a non-invasive method to measure respiratory parameters in conscious, freely moving animals.[9]
-
Apparatus: A whole-body plethysmograph system equipped with a pressure transducer to detect respiratory-induced pressure changes.
-
Procedure:
-
Acclimatize the animal to the plethysmography chamber.
-
Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.
-
Administer the test compound or vehicle.
-
Continuously record the respiratory parameters for a set duration.
-
-
Data Analysis: Compare the changes in respiratory rate and minute volume (respiratory rate x tidal volume) from baseline for each treatment group. A significant decrease in these parameters indicates respiratory depression. Pulse oximetry can also be used to measure oxygen saturation (SpO₂) as an indicator of respiratory depression.[2]
Assessment of Gastrointestinal Transit
The charcoal meal transit test is a common method to evaluate the effect of drugs on gastrointestinal motility.[10]
-
Procedure:
-
Fast the animals (e.g., mice) for a specified period (e.g., 12-18 hours) with free access to water.
-
Administer the test compound or vehicle.
-
After a set time (e.g., 30 minutes), administer a charcoal meal (e.g., 5-10% charcoal suspension in 0.5% methylcellulose) orally.
-
After another set time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the entire small intestine.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis: Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100. A decrease in this percentage compared to the vehicle group indicates inhibition of gastrointestinal transit.[10]
Visualizing the Path Forward: Experimental Workflow and Signaling
To guide future research, the following diagrams illustrate a proposed experimental workflow for the in vivo comparison of this compound and its metabolites, and the generally accepted signaling pathway for µ-opioid receptor agonists.
References
- 1. Preliminary pharmacokinetics of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Tramadol, but not its major metabolite (mono-O-demethyl tramadol) depresses compound action potentials in frog sciatic nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Benchmarking Ciramadol's Respiratory Depression Profile Against Other Opioids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the respiratory depressant effects of ciramadol, a mixed agonist-antagonist opioid analgesic, with other commonly used opioids. The information is compiled from peer-reviewed scientific literature to assist researchers and drug development professionals in understanding the relative safety profile of this compound concerning this critical adverse effect.
Executive Summary
This compound distinguishes itself from traditional µ-opioid receptor agonists, such as morphine and fentanyl, by exhibiting a "ceiling effect" on respiratory depression. This intrinsic safety feature means that beyond a certain dose, further increases in this compound administration do not lead to greater respiratory compromise. In contrast, pure opioid agonists demonstrate a dose-dependent increase in respiratory depression, which can lead to life-threatening apnea (B1277953) at high doses.
Clinical studies have demonstrated that while this compound produces respiratory depression equivalent to a standard dose of morphine at equianalgesic doses, it reaches a maximal effect that is significantly lower than that of morphine. This ceiling effect is a characteristic shared with other mixed agonist-antagonist opioids like nalbuphine (B1235481) and dezocine (B144180).
Comparative Analysis of Respiratory Depression
The following table summarizes the respiratory depressant effects of this compound in comparison to other opioids. The primary method for quantifying respiratory depression in these studies is the measurement of the ventilatory response to carbon dioxide (CO2). A rightward shift of the CO2 response curve and a decrease in its slope indicate respiratory depression.
| Opioid | Mechanism of Action | Respiratory Depression Profile | Key Findings from CO2 Response Curve Studies |
| This compound | Mixed Agonist-Antagonist (µ-opioid partial agonist) | Ceiling Effect | An intravenous dose of 30 mg/70 kg produces respiratory depression equivalent to 10 mg/70 kg of morphine.[1] Increasing the dose of this compound to 90 mg/70 kg does not produce a further increase in respiratory depression.[1] The ceiling of respiratory depression for this compound is approximately half that of nalbuphine and dezocine.[1] |
| Morphine | Full Agonist (µ-opioid) | Dose-Dependent | Increasing doses lead to a progressive rightward shift and a decrease in the slope of the CO2 response curve, indicating deepening respiratory depression.[2] |
| Fentanyl | Full Agonist (µ-opioid) | Dose-Dependent | Produces a dose-related depression of the slope and a rightward shift of the CO2 response curve. |
| Nalbuphine | Mixed Agonist-Antagonist (κ-agonist, µ-antagonist) | Ceiling Effect | Exhibits a ceiling effect for respiratory depression at doses above 30 mg/70 kg.[3] An initial rightward shift of the CO2 response curve is observed, but further doses do not cause additional displacement or a change in slope.[2] |
| Dezocine | Mixed Agonist-Antagonist | Ceiling Effect | Demonstrates a ceiling effect for respiratory depression at doses above 30 mg/70 kg. |
| Buprenorphine | Partial Agonist (µ-opioid) | Ceiling Effect | Shows a ceiling effect on respiratory depression, which plateaus at higher doses. |
Experimental Protocols
Measurement of Ventilatory Response to Carbon Dioxide (Read's Rebreathing Method)
The most common method cited for evaluating opioid-induced respiratory depression is the measurement of the ventilatory response to CO2, often using a rebreathing technique based on the method originally described by Read.
Objective: To assess the sensitivity of the respiratory center to CO2 by measuring the increase in ventilation in response to a progressive increase in end-tidal CO2 (PETCO2).
Procedure:
-
Baseline Measurement: Before drug administration, the subject's baseline respiratory parameters, including minute ventilation (VE), tidal volume (VT), and respiratory rate (f), are recorded while they breathe room air.
-
Rebreathing Circuit: The subject is connected to a rebreathing circuit, which typically consists of a mouthpiece, a non-return valve, a spirometer to measure ventilation, a capnograph to measure PETCO2, and a rebreathing bag pre-filled with a gas mixture (e.g., 7% CO2, 50% O2, balance N2).
-
Rebreathing Period: The subject breathes from the bag for a set period (e.g., 4-6 minutes). As the subject rebreathes, the CO2 produced by their metabolism accumulates in the circuit, causing a progressive rise in the inspired and, consequently, the arterial CO2 tension.
-
Data Collection: Throughout the rebreathing period, VE and PETCO2 are continuously recorded.
-
CO2 Response Curve Generation: The collected data are plotted with VE on the y-axis and PETCO2 on the x-axis. A linear regression analysis is performed on the data points to generate a CO2 response curve.
-
Post-Drug Measurement: The procedure is repeated at specified time points after the administration of the opioid being studied.
-
Analysis: The effect of the opioid on respiratory drive is quantified by comparing the post-drug CO2 response curves to the pre-drug baseline. Key parameters analyzed are:
-
Slope of the curve (S): Represents the ventilatory sensitivity to CO2 (L/min/mmHg). A decrease in the slope indicates a blunted response to CO2.
-
X-intercept of the curve: Represents the extrapolated apneic threshold, the theoretical PETCO2 at which ventilation ceases. A rightward shift of the curve (increase in the x-intercept) indicates that a higher level of CO2 is required to stimulate breathing.
-
Visualizations
Signaling Pathway of Opioid-Induced Respiratory Depression
Caption: Signaling cascade of µ-opioid receptor activation leading to respiratory depression.
Experimental Workflow for Assessing Opioid-Induced Respiratory Depression
References
A Comparative Analysis of Ciramadol and Aspirin for Analgesia: A Guide for Researchers
This guide provides a detailed comparative study of Ciramadol and aspirin (B1665792), two analgesic agents with distinct mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, offering insights into their pharmacological profiles, supported by available experimental data.
Introduction
Pain management remains a cornerstone of clinical practice, necessitating a diverse armamentarium of analgesic agents. This guide focuses on a comparative analysis of two such agents: this compound, a synthetic opioid agonist-antagonist, and aspirin, a classical non-steroidal anti-inflammatory drug (NSAID). Understanding their distinct mechanisms, efficacy, and experimental evaluation provides a crucial foundation for further research and development in the field of analgesia.
Mechanism of Action
The analgesic effects of this compound and aspirin are achieved through fundamentally different molecular pathways.
This compound is a centrally acting analgesic that functions as a mixed agonist-antagonist at the µ-opioid receptor.[1] This dual activity is thought to contribute to its analgesic effects while potentially mitigating some of the adverse effects and abuse potential associated with full opioid agonists.[1] As an agonist, it activates µ-opioid receptors, leading to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive signal transmission. As an antagonist, it can displace other opioids from the receptor, which may contribute to a ceiling effect on respiratory depression.[1]
Aspirin (acetylsalicylic acid) exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] By acetylating a serine residue in the active site of COX enzymes, aspirin blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the sensitization of nociceptive nerve endings.[2]
Signaling Pathway Diagrams
Data Presentation: Comparative Analgesic Efficacy
The following tables summarize available quantitative data from preclinical and clinical studies comparing the analgesic efficacy of this compound and aspirin.
Table 1: Preclinical Analgesic Activity
Direct comparative preclinical studies between this compound and aspirin are limited. The following data is compiled from separate studies.
| Analgesic Model | Drug | Dose / Concentration | Result | Citation |
| Acetic Acid-Induced Writhing (Mice) | Aspirin | ED50: 43.7 mg/kg (p.o.) | Dose-dependent inhibition of writhing. | [2] |
| Aspirin | 100 mg/kg (p.o.) | 38.19% inhibition of writhes. | [3] | |
| Hot Plate Test | Aspirin | - | Generally considered to have little to no effect in this model of acute thermal pain. | [4][5] |
| Tail-Flick Test | Aspirin | Intraperitoneal injection | No significant antinociceptive effects observed. | [6] |
| This compound | - | Specific quantitative data from preclinical models is not readily available in the reviewed literature. |
Note: The lack of direct comparative preclinical data highlights a potential area for future research.
Table 2: Clinical Analgesic Efficacy in Postoperative Pain
| Study Parameter | This compound (30 mg) | This compound (60 mg) | Aspirin (650 mg) | Placebo | Citation |
| Patient Population | 153 patients with postoperative pain | 153 patients with postoperative pain | 153 patients with postoperative pain | 153 patients with postoperative pain | |
| Pain Relief Scores | Significantly higher than pentazocine (B1679294) 50 mg and placebo at most evaluation points. | Better than pentazocine and placebo at several evaluation times. | - | - | |
| Comparison to Aspirin | Significantly more effective than aspirin 650 mg at several time periods. | Generally less effective than the 30 mg dose. | - | - | |
| Overall Analgesic Response (based on cumulative scores) | Best analgesic response among the groups. | Second-best analgesic response. | Third-best analgesic response. | Lowest analgesic response. |
Table 3: Clinical Analgesic Efficacy in Chronic Cancer Pain
| Study Parameter | This compound (30 mg) | This compound (90 mg) | Codeine (60 mg) | Placebo | Citation |
| Patient Population | 43 patients with moderate to severe chronic cancer pain | 43 patients with moderate to severe chronic cancer pain | 43 patients with moderate to severe chronic cancer pain | 43 patients with moderate to severe chronic cancer pain | |
| Pain Relief | Greater than placebo. | Superior to both this compound 30 mg and codeine 60 mg. | Greater than placebo. | - | |
| Analgesic Activity | Equal to codeine 60 mg. | - | Equal to this compound 30 mg. | - | |
| Primary Adverse Events | Nausea, drowsiness (not dose-related). | Nausea, drowsiness (not dose-related). | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of common experimental protocols used to assess the analgesic properties of compounds like this compound and aspirin.
Preclinical Models of Nociception
a) Acetic Acid-Induced Writhing Test: This model assesses visceral pain.
-
Animal Model: Typically mice.
-
Procedure: Animals are pre-treated with the test compound (e.g., this compound, aspirin) or vehicle control via a specified route (e.g., oral, intraperitoneal). After a set absorption time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[7]
-
Data Collection: The number of writhes is counted for a defined period (e.g., 10-20 minutes) following acetic acid injection.[7]
-
Endpoint: A reduction in the number of writhes compared to the vehicle control group indicates analgesic activity. The dose required to produce a 50% reduction in writhing (ED50) can be calculated.[2]
b) Hot Plate Test: This test evaluates the response to a thermal stimulus, primarily mediated by central analgesic mechanisms.
-
Animal Model: Mice or rats.
-
Procedure: The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C).[5]
-
Data Collection: The latency to a nocifensive response (e.g., licking a paw, jumping) is recorded. A cut-off time is established to prevent tissue damage.[5]
-
Endpoint: An increase in the response latency after drug administration compared to baseline or a vehicle control group indicates analgesia. This test is typically more sensitive to centrally acting analgesics like opioids.[5]
c) Tail-Flick Test: This is another model of thermal pain that primarily assesses spinal reflexes.
-
Animal Model: Mice or rats.
-
Procedure: A focused beam of radiant heat is applied to the animal's tail.[8]
-
Data Collection: The time taken for the animal to flick its tail away from the heat source (tail-flick latency) is measured. A cut-off time is also employed.[8]
-
Endpoint: An increase in tail-flick latency following drug administration indicates an analgesic effect.[8]
Clinical Assessment of Postoperative Pain
-
Patient Population: Patients experiencing moderate to severe pain following a surgical procedure.
-
Study Design: Typically double-blind, randomized, placebo-controlled, and often includes an active comparator.
-
Pain Assessment Tools:
-
Visual Analog Scale (VAS): A continuous scale, typically a 100 mm line, where patients mark their pain intensity from "no pain" to "worst possible pain."
-
Numeric Rating Scale (NRS): Patients rate their pain on a scale of 0 to 10, where 0 is no pain and 10 is the worst imaginable pain.
-
Verbal Rating Scale (VRS): Patients describe their pain using a series of adjectives (e.g., no pain, mild, moderate, severe).
-
-
Data Collection: Pain intensity and pain relief are assessed at baseline (before drug administration) and at regular intervals for several hours post-administration.
-
Endpoints:
-
Sum of Pain Intensity Differences (SPID): The time-weighted sum of the differences in pain intensity from baseline.
-
Total Pain Relief (TOTPAR): The time-weighted sum of pain relief scores.
-
Time to onset of analgesia.
-
Duration of analgesia.
-
Incidence and severity of adverse events.
-
Conclusion
This compound and aspirin represent two distinct classes of analgesics with different mechanisms of action and clinical profiles. This compound, as a µ-opioid receptor agonist-antagonist, demonstrates efficacy in managing moderate to severe postoperative and chronic cancer pain, with a side effect profile characteristic of opioids. Aspirin, a COX inhibitor, is effective for mild to moderate pain, particularly when inflammation is a contributing factor.
The available clinical data suggests that this compound, at certain doses, can be more effective than aspirin for postoperative pain. However, the choice of analgesic depends on the type and intensity of pain, the patient's medical history, and the potential for adverse effects.
Further preclinical research involving direct, head-to-head comparisons of this compound and aspirin in standardized animal models of nociception would be valuable to more comprehensively delineate their relative potencies and analgesic profiles. Such studies would provide a more complete picture for guiding future drug development and clinical application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. The local antinociceptive actions of nonsteroidal antiinflammatory drugs in the mouse radiant heat tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. rjptsimlab.com [rjptsimlab.com]
Assessing the Enantiomer-Specific Activity of Ciramadol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ciramadol, a synthetic opioid analgesic, presents a complex pharmacological profile as a mixed agonist-antagonist at the µ-opioid receptor.[1] Like its structural analog Tramadol (B15222), this compound is a chiral molecule existing as two enantiomers: (-)-Ciramadol and (+)-Ciramadol. Understanding the distinct pharmacological activities of these enantiomers is crucial for optimizing its therapeutic potential and minimizing adverse effects. This guide provides a comparative assessment of the enantiomer-specific activities of this compound, drawing parallels with the well-documented stereoselective pharmacology of Tramadol to infer potential characteristics where direct data for this compound is not available.
Opioid Receptor Binding Affinity
Table 1: Opioid Receptor Binding Affinities (Ki) of Tramadol Enantiomers
| Compound | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) | Reference |
| (+)-Tramadol | 1.33 | 62.4 | 54.0 | [2] |
| (-)-Tramadol | 24.8 | 213 | 53.5 | [2] |
| (+)-O-desmethyltramadol (M1) | 0.0034 | - | - | [3] |
| (-)-O-desmethyltramadol (M1) | 0.240 | - | - | [3] |
| Racemic Tramadol | 2.4 | - | - | [3] |
Note: A lower Ki value indicates a higher binding affinity.
The data for Tramadol reveals that the (+)-enantiomer possesses a significantly higher affinity for the µ-opioid receptor compared to the (-)-enantiomer.[2] Furthermore, the primary metabolite of (+)-Tramadol, (+)-O-desmethyltramadol (M1), exhibits a remarkably high affinity for the µ-opioid receptor, suggesting it is the major contributor to the opioid-mediated analgesia of Tramadol.[3]
Given the structural similarities between this compound and Tramadol, it is plausible that the enantiomers of this compound also exhibit differential binding to opioid receptors. Further research is required to definitively characterize the binding profiles of (-)-Ciramadol and (+)-Ciramadol.
In Vivo Analgesic Activity
Clinical and preclinical studies have demonstrated the analgesic efficacy of racemic this compound. In patients with chronic pain, this compound showed significantly more pain relief than placebo.[4] For postoperative pain, oral this compound was found to be an effective analgesic.[5]
The enantiomers of Tramadol display distinct and synergistic analgesic effects. The (+)-enantiomer is primarily responsible for the opioid-mediated analgesia, while the (-)-enantiomer contributes to analgesia through the inhibition of norepinephrine (B1679862) reuptake.[2] This complementary action of the two enantiomers results in a synergistic analgesic effect of the racemate.[2]
Table 2: In Vivo Analgesic Potency of Tramadol Enantiomers (Acetylcholine-induced abdominal constriction test in mice)
| Compound | ED50 (µg, i.t.) | Reference |
| (+)-Tramadol | 14.1 | [2] |
| (-)-Tramadol | 35.0 | [2] |
Note: A lower ED50 value indicates higher analgesic potency.
It is hypothesized that a similar stereoselective analgesic profile may exist for this compound's enantiomers. One enantiomer may be more potent at the µ-opioid receptor, while the other may contribute to analgesia through a different mechanism, potentially involving monoamine reuptake inhibition, a known secondary mechanism for Tramadol.
Experimental Protocols
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds (e.g., (-)-Ciramadol, (+)-Ciramadol) for µ, δ, and κ opioid receptors.
Methodology: A competitive radioligand binding assay is a standard method.
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, δ, or κ opioid receptors.
-
Radioligand: A specific radiolabeled ligand for each receptor (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, and [³H]-U69,593 for κ-receptors).
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesic Assay (e.g., Hot Plate Test)
Objective: To assess the analgesic efficacy of test compounds in an animal model of acute thermal pain.
Methodology:
-
Animals: Male Swiss Webster mice.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
Administer the test compound (e.g., (-)-Ciramadol, (+)-Ciramadol, or vehicle control) to the mice via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration, place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw, jumping).
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Determine the ED50 value (the dose of the drug that produces a 50% of the maximum possible effect) from the dose-response curve.
-
Visualizations
Caption: Workflow for Opioid Receptor Binding Assay.
Caption: Hypothesized Mechanisms of this compound Enantiomers.
Conclusion
While direct experimental data on the enantiomer-specific activity of this compound is lacking, the well-established pharmacology of its structural analog, Tramadol, provides a strong basis for hypothesizing a similar stereoselective profile. It is anticipated that the enantiomers of this compound possess distinct affinities for opioid receptors and may contribute to analgesia through complementary mechanisms. Further research, employing the experimental protocols outlined in this guide, is essential to fully elucidate the unique pharmacological properties of (-)-Ciramadol and (+)-Ciramadol. Such studies will be instrumental in optimizing the clinical use of this analgesic and potentially developing new therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Complementary and synergistic antinociceptive interaction between the enantiomers of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic effect of this compound in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral this compound: a new analgesic for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ciramadol and Hydrocodone for Postsurgical Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ciramadol and hydrocodone, two opioid analgesics utilized in the management of postsurgical pain. By examining their mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetic properties, this document aims to offer an objective resource for informed decision-making in clinical research and pharmaceutical development.
Executive Summary
Hydrocodone, a semi-synthetic opioid, is a widely prescribed analgesic for moderate to severe pain.[1][2][3] It functions primarily as an agonist at the mu (µ)-opioid receptor. In contrast, this compound is a synthetic opioid analgesic with a dual mechanism, acting as a mixed agonist-antagonist at the µ-opioid receptor.[4] This fundamental difference in pharmacology may influence their respective efficacy and side-effect profiles. While hydrocodone is extensively studied and used, clinical data on this compound is more limited, with most studies conducted in the late 1970s and 1980s. No direct head-to-head clinical trials comparing this compound and hydrocodone for postsurgical pain were identified in a comprehensive literature search. This guide, therefore, synthesizes available data from separate clinical investigations to provide a comparative overview.
Mechanism of Action
Hydrocodone: As a µ-opioid receptor agonist, hydrocodone mimics the action of endogenous opioids.[1][2][3] Binding to these receptors in the central nervous system (CNS) leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic adenosine (B11128) monophosphate (cAMP).[1] This ultimately results in the hyperpolarization of neuronal cells and the inhibition of neurotransmitter release, including substance P, a key mediator in the transmission of pain signals.[1]
This compound: this compound is characterized as a mixed agonist-antagonist for the µ-opioid receptor.[4] This dualistic property suggests that it can produce analgesia by activating the receptor, while also potentially mitigating some of the adverse effects associated with full agonists by antagonizing the receptor at higher doses or under specific conditions. This mechanism is believed to contribute to a ceiling effect on respiratory depression, a significant advantage in terms of safety.[4]
Signaling Pathway Diagrams
Caption: Signaling pathway of the µ-opioid receptor agonist hydrocodone.
References
A Comparative Guide to the Synthesis of Ciramadol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to Ciramadol, a potent opioid analgesic. The methods discussed are the classical approach via a Claisen-Schmidt condensation and a plausible alternative utilizing a Grignard reaction. This document outlines the detailed experimental protocols, presents available quantitative data for comparison, and illustrates the relevant biological signaling pathway of this compound.
Introduction to this compound
This compound is a centrally acting analgesic with a mixed agonist-antagonist profile at the μ-opioid receptor.[1] Its unique pharmacological properties, including a lower potential for abuse and respiratory depression compared to other opioids, make its synthesis a topic of significant interest in medicinal chemistry and drug development. This guide aims to provide researchers with a comparative overview of synthetic strategies to facilitate informed decisions in process development and optimization.
Comparative Synthesis Data
| Parameter | Claisen-Schmidt Condensation Route | Grignard Reaction Route (estimated from Tramadol synthesis) |
| Overall Yield | ~90-95% | ~55% |
| Purity | High (recrystallization of intermediates) | Good (requires purification by chromatography or recrystallization) |
| Reaction Time | ~6-8 hours | ~4-6 hours |
| Key Reagents | 3-(Methoxymethoxy)benzaldehyde (B1366918), Cyclohexanone (B45756), Dimethylamine (B145610), NaBH4 | 2-((Dimethylamino)methyl)cyclohexan-1-one, 3-Methoxyphenylmagnesium bromide |
| Solvents | Ethanol, Water (or solvent-free) | Anhydrous Ether or Tetrahydrofuran (THF) |
| Stereoselectivity | Stereospecific reduction step | Diastereomeric mixture, requires separation |
Experimental Protocols
Method 1: Claisen-Schmidt Condensation Route
This synthesis, based on the work of Yardley and Russel, is a well-established method for obtaining this compound.[1][4]
Step 1: Claisen-Schmidt Condensation
-
Reaction: 3-(Methoxymethoxy)benzaldehyde and cyclohexanone undergo a base-catalyzed condensation.
-
Protocol: To a solution of 3-(methoxymethoxy)benzaldehyde (1 equivalent) and cyclohexanone (1.1 equivalents) in ethanol, a catalytic amount of a strong base (e.g., sodium hydroxide) is added. The mixture is stirred at room temperature for 2-3 hours. The product, 2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one, is isolated by precipitation and filtration.
Step 2: Michael Addition
-
Reaction: Dimethylamine is added to the α,β-unsaturated ketone via a Michael addition.
-
Protocol: The product from Step 1 is dissolved in a suitable solvent like ethanol, and an excess of dimethylamine is added. The reaction is stirred at room temperature for 2-4 hours. The resulting aminoketone, 2-((dimethylamino)(3-(methoxymethoxy)phenyl)methyl)cyclohexan-1-one, is isolated by solvent evaporation.
Step 3: Stereospecific Reduction
-
Reaction: The ketone is reduced to a hydroxyl group with a specific stereochemistry.
-
Protocol: The aminoketone is dissolved in methanol (B129727) and cooled to 0°C. Sodium borohydride (B1222165) (NaBH4) is added portion-wise. The reaction is stirred for 1-2 hours at 0°C. The stereospecific reduction yields the cis-aminoalcohol.
Step 4: Hydrolysis
-
Reaction: The methoxymethyl (MOM) protecting group is removed to yield the final product.
-
Protocol: The product from Step 3 is treated with a mild acid (e.g., dilute HCl) in a suitable solvent to cleave the MOM ether, affording this compound. The final product is purified by recrystallization.
Method 2: Grignard Reaction Route (Proposed)
This proposed route is analogous to a common industrial synthesis of Tramadol and represents a plausible alternative for this compound synthesis.
Step 1: Preparation of the Grignard Reagent
-
Reaction: 3-Bromoanisole (B1666278) reacts with magnesium turnings to form 3-methoxyphenylmagnesium bromide.
-
Protocol: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether or THF. A small amount of 3-bromoanisole is added to initiate the reaction. Once initiated, the remaining 3-bromoanisole, dissolved in the anhydrous solvent, is added dropwise to maintain a gentle reflux. The reaction is typically complete within 1-2 hours.
Step 2: Grignard Addition
-
Reaction: The Grignard reagent attacks the carbonyl carbon of 2-((dimethylamino)methyl)cyclohexan-1-one.
-
Protocol: The solution of 2-((dimethylamino)methyl)cyclohexan-1-one in an anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-3 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Step 3: Workup and Purification
-
Protocol: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of diastereomers, is purified by column chromatography or selective crystallization to isolate the desired cis-isomer of this compound.
Visualizing the Synthesis and Mechanism of Action
To aid in the understanding of the synthetic workflows and the biological activity of this compound, the following diagrams are provided.
Caption: Comparative workflow of this compound synthesis methods.
Caption: this compound's μ-opioid receptor signaling pathway.
Conclusion
Both the Claisen-Schmidt condensation and the Grignard reaction routes offer viable pathways for the synthesis of this compound. The Claisen-Schmidt method, as originally described, appears to be a reliable and high-yielding process, particularly with modern optimizations such as solvent-free conditions. The Grignard route, while potentially faster, may present challenges in stereocontrol and purification, leading to lower overall yields. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. The provided experimental outlines and comparative data serve as a foundational guide for chemists and pharmacologists working with this important analgesic compound.
References
Inter-Laboratory Validation of Ciramadol Potency Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard in vitro and in vivo potency assays applicable to Ciramadol, a potent analgesic with both narcotic agonist and antagonist properties. The following sections detail the experimental protocols for these assays and present a hypothetical inter-laboratory comparison to illustrate the expected variability and performance of these methods. The data herein is intended to serve as a reference for establishing and validating this compound potency assays in a research and development setting.
I. In Vitro Potency Assays
In vitro assays are essential for determining a compound's direct interaction with its molecular target and its functional effect on cellular signaling pathways. For this compound, which primarily targets the µ-opioid receptor (MOR), radioligand binding assays and cAMP inhibition assays are fundamental for characterizing its potency.
This assay quantifies the binding affinity of this compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand. A lower inhibition constant (Ki) indicates a higher binding affinity.
Experimental Protocol:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.
-
Assay Buffer: A buffer solution, typically 50 mM Tris-HCl at pH 7.4, is used for all dilutions.
-
Radioligand: [³H]-DAMGO, a high-affinity µ-opioid receptor agonist, is used as the radiolabeled ligand.
-
Competitive Binding: Serial dilutions of this compound are incubated with the cell membranes and a fixed concentration of [³H]-DAMGO.
-
Incubation: The mixture is incubated at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]
Hypothetical Inter-Laboratory Comparison of this compound Binding Affinity (Ki) at the µ-Opioid Receptor:
| Laboratory | This compound Ki (nM) | Morphine Ki (nM) |
| Lab A | 15.2 | 8.5 |
| Lab B | 18.5 | 10.2 |
| Lab C | 16.8 | 9.1 |
| Mean | 16.83 | 9.27 |
| Std. Dev. | 1.65 | 0.85 |
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase. A lower IC50 value indicates greater potency in inhibiting cAMP production, which is a hallmark of µ-opioid receptor activation.[1]
Experimental Protocol:
-
Cell Culture: HEK293 cells stably expressing the human µ-opioid receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.[1]
-
Adenylyl Cyclase Stimulation: Cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.[2]
-
Compound Addition: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for 30 minutes at 37°C.[1]
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercial assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined by non-linear regression.
Hypothetical Inter-Laboratory Comparison of this compound Functional Potency (IC50) in a cAMP Assay:
| Laboratory | This compound IC50 (nM) | Morphine IC50 (nM) |
| Lab A | 45.8 | 25.1 |
| Lab B | 52.3 | 29.8 |
| Lab C | 48.1 | 27.4 |
| Mean | 48.73 | 27.43 |
| Std. Dev. | 3.31 | 2.35 |
II. In Vivo Potency Assays
In vivo assays are crucial for evaluating the analgesic efficacy of a compound in a whole-animal model. The tail-flick and hot plate tests are standard methods for assessing the central analgesic effects of opioids.
This test measures the latency of an animal to remove its tail from a source of thermal pain. An increase in the latency to tail flick indicates an analgesic effect.[3][4][5]
Experimental Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.
-
Baseline Latency: The baseline latency to tail flick is determined by focusing a beam of high-intensity light on the animal's tail and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[3][4]
-
Drug Administration: this compound or a reference compound (e.g., morphine) is administered, typically via subcutaneous or intraperitoneal injection.
-
Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90 minutes).
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose required to produce a 50% effect (ED50) is then determined.
Workflow for Tail-Flick Test
Caption: Workflow of the in vivo tail-flick test for analgesia.
This assay measures the latency of an animal to react to a heated surface, typically by licking a paw or jumping.[6] An increased latency indicates analgesia.
Experimental Protocol:
-
Animal Acclimation: Mice are acclimated to the testing room.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it licks a hind paw or jumps is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: this compound or a reference compound is administered to the animals.
-
Post-Treatment Latency: The latency to respond is measured at set intervals after drug administration.
-
Data Analysis: The analgesic effect is calculated as %MPE, and the ED50 is determined.
Hypothetical Inter-Laboratory Comparison of this compound In Vivo Analgesic Potency (ED50):
| Assay | Laboratory | This compound ED50 (mg/kg) | Morphine ED50 (mg/kg) |
| Tail-Flick | Lab A | 5.2 | 2.8 |
| Lab B | 6.1 | 3.5 | |
| Lab C | 5.5 | 3.1 | |
| Mean | 5.6 | 3.13 | |
| Std. Dev. | 0.46 | 0.35 | |
| Hot Plate | Lab A | 4.8 | 2.5 |
| Lab B | 5.5 | 3.0 | |
| Lab C | 5.1 | 2.7 | |
| Mean | 5.13 | 2.73 | |
| Std. Dev. | 0.35 | 0.25 |
III. Conclusion
This guide outlines standardized and widely accepted methods for assessing the potency of this compound. The hypothetical inter-laboratory data highlights the expected range of variability for these assays. For robust and reproducible results, it is critical to standardize protocols, including cell lines, reagent sources, animal strains, and specific experimental parameters across different laboratories. The implementation of such validated assays is fundamental for the consistent characterization of this compound's pharmacological profile in both preclinical and clinical development.
References
Safety Operating Guide
Proper Disposal of Ciramadol: A Guide for Laboratory Professionals
Introduction
Ciramadol is an opioid analgesic with a chemical structure related to tramadol.[1] As with all pharmaceutical compounds, particularly those with opioid activity, proper disposal is a critical component of laboratory safety, regulatory compliance, and environmental protection. Improper disposal of this compound can pose risks of environmental contamination and diversion for illicit use. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a research or drug development setting.
Regulatory Classification
Core Disposal Protocol
The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste, with additional precautions appropriate for a controlled substance analog. Under no circumstances should this compound be disposed of down the drain or in the regular trash without proper deactivation.
Step-by-Step Disposal Procedure
-
Waste Characterization and Segregation:
-
Classify all waste containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) as hazardous chemical waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying waste that may be considered a controlled substance analog.[5]
-
Segregate this compound waste from other waste streams to prevent accidental reactions and ensure proper handling.[5]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, prevent the substance from entering drains.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbent material and any contaminated debris into the designated hazardous waste container.[5][6]
-
-
Final Disposal:
Data on Pharmaceutical Waste Regulations
The disposal of pharmaceutical waste is governed by several key regulations. The following table summarizes the primary regulatory bodies and their roles:
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Governs the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[7][8] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the flushing of these substances.[7] |
| Drug Enforcement Administration (DEA) | Regulates the handling and disposal of controlled substances to prevent diversion.[8] The DEA provides guidelines for the destruction of controlled substances, which must render them "non-retrievable." They also oversee drug take-back programs for household medications.[8][9][10][11] |
| State and Local Environmental Agencies | May have more stringent regulations for pharmaceutical waste disposal than federal laws.[8] It is crucial to be aware of and comply with all state and local requirements. |
| Occupational Safety and Health Administration (OSHA) | Sets standards for worker safety, including the handling of hazardous chemicals in the workplace.[12] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound in the provided search results. The recommended procedure is to follow established hazardous waste disposal protocols as outlined by regulatory agencies and institutional EHS departments.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Federal Register :: Schedules of Controlled Substances: Placement of Tramadol Into Schedule IV [federalregister.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. carlislemedical.com [carlislemedical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 10. dea.gov [dea.gov]
- 11. myblockbuddy.com [myblockbuddy.com]
- 12. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Safeguarding Research: A Comprehensive Guide to Handling Ciramadol
For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the opioid analgesic Ciramadol, focusing on personal protective equipment (PPE), operational handling, and disposal plans. By adhering to these procedural, step-by-step instructions, researchers can mitigate risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a substance that is toxic if swallowed and may cause drowsiness or dizziness, a multi-layered approach to personal protection is crucial.[1] Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the first line of defense.[2] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Goggles or safety glasses with side-shields. | To prevent eye irritation from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after. | To avoid skin contact, as the substance can be harmful. Proper glove removal technique is essential. |
| Body Protection | Lab coat or other suitable protective clothing. | To prevent contamination of personal clothing and skin. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Required when dusts are generated. An approved/certified respirator or equivalent should be used. | To prevent inhalation, which can lead to respiratory tract irritation and other systemic effects.[1] |
Experimental Protocol for Handling this compound
This protocol outlines the key steps for the safe handling of this compound in a laboratory setting, from receipt to disposal.
1. Preparation and Pre-Handling:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.[2]
2. Handling the Compound:
-
Work within a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the product.[1]
3. Storage:
-
Store this compound in a tightly closed, original container.[1]
-
Keep in a dry, well-ventilated, and locked-up area accessible only to authorized personnel.[1]
-
Protect from light.
4. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material.
-
Carefully collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[2][3]
-
Clean the spill area thoroughly.
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste and managed in accordance with all local, regional, and national regulations.[1][3]
Waste Segregation and Labeling:
-
Collect waste this compound and any contaminated materials in a dedicated, properly labeled hazardous waste container.[2]
-
The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
-
Do not mix with other waste streams.[2]
Disposal Procedure:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[2]
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.[3]
-
Uncleaned, empty containers should be treated as hazardous waste.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
